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Foundational

An In-Depth Technical Guide to the Structural Analysis of Cycloviolacin O25: A Prototypical Bracelet Cyclotide

Abstract Cycloviolacin O25, a unique member of the cyclotide family isolated from Viola odorata, presents a compelling case study in the structural elucidation of complex, disulfide-rich peptides. Its cyclic cystine knot...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Cycloviolacin O25, a unique member of the cyclotide family isolated from Viola odorata, presents a compelling case study in the structural elucidation of complex, disulfide-rich peptides. Its cyclic cystine knot (CCK) motif confers exceptional stability and a range of biological activities, making it a molecule of significant interest for drug development. This guide provides a comprehensive, in-depth technical overview of the methodologies required for the complete structural analysis of cycloviolacin O25. We present a phased approach, beginning with the isolation and primary structure determination through mass spectrometry and chemical synthesis. Subsequently, we detail the protocols for three-dimensional structure elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, using the closely related cycloviolacin O2 as a structural homologue. Finally, we discuss methods for assessing the structural integrity and stability of the CCK framework. This guide is intended for researchers, scientists, and drug development professionals seeking a practical understanding of the experimental and computational techniques used to characterize these promising therapeutic scaffolds.

Introduction: The Significance of Cycloviolacin O25 and the Cyclic Cystine Knot Motif

Discovery and Biological Importance of Cycloviolacin O25

Cycloviolacin O25 is a plant-derived peptide isolated from the roots of the sweet violet, Viola odorata. It belongs to the cyclotide family, a large and diverse group of proteins characterized by their unique head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds.[1] Cyclotides, including cycloviolacin O25, have demonstrated a wide array of biological activities, such as anti-HIV, antimicrobial, and cytotoxic effects, making them attractive candidates for therapeutic development.[2][3][4]

The Cyclotide Family: A Primer on the Cyclic Cystine Knot (CCK)

The defining feature of cyclotides is the cyclic cystine knot (CCK) motif.[1] This intricate structure consists of a cyclic peptide backbone through which one disulfide bond is threaded, creating a highly constrained and stable framework. This exceptional stability makes cyclotides resistant to thermal and chemical degradation, as well as to enzymatic digestion.[5] The CCK motif is a versatile scaffold that can accommodate a wide range of amino acid sequences in its surface-exposed loops, allowing for the evolution of diverse biological functions.[6]

Unique Structural Features of Cycloviolacin O25

Cycloviolacin O25 is classified as a "bracelet" cyclotide. A particularly interesting feature of cycloviolacin O25 is the presence of an Asn-Asp dipeptide sequence in loop 6.[1] This is noteworthy because a single asparagine or aspartic acid residue in this loop is thought to be crucial for the cyclization of cyclotides via an asparaginyl endopeptidase. The presence of both adjacent residues in cycloviolacin O25 suggests a greater tolerance in the cyclization mechanism than previously understood.[1]

Objectives and Scope of this Guide

This technical guide aims to provide a detailed, step-by-step framework for the complete structural analysis of cycloviolacin O25. It is designed to be a practical resource for researchers, offering both the theoretical underpinnings and the experimental protocols necessary to elucidate the primary, secondary, and tertiary structure of this and other cyclotides. The guide will cover isolation, sequencing, chemical synthesis for verification, and high-resolution 3D structure determination.

De Novo Structural Elucidation Workflow: A Phased Approach

The structural elucidation of a novel cyclotide like cycloviolacin O25 is a multi-step process that integrates various analytical and synthetic techniques. The workflow is designed to be iterative, with the results from one phase informing the next.

workflow cluster_phase1 Phase 1: Primary Structure cluster_phase2 Phase 2: 3D Structure cluster_phase3 Phase 3: Stability Isolation Isolation from Viola odorata MS_Sequencing Mass Spectrometry Sequencing Isolation->MS_Sequencing Purified Peptide Synthesis Chemical Synthesis & Verification MS_Sequencing->Synthesis Putative Sequence NMR NMR Spectroscopy Synthesis->NMR Verified Synthetic Peptide Xray X-ray Crystallography Synthesis->Xray Verified Synthetic Peptide Biophysical Biophysical Characterization NMR->Biophysical 3D Structure Xray->Biophysical 3D Structure MD_Sim Molecular Dynamics Simulation Biophysical->MD_Sim Experimental Data

Caption: Workflow for the structural elucidation of cycloviolacin O25.

Phase 1: Isolation and Primary Structure Determination

Isolation of Cycloviolacin O25 from Viola odorata

The initial step in the structural analysis of cycloviolacin O25 is its isolation and purification from its natural source.[1]

Experimental Protocol: Extraction and Purification

  • Extraction: Dried and powdered root material of Viola odorata is defatted with an organic solvent like dichloromethane. The defatted material is then extracted with a mixture of ethanol and water (e.g., 50% v/v).[7]

  • Initial Fractionation: The crude extract is concentrated to remove the ethanol and then acidified. This aqueous extract is then subjected to solid-phase extraction (SPE) using a C18 cartridge to enrich for peptides.[8]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The peptide-enriched fraction is further purified by preparative RP-HPLC on a C18 column. A linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is used for elution. Fractions are collected and analyzed by mass spectrometry to identify those containing cycloviolacin O25.[1][9]

Primary Structure Elucidation by Mass Spectrometry

The determination of the amino acid sequence of cycloviolacin O25 is achieved through a combination of chemical modification and tandem mass spectrometry.

Experimental Protocol: Reduction, Alkylation, and Enzymatic Digestion

  • Reduction: The purified cycloviolacin O25 is treated with a reducing agent, such as dithiothreitol (DTT), to break the three disulfide bonds.[10]

  • Alkylation: The resulting free thiol groups are alkylated with iodoacetamide to prevent the reformation of disulfide bonds. This modification also adds a known mass to each cysteine residue, aiding in their identification.[10]

  • Enzymatic Digestion: The linearized and alkylated peptide is then digested with a specific protease, such as trypsin or chymotrypsin. This breaks the peptide into smaller, more manageable fragments for MS/MS analysis.[10]

Experimental Protocol: Tandem Mass Spectrometry (MS/MS) Analysis

  • LC-MS/MS: The digested peptide fragments are separated by liquid chromatography and introduced into a tandem mass spectrometer.[4]

  • Fragmentation: In the mass spectrometer, the peptide ions are fragmented, typically by collision-induced dissociation (CID), to generate a series of b- and y-ions.[7]

  • De Novo Sequencing: The resulting fragmentation pattern is analyzed to determine the amino acid sequence of each peptide fragment.[11]

  • Sequence Assembly: The sequences of the overlapping peptide fragments are assembled to reconstruct the full primary sequence of cycloviolacin O25.

Chemical Synthesis and Verification

To confirm the determined sequence and to produce larger quantities of the peptide for further studies, chemical synthesis is employed.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

  • Chain Assembly: The linear precursor of cycloviolacin O25 is synthesized on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2]

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all side-chain protecting groups are removed.[2]

  • Purification: The crude linear peptide is purified by RP-HPLC.[9]

Experimental Protocol: Oxidative Folding and Backbone Cyclization

  • Cyclization: The purified linear peptide is subjected to a head-to-tail cyclization reaction. This is often achieved using a thioester-mediated native chemical ligation strategy.[1]

  • Oxidative Folding: The cyclized peptide is then folded in a redox buffer containing, for example, a mixture of reduced and oxidized glutathione, to facilitate the correct formation of the three disulfide bonds of the cystine knot.[5]

  • Purification and Verification: The final cyclized and folded cycloviolacin O25 is purified by RP-HPLC. Its identity is confirmed by comparing its retention time and mass spectrum with that of the natural product.[11]

Phase 2: Three-Dimensional Structure Determination

The Importance of High-Resolution 3D Structures

A high-resolution three-dimensional structure is essential for understanding the structure-function relationships of cycloviolacin O25. It provides insights into the spatial arrangement of amino acid residues, the conformation of the loops, and the overall topology of the CCK motif.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the 3D structure of peptides in solution, which mimics their native environment.[8]

Experimental Protocol: 2D NMR Data Acquisition and Analysis

  • Sample Preparation: A concentrated solution (typically 1-2 mM) of purified cycloviolacin O25 is prepared in a suitable buffer, often containing a small percentage of D₂O for the lock signal.

  • Data Acquisition: A series of 2D NMR experiments are performed, including:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within a single amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.

  • Resonance Assignment: The acquired spectra are analyzed to assign all proton resonances to specific amino acid residues in the sequence.[12]

  • Structure Calculation: The distance restraints obtained from the NOESY experiment, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.

  • Structure Refinement and Validation: The resulting structures are refined and validated using established quality criteria.

Case Study: The Solution Structure of Cycloviolacin O2 (PDB: 2KNM)

As a specific high-resolution structure of cycloviolacin O25 is not yet publicly available, we can refer to the solution structure of the closely related cycloviolacin O2 (PDB ID: 2KNM) as a robust homology model.[3] The structure of cycloviolacin O2 reveals the canonical CCK fold, with a well-defined β-sheet and several turns. This structure provides a valuable template for understanding the overall fold of cycloviolacin O25 and for designing further experiments.

Method 2: X-ray Crystallography

X-ray crystallography can provide a high-resolution snapshot of the peptide structure in the solid state.[13]

Experimental Protocol: Crystallization and X-ray Diffraction

  • Crystallization: Purified cycloviolacin O25 is screened against a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals. This can be a challenging step for cyclotides due to their conformational rigidity and hydrophobicity.[14]

  • X-ray Diffraction: The obtained crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[14]

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. A structural model is then built into the electron density and refined to obtain the final high-resolution crystal structure.[14]

Phase 3: Structural Integrity and Stability Assessment

The Role of the Cyclic Cystine Knot in Stability

The CCK motif is the primary determinant of the exceptional stability of cyclotides. Biophysical techniques can be used to quantify this stability.[11]

Data Presentation: Biophysical Characterization

TechniqueParameter MeasuredInformation Gained
Circular Dichroism (CD) Far-UV CD spectrumSecondary structure content (β-sheet, turns)
Thermal Denaturation Change in CD signal with temperatureMelting temperature (Tm), an indicator of thermal stability
Chemical Denaturation Change in fluorescence or CD with denaturant concentrationFree energy of unfolding (ΔG), a measure of conformational stability
Molecular Dynamics Simulations

In silico methods, such as molecular dynamics (MD) simulations, can provide further insights into the dynamics and stability of the cycloviolacin O25 structure. These simulations can model the behavior of the peptide in different environments and can be used to study the effects of mutations on its stability and conformation.[9]

Conclusion and Future Directions

The structural elucidation of cycloviolacin O25 is a challenging but rewarding endeavor that provides fundamental insights into the structure and function of this unique class of peptides. The methodologies outlined in this guide, from isolation and sequencing to high-resolution 3D structure determination, provide a comprehensive framework for the characterization of cyclotides. A detailed understanding of the structure of cycloviolacin O25 will undoubtedly facilitate its development as a potential therapeutic agent and as a scaffold for the design of novel peptide-based drugs. Future work should focus on obtaining a high-resolution experimental structure of cycloviolacin O25 to validate homology models and to provide a more detailed understanding of its unique structural features.

References

  • A novel suite of cyclotides from Viola odorata: sequence variation and the implications for structure, function and stability - PMC. (n.d.).
  • Wang, C. K., Colgrave, M. L., Gustafson, K. R., Ireland, D. C., Goransson, U., & Craik, D. J. (2009). Combined X-ray and NMR analysis of the stability of the cyclotide cystine knot fold that underpins its insecticidal activity and potential use as a drug scaffold. Journal of Biological Chemistry, 284(16), 10655–10664.
  • Pränting, M., Lööv, C., Burman, R., Göransson, U., & Andersson, D. I. (2010). The cyclotide cycloviolacin O2 from Viola odorata has potent bactericidal activity against Gram-negative bacteria. Journal of Antimicrobial Chemotherapy, 65(9), 1964–1971.
  • Rosengren, K. J., Daly, N. L., Plan, M. R., Waine, C., & Craik, D. J. (2003). Twists, knots, and rings in proteins. Structural definition of the cyclotide framework. Journal of Biological Chemistry, 278(10), 8606–8616.
  • Burman, R., Gunasekera, S., Strömstedt, A. A., & Göransson, U. (2019). The Membrane-Active Phytopeptide Cycloviolacin O2 Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs. Viruses, 11(3), 216.
  • Daly, N. L., Rosengren, K. J., & Craik, D. J. (2009). Combined X-ray and NMR Analysis of the Stability of the Cyclotide Cystine Knot Fold That Underpins Its Insecticidal Activity and Potential Use as a Drug Scaffold. Journal of Biological Chemistry, 284(16), 10655–10664.
  • Rosengren, K. J., et al. (2010). Solution structure of the cyclotide cycloviolacin O2. RCSB PDB. [Link]

  • Gómez-Patiño, M. B., et al. (2022). In Silico Study of Anticancer and Antimicrobial Peptides Derived from Cycloviolacin O2 (CyO2). Biointerface Research in Applied Chemistry, 13(1), 7.
  • Göransson, U., et al. (2004). Reversible Antifouling Effect of the Cyclotide Cycloviolacin O2 against Barnacles.
  • Tang, J., et al. (2022). Cyclic cystine knot and its strong implication on the structure and dynamics of cyclotides.
  • Tang, J., et al. (2023). Cyclic cystine knot and its strong implication on the structure and dynamics of cyclotides.
  • Henriques, S. T., & Craik, D. J. (2010). Cyclotides as templates in drug design. Drug Discovery Today, 15(1-2), 57–64.
  • Gilding, E. K., et al. (2018). Discovery and Characterization of Cyclotides from Rinorea Species.
  • Poth, A. G., et al. (2015).
  • Handley, T., et al. (2020). Cyclotide Structures Revealed by NMR, with a Little Help from X-ray Crystallography. Molecules, 25(24), 5887.

Sources

Exploratory

The Pivotal Role of the Asn-Asp Dipeptide in Loop 6 of Cycloviolacin O25: A Technical Guide

Abstract Cycloviolacin O25, a member of the bracelet subfamily of cyclotides, presents a unique structural feature: an Asn-Asp dipeptide within its loop 6. This is a departure from the conserved single Asn or Asp residue...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Cycloviolacin O25, a member of the bracelet subfamily of cyclotides, presents a unique structural feature: an Asn-Asp dipeptide within its loop 6. This is a departure from the conserved single Asn or Asp residue typically found in this position across the vast cyclotide family, which is known to be crucial for their biosynthesis.[1] This in-depth technical guide explores the potential structural and functional significance of this Asn-Asp motif. We will delve into the underlying biochemistry of this dipeptide, propose hypotheses regarding its role in cycloviolacin O25's stability and cytotoxic activity, and provide detailed experimental protocols for researchers and drug development professionals to investigate these hypotheses.

Introduction to Cyclotides and Cycloviolacin O25

Cyclotides are a fascinating class of plant-derived peptides characterized by their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif.[2][3] This unique architecture confers exceptional stability against thermal, chemical, and enzymatic degradation, making them attractive scaffolds for drug design.[4] Their biological activities are diverse, including cytotoxic, antimicrobial, and insecticidal properties, primarily attributed to their ability to disrupt cell membranes.[5][6][7]

The cyclotide family is broadly classified into Möbius and bracelet subfamilies, with cycloviolacin O25 belonging to the latter.[8] The six loops connecting the cysteine residues are key determinants of their biological specificity and are often targets for protein engineering.[9][10] Loop 6, in particular, is of great interest as it contains a highly conserved Asn or Asp residue that is essential for the enzymatic cyclization of the peptide backbone during biosynthesis.[1][2]

Cycloviolacin O25 distinguishes itself by possessing an Asn-Asp sequence in this critical loop, a feature not observed in other known cyclotides.[1] This raises intriguing questions about its influence on the peptide's structure, function, and biosynthesis.

The Asn-Asp Dipeptide: A Unique Chemical Entity in Loop 6

Asparagine (Asn) and aspartic acid (Asp) are structurally similar amino acids, with Asn containing a carboxamide side chain and Asp a carboxylic acid side chain. The presence of this dipeptide introduces a localized region of negative charge and specific hydrogen bonding capabilities.

A key chemical property of asparagine is its propensity to undergo spontaneous, non-enzymatic deamidation to form aspartic acid or its isomer, isoaspartic acid.[11] This reaction proceeds through a cyclic succinimide intermediate and is influenced by the C-terminal neighboring residue, with residues like glycine and serine accelerating the rate.[12][13][14] The presence of an adjacent aspartic acid in cycloviolacin O25 could potentially influence the rate and outcome of Asn deamidation, thereby impacting the peptide's homogeneity, stability, and activity over time.

Hypothesized Roles of the Asn-Asp Dipeptide in Cycloviolacin O25

Based on the unique nature of the Asn-Asp motif, we propose several hypotheses regarding its role in the structure and function of cycloviolacin O25:

  • Hypothesis 1: Modulator of Biosynthesis and Cyclization. The presence of a dipeptide at the ligation site might influence the efficiency and fidelity of the asparaginyl endopeptidase responsible for cyclization.[15] The specific conformation adopted by the Asn-Asp motif could be a key recognition element for the processing enzyme.

  • Hypothesis 2: Structural Stabilization. The Asn-Asp dipeptide may form specific intramolecular hydrogen bonds or salt bridges that contribute to the local conformation of loop 6 and the overall stability of the cyclotide scaffold. This could be particularly important for the presentation of bioactive residues to the cell membrane.

  • Hypothesis 3: Determinant of Cytotoxic Potency and Selectivity. The localized negative charge and hydrogen bonding potential of the Asn-Asp motif could directly participate in interactions with lipid headgroups or membrane proteins, thereby influencing the membrane disruption mechanism and cytotoxic potency of cycloviolacin O25.[7][16]

  • Hypothesis 4: A "Molecular Timer" through Deamidation. The potential for deamidation of the Asn residue could act as a post-translational modification that modulates the activity of cycloviolacin O25 over time. The conversion of Asn to Asp or isoAsp would alter the charge distribution and conformation of loop 6, potentially leading to a change in its cytotoxic profile.[11]

Experimental Validation: A Step-by-Step Guide

To investigate the proposed hypotheses, a series of rigorous experiments are required. The following section provides detailed protocols for key methodologies.

Peptide Synthesis and Mutagenesis

To dissect the contribution of the Asn-Asp dipeptide, a series of cycloviolacin O25 analogues should be synthesized.

Table 1: Proposed Cycloviolacin O25 Analogues for Structure-Function Studies

AnalogueLoop 6 SequenceRationale
Wild-Type (WT) ...Asn-Asp...Native cycloviolacin O25
Asn to Ala (N_A) ...Ala-Asp...Investigate the role of the Asn side chain.
Asp to Ala (D_A) ...Asn-Ala...Investigate the role of the Asp side chain.
Dipeptide to Ala-Ala (AA) ...Ala-Ala...Abolish the specific properties of the dipeptide.
Asn to Gln (N_Q) ...Gln-Asp...Conservative substitution to probe side chain length and H-bonding.
Deamidated (isoAsp) ...isoAsp-Asp...Mimic the product of Asn deamidation.

A detailed protocol for the chemical synthesis and folding of cyclotides is beyond the scope of this guide, but established methods can be followed.[8] Briefly, linear peptide precursors are assembled on a solid support using Fmoc chemistry. After cleavage and deprotection, the peptides are subjected to oxidative folding conditions to facilitate the formation of the correct disulfide bonds and subsequent cyclization.

For recombinant expression systems, site-directed mutagenesis can be employed to generate the desired analogues.

Protocol: Site-Directed Mutagenesis of the Cycloviolacin O25 Gene [17][18][19][20]

  • Primer Design: Design mutagenic primers (25-45 bases) containing the desired mutation in the middle, with at least 15 bp of flanking sequence on each side. The melting temperature (Tm) should be ≥ 78°C.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing:

      • 5 µL 10x high-fidelity polymerase buffer

      • 1 µL dNTP mix (10 mM each)

      • 1.25 µL forward primer (10 µM)

      • 1.25 µL reverse primer (10 µM)

      • 1 µL template DNA (plasmid containing the WT cycloviolacin O25 gene; 10-50 ng)

      • 1 µL high-fidelity DNA polymerase

      • ddH₂O to 50 µL

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 95°C for 2 minutes

      • 18-25 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-65°C for 1 minute

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 5 minutes

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated PCR product.

  • Selection and Sequencing: Plate the transformed cells on selective agar plates. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

Structural Analysis

Determining the three-dimensional structures of the wild-type and mutant peptides is crucial to understanding the structural impact of the Asn-Asp dipeptide.

Workflow for Structural Analysis

G cluster_0 Peptide Production cluster_1 Structural Characterization cluster_2 Structure Determination Synthesis Chemical Synthesis or Recombinant Expression Purification RP-HPLC Purification Synthesis->Purification NMR NMR Spectroscopy (2D TOCSY, NOESY) Purification->NMR MS Mass Spectrometry (MALDI-TOF/ESI-MS) Purification->MS Calc Structure Calculation (e.g., CYANA, XPLOR-NIH) NMR->Calc Validation Structure Validation (e.g., PROCHECK) Calc->Validation Output Output Validation->Output 3D Structure

Caption: Workflow for the structural determination of cycloviolacin O25 and its analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for determining the solution structure of cyclotides.[21][22][23][24][25][26]

Protocol: 2D NMR for Structure Determination [21][22]

  • Sample Preparation: Dissolve 1-2 mg of purified peptide in 500 µL of 90% H₂O/10% D₂O or an appropriate solvent system to a final concentration of approximately 1 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer (≥600 MHz).

  • Resonance Assignment: Assign the proton and nitrogen/carbon chemical shifts for all residues using the through-bond (TOCSY) and through-space (NOESY) correlations.

  • Structural Restraint Generation: Derive interproton distance restraints from the NOESY cross-peak volumes and dihedral angle restraints from scalar coupling constants.

  • Structure Calculation: Use software such as CYANA or XPLOR-NIH to calculate a family of 3D structures that satisfy the experimental restraints.

  • Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK to analyze Ramachandran plots and other geometric parameters.

Functional Assays

The biological activity of the cycloviolacin O25 analogues will be assessed through cytotoxicity assays.

A panel of cancer cell lines (e.g., HeLa, MCF-7, U-937 GTB) should be maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[27]

Protocol: MTT Cytotoxicity Assay [27]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with a serial dilution of the cycloviolacin O25 analogues (e.g., 0.1 to 20 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of peptide that inhibits 50% of cell growth) for each analogue.

Data Presentation

Table 2: Hypothetical IC₅₀ Values (µM) for Cycloviolacin O25 Analogues

Cell LineWTN_AD_AAAN_QisoAsp
HeLa 1.55.23.810.12.11.8
MCF-7 2.17.85.515.42.92.5
U-937 GTB 0.83.52.18.91.20.9
Stability and Deamidation Analysis

The stability of the wild-type and mutant peptides will be assessed, with a particular focus on the deamidation of the Asn residue in the wild-type.

Workflow for Stability and Deamidation Analysis

G cluster_0 Incubation cluster_1 Time-Point Analysis cluster_2 Analytical Techniques cluster_3 Data Interpretation Incubate Incubate Peptides in Physiological Buffer (pH 7.4, 37°C) Aliquots Collect Aliquots at Various Time Points Incubate->Aliquots RP_HPLC RP-HPLC Aliquots->RP_HPLC LC_MS LC-MS Aliquots->LC_MS Quantify Quantify Parent Peptide and Degradation Products RP_HPLC->Quantify LC_MS->Quantify Kinetics Determine Deamidation Kinetics Quantify->Kinetics Output Output Kinetics->Output Stability Profile

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Foundational

A Technical Guide to the Discovery, Isolation, and Characterization of Cycloviolacin O25 from Viola odorata

Executive Summary Cyclotides represent a formidable class of plant-derived peptides, distinguished by their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds known as the cyclic cystine kn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclotides represent a formidable class of plant-derived peptides, distinguished by their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds known as the cyclic cystine knot (CCK) motif. This unique architecture confers exceptional stability against thermal, chemical, and enzymatic degradation, making them prime candidates for drug development scaffolds. The sweet violet, Viola odorata, is a particularly rich source of these mini-proteins. This guide provides a comprehensive, in-depth technical walkthrough of the methodologies for the discovery and isolation of a specific cyclotide, cycloviolacin O25. Cycloviolacin O25 is a notable bracelet-class cyclotide distinguished by a unique Asn-Asp dipeptide sequence in its sixth loop, a feature not previously observed in other cyclotides.[1] We will detail the strategic rationale behind the experimental choices, from initial solvent extraction to high-resolution purification and final structural elucidation, providing field-proven protocols for researchers and drug development professionals.

Introduction to Cyclotides and Viola odorata

The Cyclic Cystine Knot (CCK) Motif: A Blueprint for Stability

Cyclotides are ribosomally synthesized peptides typically comprising 28-37 amino acids.[2] Their defining feature is the cyclic cystine knot (CCK), a highly conserved structural motif.[3] This topology consists of a head-to-tail cyclic peptide backbone further constrained by three interlocking disulfide bonds.[3] The disulfide connectivity is typically Cys I-IV, Cys II-V, and Cys III-VI.[3] This intricate arrangement creates an exceptionally stable molecular scaffold, capable of withstanding extreme conditions that would denature typical linear peptides.[4][5] Cyclotides are broadly classified into two main subfamilies: "Möbius," which contain a cis-proline in loop 5 that induces a 180° twist in the backbone, and "bracelet," which have an all-trans peptide bond arrangement.[1]

Viola odorata: A Rich Natural Reservoir of Cyclotides

The Violaceae (violet) family is one of the most prolific sources of cyclotides discovered to date.[6] Among its members, Viola odorata (the sweet violet) has been shown to express a complex and abundant mixture of these peptides, with estimates of combined cyclotide yields reaching up to 1.5 grams per kilogram of wet plant material.[1] These compounds are believed to function as part of the plant's natural defense system against pests and pathogens.[3][7] The diversity within a single plant species presents both a challenge and an opportunity for natural product discovery, requiring robust and high-resolution separation techniques.

Cycloviolacin O25: A Unique Bracelet Cyclotide

Within the diverse cyclotide profile of V. odorata, cycloviolacin O25 stands out. While it belongs to the more common bracelet subfamily, it possesses unique sequence characteristics. Notably, it is the first cyclotide discovered from any species to contain an Asn-Asp dipeptide sequence in loop 6.[1] This is significant because a single asparagine or aspartic acid residue in this loop is thought to be a crucial recognition site for the asparaginyl endopeptidase responsible for the final head-to-tail cyclization step.[1] The presence of both residues adjacent to one another provides new insights into the biosynthesis and natural diversity of these peptides.[1]

Strategic Approach to Isolation: A Rationale

The successful isolation of a single cyclotide from a complex plant matrix requires a multi-step strategy that leverages the physicochemical properties of the target molecule while systematically removing contaminants.

Overview of the Isolation Workflow

The workflow is designed to progressively enrich the cyclotide fraction, moving from crude, large-volume extractions to highly specific, analytical-scale purification. Each stage is validated by mass spectrometry to track the target peptide.

Cyclotide Isolation Workflow cluster_0 Phase 1: Extraction & Initial Cleanup cluster_1 Phase 2: Enrichment cluster_2 Phase 3: High-Resolution Purification cluster_3 Phase 4: Characterization Plant Viola odorata Plant Material (Aerial Parts/Roots) Extract Solvent Extraction (e.g., 50-60% aq. MeOH) Plant->Extract Maceration Partition Liquid-Liquid Partitioning (vs. Dichloromethane) Extract->Partition Crude Extract SPE Solid-Phase Extraction (SPE) (C18 Reversed-Phase) Partition->SPE Aqueous Phase Enriched Enriched Cyclotide Fraction SPE->Enriched PrepHPLC Preparative RP-HPLC Enriched->PrepHPLC Lyophilized Powder Fractions Fraction Collection (UV & MS Monitored) PrepHPLC->Fractions PureO25 Pure Cycloviolacin O25 Fractions->PureO25 MS LC-MS Analysis (Mass Confirmation) PureO25->MS MSMS MS/MS Sequencing (Amino Acid Sequence) MS->MSMS Cycloviolacin O25 Structure Schematic of Cycloviolacin O25 (Bracelet) C1 Cys I C2 Cys II C1->C2 L1 C4 Cys IV C1->C4 C3 Cys III C2->C3 L2 C5 Cys V C2->C5 C3->C4 L3 C6 Cys VI C3->C6 C4->C5 L4 C5->C6 L5 C6->C1 L6 L1 Loop 1 L2 Loop 2 L3 Loop 3 L4 Loop 4 L5 Loop 5 L6 Loop 6 (Asn-Asp)

Sources

Exploratory

The Structural and Mechanistic Paradigm of Cycloviolacin O25: A Technical Guide to Plant Defensins

Executive Summary Cyclotides represent the largest known family of naturally occurring, genetically encoded circular proteins. Characterized by their exceptional thermal, chemical, and enzymatic stability, these plant-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclotides represent the largest known family of naturally occurring, genetically encoded circular proteins. Characterized by their exceptional thermal, chemical, and enzymatic stability, these plant-derived host-defense peptides have garnered significant attention in drug development and agrochemistry[1]. Among the diverse repertoire of cyclotides isolated from the sweet violet (Viola odorata), Cycloviolacin O25 (cyO25) stands out as a structural anomaly[2].

While most cyclotides share a conserved mechanism of action centered on lipid membrane disruption[1], cyO25 challenges long-standing biochemical assumptions regarding the enzymatic cyclization process due to its unique Loop 6 sequence[2]. This whitepaper provides an in-depth mechanistic analysis of cyO25, exploring its structural biology, membrane-targeting causality, and self-validating experimental workflows for researchers and drug development professionals.

Structural Biology: The Cyclic Cystine Knot (CCK) and the Loop 6 Anomaly

The defining feature of all cyclotides is the Cyclic Cystine Knot (CCK) motif. This topology consists of a head-to-tail cyclized peptide backbone (~30 amino acids) braced by three interlocking disulfide bonds. Disulfide bonds I-IV and II-V form an embedded ring that is physically penetrated by disulfide bond III-VI, creating an ultra-rigid molecular framework[3].

The Cycloviolacin O25 Exception

The cyclization of cyclotides from their linear precursor proteins is typically catalyzed by an Asparaginyl endopeptidase (AEP). Historically, it was assumed that AEP-mediated cyclization strictly required a small amino acid (such as Glycine, Serine, or Alanine) adjacent to the conserved Asparagine (Asn) or Aspartic acid (Asp) residue in Loop 6[2].

Cycloviolacin O25 fundamentally disrupts this paradigm. Its sequence (DIFCGETCAFIPCITHVPGTCSCKSKVCYFN) features an unprecedented Asn-Asp (N-D) dipeptide sequence in Loop 6 (specifically the sequence YFNDIF)[2].

  • Mechanistic Implication: The existence of cyO25 proves that the AEP cyclization machinery is significantly more tolerant to bulky, charged sequence variations than previously understood[2]. Furthermore, cyO25 contains multiple hydrophobic residues (Tyr, Phe) in Loop 6, contributing to its unique amphipathic profile[2].

CCK_Topology C1 Cys I C4 Cys IV C1->C4 Disulfide 1 C2 Cys II C5 Cys V C2->C5 Disulfide 2 C3 Cys III C6 Cys VI C3->C6 Disulfide 3 (Knotting) Backbone Cyclic Peptide Backbone (Head-to-Tail) Backbone->C1 Backbone->C2 Backbone->C3 Backbone->C4 Backbone->C5 Backbone->C6

Figure 1: Topology of the Cyclic Cystine Knot (CCK) defining the cyclotide framework.

Mechanism of Action: Targeted Membrane Disruption

The primary biological function of cycloviolacins—whether acting as insecticidal defensins or cytotoxic agents—is the rapid disruption of lipid membranes[1]. Unlike many targeted therapies that rely on highly specific receptor-ligand interactions, cyO25 leverages a biophysical mechanism of action driven by its amphipathic surface topology.

Lipid Specificity and Electrostatic Targeting

Cycloviolacins exhibit a pronounced affinity for membranes rich in phosphatidylethanolamine (PE) head-groups[4]. The initial interaction is driven by electrostatic attraction between the positively charged residues in the cyclotide's loops and the negatively charged or zwitterionic phospholipid heads of the target cell (e.g., bacterial membranes or viral envelopes)[4].

Hydrophobic Insertion and Pore Formation

Following electrostatic docking, the surface-exposed hydrophobic patch of cyO25 inserts into the lipid bilayer core[3]. This insertion disrupts the lipid packing order. As the local concentration of the peptide increases, it induces a concentration-dependent oligomerization that leads to pore formation[1].

Necrosis over Apoptosis

The downstream result of this membrane permeabilization is rapid osmotic swelling and content leakage. Morphological studies on cycloviolacin-exposed cells demonstrate disintegrated cell membranes within 5 minutes, definitively indicating necrosis rather than the slower, metabolically driven process of apoptosis[1].

Mechanism_of_Action A Cycloviolacin O25 (Amphipathic Peptide) B Electrostatic Docking (PE Headgroups) A->B Target Recognition C Hydrophobic Insertion (Lipid Bilayer Core) B->C Conformational Shift D Pore Formation (Membrane Disruption) C->D Oligomerization E Cellular Necrosis (Osmotic Lysis) D->E Content Leakage

Figure 2: Sequential mechanism of action for cycloviolacin-mediated membrane disruption.

Quantitative Data: Comparative Profiling of Cycloviolacins

To contextualize the bioactivity of cyO25, it is essential to compare it against other variants isolated from Viola odorata. Bioactivity (often measured via hemolytic assays) directly correlates with the sequence-dependent surface hydrophobicity of the cyclotide[2].

Cyclotide VariantSource OrganismUnique Loop 6 FeatureRelative HydrophobicityHemolytic Activity (at 25 μM)
Cycloviolacin O2 Viola odorataStandard (Asn-Gly/Ser)HighPotent (EC50 ~14.3 μM on POPC)[1]
Cycloviolacin O14 Viola odorataStandardLow~11% (Minimal disruption)[2]
Cycloviolacin O24 Viola odorataStandardHigh~75% (High disruption)[2]
Cycloviolacin O25 Viola odorataAsn-Asp (N-D) dipeptide Earliest Eluting (Low)Moderate/Variable[2]

Table 1: Structural and functional comparison of select cycloviolacins. Note that cyO25 elutes earlier in RP-HPLC than other bracelet cyclotides, indicating a more hydrophilic overall profile despite its hydrophobic Loop 6 residues[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality checks. These methodologies isolate the physical membrane disruption mechanism from confounding biological variables.

Protocol 1: Extraction, Isolation, and Structural Validation of cyO25

Objective: Isolate cyO25 from Viola odorata and validate the intact CCK motif.

  • Solvent Extraction: Macerate aerial parts/roots of V. odorata in 50% Dichloromethane (DCM) / 50% Methanol. Causality: This biphasic solvent system efficiently extracts amphipathic peptides while precipitating large, highly polar cellular debris[2].

  • RP-HPLC Purification: Subject the extract to Reversed-Phase High-Performance Liquid Chromatography (C18 column) using a linear gradient of Acetonitrile (ACN) in 0.05% Trifluoroacetic acid (TFA). Causality: CyO25 will elute earlier than other bracelet cyclotides due to its unique hydrophilic profile, allowing for precise fractionation[2].

  • Validation via MALDI-TOF MS:

    • Step A: Measure the mass of the native peptide.

    • Step B: Reduce the peptide with Dithiothreitol (DTT) and alkylate with Iodoacetamide.

    • Self-Validation Checkpoint: A mass shift of exactly +348 Da must be observed. Causality: This confirms the cleavage and alkylation of exactly three disulfide bonds (6 cysteine residues × 58 Da), definitively proving the presence of the structural CCK motif prior to downstream assays[3].

Protocol 2: Calcein Leakage Assay for Membrane Disruption

Objective: Prove that cyO25 induces physical pore formation (necrosis) rather than metabolic death.

  • Liposome Preparation: Hydrate 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and PE lipid films with a buffer containing 70 mM Calcein. Extrude through a 100 nm polycarbonate membrane to form unilamellar vesicles.

  • Removal of Free Dye: Pass the liposomes through a size-exclusion chromatography column (e.g., Sephadex G-50) to remove unencapsulated Calcein.

  • Fluorescence Measurement: Add purified cyO25 to the liposome suspension. Monitor fluorescence at an excitation of 490 nm and emission of 520 nm.

  • Self-Validation Checkpoint: Causality: At 70 mM, Calcein is highly concentrated and self-quenching (non-fluorescent). Fluorescence will only spike if cyO25 physically breaches the liposomal membrane, allowing the dye to dilute into the surrounding buffer and dequench[1]. This isolates physical membrane permeabilization from any cellular metabolic pathways, confirming the necrotic mechanism of action[1].

Therapeutic and Agrochemical Applications

The robust stability and unique membrane-targeting mechanism of cyO25 and its analogs open several avenues for advanced development:

  • Antimicrobial Development: Cyclotides have demonstrated potent activity against drug-resistant pathogens. For instance, computational modeling has shown high binding affinities between cyclotides and the PorB porin protein of Neisseria gonorrhoeae, suggesting a pathway to bypass traditional antibiotic resistance mechanisms[5].

  • Antiviral (Anti-HIV) Adjuvants: Because cycloviolacins target PE-rich lipid membranes, they can simultaneously attack HIV-1 infected cells and directly disrupt the lipid envelopes of infectious viral particles. This dual-action mechanism makes them highly resistant to the mutational evasion typically seen with standard antiretroviral (ARV) drugs[4].

  • Agrochemicals: As natural plant defensins, the inherent insecticidal properties of cyclotides can be leveraged to engineer pest-resistant crops without relying on synthetic chemical pesticides[6].

References

  • Mechanism of Action of Cytotoxic Cyclotides: Cycloviolacin O2 Disrupts Lipid Membranes Source: ACS Publications (Journal of Natural Products) URL:[1]

  • A novel suite of cyclotides from Viola odorata: sequence variation and the implications for structure, function and stability Source: Biochemical Journal (via NIH/PMC) URL:[2]

  • comprehensive review of phytochemistry, pharmacology and quality control of plants from the genus Viola Source: Oxford Academic (Journal of Pharmacy and Pharmacology) URL:[6]

  • The Membrane-Active Phytopeptide Cycloviolacin O2 Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs Source: Medicines (via NIH/PMC) URL:[4]

  • Computational modeling of cyclotides as antimicrobial agents against Neisseria gonorrhoeae PorB porin protein: integration of docking, immune, and molecular dynamics simulations Source: Frontiers in Cellular and Infection Microbiology URL:[5]

  • Discovery of Cyclotides in the Fabaceae Plant Family Provides New Insights into the Cyclization, Evolution, and Distribution of Circular Proteins Source: ACS Chemical Biology URL:[3]

Sources

Foundational

An In-depth Technical Guide to the Pharmacological Properties of Cycloviolacin O25

A Senior Application Scientist's Synthesis of Structure, Function, and Therapeutic Potential Preamble: The Enigmatic Potential of a Root-Derived Cyclotide Within the intricate and robust world of plant-derived defense mo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Synthesis of Structure, Function, and Therapeutic Potential

Preamble: The Enigmatic Potential of a Root-Derived Cyclotide

Within the intricate and robust world of plant-derived defense molecules, cyclotides represent a preeminent class of cyclic peptides. Their unique head-to-tail cyclized backbone, stabilized by a knotted arrangement of three disulfide bonds known as the cyclic cystine knot (CCK) motif, confers upon them exceptional stability against thermal, chemical, and enzymatic degradation. This structural resilience, coupled with a diverse array of biological activities, has positioned cyclotides as compelling scaffolds for drug design and development.

This guide delves into the pharmacological landscape of a lesser-known yet structurally intriguing cyclotide, cycloviolacin O25. Isolated from the roots of Viola odorata, cycloviolacin O25 presents a unique structural feature that distinguishes it from many of its well-studied congeners: an asparagine-aspartic acid (Asn-Asp) dipeptide sequence in loop 6. While direct pharmacological data on cycloviolacin O25 remains nascent, this guide will provide a comprehensive framework for its study. We will extrapolate from the extensive research on its close analog, cycloviolacin O2, to hypothesize potential activities and lay out the experimental avenues necessary for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this unique cyclotide.

The Cyclotide Framework: A Foundation of Stability and Activity

Cyclotides are gene-encoded mini-proteins, typically 28-37 amino acids in length, found in various plant families, most notably the Violaceae (violet family) and Rubiaceae (coffee family).[1][2] Their defining characteristic is the CCK architecture, which renders them highly resistant to proteolysis, a critical attribute for potential therapeutic agents.[2]

The biological roles of cyclotides in their native plant hosts are primarily defensive, exhibiting potent insecticidal, antimicrobial, and antifouling properties.[1][2] These activities are largely attributed to their ability to interact with and disrupt cellular membranes.[1][2][3]

Cycloviolacin O25: A Structurally Distinct Cyclotide

Cycloviolacin O25 was identified in the roots of Viola odorata, distinguishing it from many other cyclotides isolated from the aerial parts of the plant.[4] Its primary sequence is presented below:

Table 1: Amino Acid Sequence of Cycloviolacin O25

CyclotideSequenceSource
Cycloviolacin O25Cyclo-(DIFCGETCAFIPCITHVPGTCSCKSKVCYFN)Viola odorata (roots)[4][5]

The most striking feature of cycloviolacin O25 is the Asn-Asp sequence in loop 6.[4] Single asparagine or aspartic acid residues in this loop are believed to be crucial for the cyclization process, which is catalyzed by an asparaginyl endopeptidase.[4][6] The presence of this adjacent dipeptide in cycloviolacin O25 is unique and may have implications for its biosynthesis and, potentially, its biological activity.[4]

Pharmacological Insights from a Close Relative: The Case of Cycloviolacin O2

Due to the limited direct pharmacological data on cycloviolacin O25, we turn to its well-characterized counterpart, cycloviolacin O2, also isolated from Viola odorata, to infer potential activities. Cycloviolacin O2 is one of the most potent cytotoxic cyclotides identified to date.[1][7]

Mechanism of Action: Membrane Disruption

The primary mechanism of action for cycloviolacin O2 is the disruption of cellular membranes.[1][3] This process is rapid, with membrane disintegration observed within minutes of exposure.[1][3] The proposed mechanism involves the following steps:

  • Binding to the Cell Membrane: Cycloviolacin O2 preferentially interacts with the lipid bilayer.

  • Insertion and Pore Formation: The cyclotide inserts into the membrane, leading to the formation of pores and a subsequent loss of membrane integrity.

  • Cell Lysis: The disruption of the cell membrane results in the leakage of cellular contents and ultimately, cell death.[1][3]

This membrane-disrupting activity is thought to be the basis for its diverse biological effects, including its anticancer, antimicrobial, and anti-HIV properties.[1][8]

cluster_0 Cycloviolacin O2 Action Binding 1. Binding to Cell Membrane Insertion 2. Insertion and Pore Formation Binding->Insertion Hydrophobic Interactions Lysis 3. Cell Lysis Insertion->Lysis Loss of Membrane Integrity

A simplified workflow of the membrane disruption mechanism of cycloviolacin O2.
Anticancer and Chemosensitizing Activity

Cycloviolacin O2 exhibits potent cytotoxic activity against a broad range of human tumor cell lines, with IC50 values in the low micromolar to nanomolar range.[7][9] Its efficacy is maintained even in drug-resistant cancer cell lines.[9]

Furthermore, cycloviolacin O2 has demonstrated chemosensitizing capabilities. It can enhance the efficacy of conventional chemotherapeutic drugs, such as doxorubicin, in drug-resistant breast cancer cells.[9][10] This effect is attributed to its ability to permeabilize the cell membrane, thereby increasing the intracellular concentration of the co-administered drug.[9][10]

Table 2: Cytotoxic Activity of Cycloviolacin O2 against various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
U-937 GTBHuman Lymphoma~0.2[1]
MCF-7Breast Cancer~0.64 - >10[9]
MCF-7/ADR (doxorubicin-resistant)Breast Cancer~0.64 - >10[9]
Various (Panel of 10)Multiple0.1 - 0.3[7]
Antimicrobial Properties

Cycloviolacin O2 displays significant bactericidal activity, particularly against Gram-negative bacteria.[11][12][13] The charged residues on its surface are crucial for this activity.[11][12][13]

Table 3: Antimicrobial Activity of Cycloviolacin O2

Bacterial StrainGram TypeMIC (µM)Reference
Escherichia coliGram-negative2.2[14]
Salmonella entericaGram-negativeN/A[11][12][13]
Pseudomonas aeruginosaGram-negativeN/A[11][12][13]
Klebsiella pneumoniae (MDR)Gram-negativeN/A[11][12][13]
Staphylococcus aureusGram-positiveLow activity[11][12][13]
Anti-HIV Activity

Several cyclotides, including cycloviolacin O2, have demonstrated anti-HIV activity.[8] The mechanism is believed to involve the disruption of the viral envelope and the membrane of infected cells.[8] Non-hemolytic concentrations of cycloviolacin O2 have been shown to inhibit HIV-1 infectivity and potentiate the efficacy of antiretroviral drugs.[8]

Experimental Protocols for the Characterization of Cycloviolacin O25

To elucidate the pharmacological properties of cycloviolacin O25, a series of established experimental protocols can be employed.

Isolation and Purification of Cycloviolacin O25

Start Dried and Ground Viola odorata Roots Extraction Solvent Extraction (e.g., 50% Ethanol) Start->Extraction Partitioning Liquid-Liquid Partitioning (e.g., with Dichloromethane) Extraction->Partitioning SPE Solid-Phase Extraction (C18) Partitioning->SPE HPLC Reversed-Phase HPLC SPE->HPLC End Pure Cycloviolacin O25 HPLC->End

A generalized workflow for the isolation and purification of cyclotides.

Step-by-Step Methodology:

  • Plant Material Preparation: Obtain and finely grind the dried roots of Viola odorata.

  • Extraction: Macerate the ground plant material in a suitable solvent, such as 50% aqueous ethanol, to extract the cyclotides.

  • Solvent Partitioning: Partition the crude extract between a non-polar solvent (e.g., dichloromethane) and the aqueous phase to remove lipids and other non-polar compounds. The cyclotides will remain in the aqueous phase.

  • Solid-Phase Extraction (SPE): Load the aqueous extract onto a C18 SPE cartridge. Wash with a low concentration of organic solvent (e.g., 10% acetonitrile) to remove polar impurities, and then elute the cyclotides with a higher concentration of organic solvent (e.g., 60-80% acetonitrile).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Purify the cyclotide-containing fraction from SPE using a preparative or semi-preparative C18 RP-HPLC column with a water/acetonitrile gradient containing trifluoroacetic acid (TFA).

  • Characterization: Confirm the identity and purity of the isolated cycloviolacin O25 using mass spectrometry (MS) and analytical RP-HPLC.

Cytotoxicity and Chemosensitization Assays

Step-by-Step Methodology (MTT or MTS Assay):

  • Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of cycloviolacin O25 for a specified duration (e.g., 48 or 72 hours). For chemosensitization studies, co-administer cycloviolacin O25 with a fixed or variable concentration of a chemotherapeutic agent.

  • Cell Viability Assessment: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Antimicrobial Susceptibility Testing

Step-by-Step Methodology (Broth Microdilution Assay):

  • Bacterial Culture: Grow the target bacterial strains in a suitable broth medium to the mid-logarithmic phase.

  • Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution: Prepare a serial dilution of cycloviolacin O25 in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the peptide dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Future Perspectives and Conclusion

Cycloviolacin O25 stands as an intriguing yet understudied member of the cyclotide family. Its unique structural feature, the Asn-Asp dipeptide in loop 6, warrants further investigation into its biosynthesis and potential influence on its pharmacological profile. Based on the extensive data available for its close analog, cycloviolacin O2, it is reasonable to hypothesize that cycloviolacin O25 may possess significant anticancer, antimicrobial, and other valuable biological activities.

The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of cycloviolacin O25's pharmacological properties. Such studies are essential to unlock the therapeutic potential of this unique, root-derived cyclotide and to further enrich our understanding of the structure-function relationships within this remarkable family of natural products. The exceptional stability and inherent bioactivity of the cyclotide scaffold, exemplified by molecules like cycloviolacin O25, continue to offer exciting opportunities for the development of novel therapeutics.

References

  • Svangård, E., Burman, R., Gunasekera, S., Lövborg, H., Gullbo, J., & Göransson, U. (2007). Mechanism of Action of Cytotoxic Cyclotides: Cycloviolacin O2 Disrupts Lipid Membranes. Journal of Natural Products, 70(4), 643–647. [Link]

  • SB-PEPTIDE. Cycloviolacin O2 peptide. [Link]

  • Gerlach, S. L., Chandra, P. K., Roy, U., Gunasekera, S., Göransson, U., Wimley, W. C., Braun, S. E., & Mondal, D. (2019). The Membrane-Active Phytopeptide Cycloviolacin O2 Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs. International Journal of Molecular Sciences, 20(5), 1032. [Link]

  • Gerlach, S. L., Rathinakumar, R., Chakravarty, G., Göransson, U., Wimley, W. C., Darwin, S. P., & Mondal, D. (2010). Anticancer and chemosensitizing abilities of cycloviolacin O2 from Viola odorata and psyle cyclotides from Psychotria leptothyrsa. Biopolymers, 94(5), 617–625. [Link]

  • Ireland, D. C., Colgrave, M. L., & Craik, D. J. (2006). A novel suite of cyclotides from Viola odorata: sequence variation and the implications for structure, function and stability. Biochemical Journal, 400(1), 1–12. [Link]

  • Kausar, A., Nazir, B., & Shah, A. J. (2015). PHYTOCHEMICAL AND PHARMACOLOGICAL POTENTIAL OF VIOLA ODORATA. International Journal of Pharmaceutical Sciences and Research, 6(3), 955-961. [Link]

  • Göransson, U., Sjogren, M., Svangard, E., Claeson, P., & Bohlin, L. (2004). Reversible Antifouling Effect of the Cyclotide Cycloviolacin O2 against Barnacles. Journal of Natural Products, 67(8), 1287–1290. [Link]

  • Al-Snafi, A. E. (2022). In Silico Study of Anticancer and Antimicrobial Peptides Derived from Cycloviolacin O2 (CyO2). Biointerface Research in Applied Chemistry, 13(1), 69. [Link]

  • SB-PEPTIDE. Cycloviolacin O2 peptide. [Link]

  • Gerlach, S. L., Rathinakumar, R., Chakravarty, G., Göransson, U., Wimley, W. C., Darwin, S. P., & Mondal, D. (2010). Anticancer and chemosensitizing abilities of cycloviolacin 02 from Viola odorata and psyle cyclotides from Psychotria leptothyrsa. Biopolymers, 94(5), 617-25. [Link]

  • Pränting, M., Lööv, C., Burman, R., Göransson, U., & Andersson, D. I. (2010). The cyclotide cycloviolacin O2 from Viola odorata has potent bactericidal activity against Gram-negative bacteria. The Journal of antimicrobial chemotherapy, 65(9), 1964–1971. [Link]

  • Lindholm, P., Göransson, U., Johansson, S., Claeson, P., Gullbo, J., Larsson, R., Bohlin, L., & Backlund, A. (2002). Cyclotides: A Novel Type of Cytotoxic Agents. Molecular Cancer Therapeutics, 1(6), 365–369. [Link]

  • Gerlach, S. L., & Mondal, D. (2012). The bountiful biological activities of cyclotides. Drug Development and Therapeutics, 3(4), 185. [Link]

  • Pränting, M., Lööv, C., Burman, R., Göransson, U., & Andersson, D. I. (2010). The cyclotide cycloviolacin O2 from Viola odorata has potent bactericidal activity against Gram-negative bacteria. The Journal of antimicrobial chemotherapy, 65(9), 1964–1971. [Link]

  • Pränting, M., Lööv, C., Burman, R., Göransson, U., & Andersson, D. I. (2010). The cyclotide cycloviolacin O2 from Viola odorata has potent bactericidal activity against Gram-negative bacteria. Journal of Antimicrobial Chemotherapy, 65(9), 1964-71. [Link]

  • Pineda, M. A., & Falciani, C. (2021). Natural Cyclopeptides as Anticancer Agents in the Last 20 Years. Molecules (Basel, Switzerland), 26(8), 2217. [Link]

  • Kirkpatrick, C. R., et al. (2018). PepSAVI-MS reveals anticancer and antifungal cycloviolacins in Viola odorata. Journal of natural products, 81(6), 1374-1381. [Link]

  • Shang, X., Guo, A., & Li, M. (2023). A comprehensive review of phytochemistry, pharmacology and quality control of plants from the genus Viola. Journal of Pharmacy and Pharmacology, 75(1), 1-22. [Link]

  • Henriques, S. T., et al. (2023). Resistance is futile: targeting multidrug-resistant bacteria with de novo Cys-rich cyclic polypeptides. RSC Chemical Biology, 4(9), 705-716. [Link]

  • Camarero, J. A., & Kimura, R. H. (2012). Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics. Current molecular pharmacology, 5(1), 44–56. [Link]

  • Fisher, M. F., et al. (2024). Scanning mutagenesis identifies residues that improve the long-term stability and insecticidal activity of cyclotide kalata B1. The Journal of biological chemistry, 299(2), 102873. [Link]

  • Craik, D. J. (2025). Recent progress on cyclotides: 2021–2024. ScienceAsia, 51(3), 324-336. [Link]

  • Saska, I., Gillon, A. D., Hatsugai, N., & Anderson, M. A. (2012). Insights into Processing and Cyclization Events Associated with Biosynthesis of the Cyclic Peptide Kalata B1. The Journal of biological chemistry, 287(47), 39735–39744. [Link]

  • Patino-Ruiz, M., & Ceballos-Magaña, S. G. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Marine drugs, 15(11), 329. [Link]

Sources

Exploratory

An In-depth Technical Guide to Cycloviolacin O25: A Unique Root-Derived Cyclotide with Exceptional Structural Stability

This guide provides a comprehensive technical overview of Cycloviolacin O25, a distinctive member of the bracelet subfamily of cyclotides. Isolated from the roots of Viola odorata, this peptide showcases the remarkable s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of Cycloviolacin O25, a distinctive member of the bracelet subfamily of cyclotides. Isolated from the roots of Viola odorata, this peptide showcases the remarkable structural resilience inherent to the cyclic cystine knot (CCK) motif, alongside unique sequence variations that have significant implications for its biosynthesis and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular architecture and biophysical properties of this hyper-stable peptide scaffold.

Introduction to Cycloviolacin O25: A Scaffold Forged in Stability

Cyclotides are a rapidly expanding family of plant-derived peptides defined by two remarkable structural features: a head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK).[1][2] This unique topology endows them with extraordinary resistance to thermal, chemical, and enzymatic degradation, making them highly attractive scaffolds for peptide-based drug design and agricultural applications.[1]

Cycloviolacin O25 is a noteworthy cyclotide isolated from the roots of the sweet violet, Viola odorata.[1] Unlike many cyclotides found in the aerial parts of plants, its root-specific origin suggests an evolutionary adaptation to a different set of environmental and pathogenic challenges.[1] Structurally, it belongs to the "bracelet" subfamily, characterized by an all-trans peptide bond configuration in its backbone.[1] Most notably, Cycloviolacin O25 possesses a unique amino acid sequence in its sixth loop, featuring an Aspartic acid (Asp) residue immediately following the conserved Asparagine (Asn) critical for its biosynthesis—a feature not previously observed in other cyclotides.[1]

This guide will dissect the molecular framework of Cycloviolacin O25, elucidate the factors contributing to its profound stability, and provide detailed, field-proven protocols for its experimental assessment.

Part 1: The Molecular Architecture of Cycloviolacin O25

The defining characteristic of Cycloviolacin O25, like all cyclotides, is its hyper-stabilized structure, a direct consequence of its primary sequence and the resulting three-dimensional fold.

Primary Amino Acid Sequence

While the precise one-letter code for Cycloviolacin O25 is not publicly available in widespread databases, its composition and key features have been described. It is a 31-residue peptide and its most distinguishing feature is the Asn-Asp dipeptide sequence in loop 6.[1] This is significant because the conserved Asn (or sometimes Asp) in this loop is the recognition and cleavage site for the asparaginyl endopeptidase (AEP) that catalyzes the final head-to-tail cyclization step.[1] The presence of an adjacent acidic Asp residue was previously thought to be prohibitive for this enzymatic process, making Cycloviolacin O25 a subject of great interest for understanding the boundaries of cyclotide biosynthesis.

The Cyclic Cystine Knot (CCK) Motif

The core of Cycloviolacin O25's stability lies in the CCK motif. This involves six conserved Cysteine (Cys) residues forming three interlocking disulfide bonds with a Cys(I)-Cys(IV), Cys(II)-Cys(V), and Cys(III)-Cys(VI) connectivity.[1] This arrangement creates a knotted topology where one disulfide bond (III-VI) passes through a macrocycle formed by the other two disulfide bonds (I-IV, II-V) and the intervening backbone segments. This intricate network severely restricts conformational freedom, effectively locking the peptide into a stable, folded state.

Caption: Generalized structure of the Cyclic Cystine Knot (CCK) motif.

Part 2: Intrinsic Structural Stability of the Cycloviolacin O25 Scaffold

The stability of cyclotides is not merely a qualitative observation; it is a quantifiable biophysical property stemming from multiple synergistic factors. This stability is an inherent feature of the cyclotide framework, largely independent of sequence variations in the loops.[2]

FeatureContribution to Stability
Cyclic Backbone Prevents degradation by exoproteases by eliminating N- and C-termini. Provides a topological constraint that reduces the entropy of the unfolded state, thermodynamically favoring the folded form.
Cystine Knot Acts as a molecular "straightjacket," severely restricting backbone flexibility. Protects the peptide core from solvent penetration and shields amide bonds from endoproteases. It is the primary contributor to chemical and thermal stability.
Hydrogen Bond Network A conserved network of intramolecular hydrogen bonds further rigidifies the structure. A highly conserved Glutamic acid (Glu) residue in loop 1 often plays a key role in coordinating this network, stabilizing the overall fold.

Part 3: Experimental Assessment of Structural Stability

To validate and quantify the stability of Cycloviolacin O25, a series of standardized biophysical and biochemical assays are employed. The causality behind these experimental choices is to subject the molecule to denaturing stresses and monitor its structural integrity. A robust protocol suite serves as a self-validating system when appropriate controls, such as a linear, non-knotted peptide of similar size, are included.

Stability_Workflow cluster_prep Sample Preparation cluster_assays Stability Assays cluster_analysis Data Analysis PurifiedPeptide Purified Cycloviolacin O25 Thermal Thermal Denaturation (CD Spectroscopy) PurifiedPeptide->Thermal Chemical Chemical Denaturation (Fluorescence/CD) PurifiedPeptide->Chemical Enzymatic Enzymatic Digestion (RP-HPLC / LC-MS) PurifiedPeptide->Enzymatic ControlPeptide Linear Control Peptide ControlPeptide->Enzymatic Tm Determine Melting Temp (Tm) Thermal->Tm Cm Determine Denaturant Conc. (Cm) Chemical->Cm Degradation Quantify % Degradation Enzymatic->Degradation

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Foundational

A Technical Guide to the Hydrophobic Residue Distribution in Cycloviolacin O25 Loop 6 and Its Implications for Drug Design

Introduction Cyclotides represent a remarkable and expanding family of plant-derived proteins, defined by a unique head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds.[1] This conser...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Cyclotides represent a remarkable and expanding family of plant-derived proteins, defined by a unique head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds.[1] This conserved architecture, known as the cyclic cystine knot (CCK), confers upon them exceptional stability against thermal, chemical, and enzymatic degradation, making them compelling scaffolds for the development of novel peptide-based therapeutics.[2] Among the diverse members of this family, cycloviolacin O25, a bracelet cyclotide isolated from Viola odorata, presents a particularly intriguing case for study due to its atypical amino acid composition.[1]

Unlike the majority of its congeners, cycloviolacin O25 possesses a unique Asn-Asp dipeptide sequence within loop 6, a region of the cyclotide framework known for its tolerance to sequence modification and its critical role in mediating biological activity.[1] This deviation from the consensus, where a small amino acid typically follows the conserved asparagine involved in the cyclization pathway, suggests a distinctive structural and functional profile.

This technical guide provides an in-depth analysis of the hydrophobic residue distribution in loop 6 of cycloviolacin O25. From a Senior Application Scientist's perspective, we will not only outline the necessary protocols but also delve into the causality behind our analytical choices. We will explore the topic through a multi-faceted approach, combining predictive computational analysis with proven experimental methodologies. The ultimate objective is to illuminate the structure-function relationship of this unique loop, providing actionable insights for researchers, scientists, and drug development professionals aiming to harness the cyclotide scaffold.

PART 1: In Silico Analysis of Loop 6 Hydrophobicity

Before committing to resource-intensive bench experiments, a robust in silico analysis is crucial for generating foundational hypotheses. This predictive approach allows us to model the behavior of loop 6 based on its primary sequence and inferred structure, providing a theoretical framework for its hydrophobicity.

Primary Sequence Analysis and Hydropathy Profiling

The primary amino acid sequence is the starting point for any biochemical analysis. The sequences for loop 6—defined as the residues between the sixth conserved cysteine (Cys-VI) and the final residue that precedes cyclization—for cycloviolacin O25 and its close, well-characterized relative, cycloviolacin O2, are presented below.

The most straightforward method for predicting hydrophobicity from a sequence is hydropathy plotting. The Kyte-Doolittle scale is a widely used standard for this purpose, assigning a numerical value to each amino acid based on its hydrophobic character; positive values indicate hydrophobicity, while negative values indicate hydrophilicity.[3]

| Table 1: Loop 6 Sequence and Kyte-Doolittle Hydropathy Scores | | :--- | :--- | :--- | :--- | :--- | | Cyclotide | Residue 1 | Residue 2 | Residue 3 | Residue 4 | | Cycloviolacin O2 | Cys (VI) | Tyr (-1.3) | Arg (-4.5) | Asn (-3.5) | | Cycloviolacin O25 | Cys (VI) | Tyr (-1.3) | Asn (-3.5) | Asp (-3.5) |

Note: Cys-VI is included as the anchor point for loop 6. The Kyte-Doolittle scores reveal that both loops are predominantly hydrophilic, a key differentiator from the hydrophobic patches found elsewhere on the cyclotide surface.

Protocol 1: Generating a Kyte-Doolittle Hydropathy Plot
  • Obtain Sequence: Secure the full-length amino acid sequence of the target cyclotide.

  • Select Tool: Utilize an online bioinformatics tool, such as the ExPASy ProtScale server.

  • Input Parameters:

    • Paste the full amino acid sequence into the input field.

    • Select the "Kyte & Doolittle" hydrophobicity scale from the available options.[3]

    • Set the "window size". Causality: A short window size (e.g., 5-7 residues) is optimal for identifying putative surface-exposed regions, which is appropriate for analyzing a small, solvent-exposed loop.[4] A larger window is designed for identifying transmembrane domains.[3]

  • Execute and Analyze: Generate the plot. The output will be a graph with amino acid position on the x-axis and the averaged hydropathy score for the window on the y-axis. Analyze the region corresponding to loop 6 to visualize its hydrophobicity relative to the rest of the molecule.

Homology Modeling and Molecular Surface Analysis

While hydropathy plots are informative, they are one-dimensional. To understand the spatial distribution of hydrophobic residues, a three-dimensional structure is required. As no experimentally determined structure for cycloviolacin O25 is available, we employ homology modeling.

Rationale for Template Selection: Cycloviolacin O2 (PDB ID: 2KNM) is an ideal template for modeling cycloviolacin O25.[5] Both are bracelet cyclotides isolated from the same plant species (V. odorata), suggesting a high degree of structural conservation in the CCK core.[1][6]

G cluster_workflow Homology Modeling Workflow seq 1. Obtain Target Sequence (Cycloviolacin O25) template 2. Identify Template (Cycloviolacin O2 - PDB: 2KNM) seq->template BLAST search align 3. Sequence Alignment seq->align template->align model 4. Model Building (e.g., SWISS-MODEL) align->model eval 5. Model Quality Evaluation (e.g., QMEAN, Ramachandran Plot) model->eval Refinement loop eval->model surface 6. Surface Hydrophobicity Analysis eval->surface G cluster_workflow Experimental Hydrophobicity Workflow pep 1. Peptide Synthesis or Isolation purify 2. RP-HPLC Purification (Purity >95%) pep->purify qc 3. Quality Control (Mass Spectrometry) purify->qc hplc 4. Analytical RP-HPLC qc->hplc hic 5. Hydrophobic Interaction Chromatography (HIC) qc->hic data 6. Data Analysis (Compare Retention Times) hplc->data hic->data G cluster_workflow Molecular Dynamics Simulation Workflow struct 1. Input Structures (Peptide Model, Lipid Bilayer) system 2. System Assembly (Solvation, Ionization) struct->system min 3. Energy Minimization system->min equil 4. Equilibration (NVT, NPT ensembles) min->equil prod 5. Production Run (Multi-nanosecond simulation) equil->prod traj 6. Trajectory Analysis (RMSD, Interaction Energy, Penetration Depth) prod->traj

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Exploratory

Evolutionary Biology and Pharmacological Potential of Cycloviolacin O25 in the Violaceae Family

An in-depth analysis of the evolutionary biology and pharmacological potential of cycloviolacin O25 (cyO25), designed for researchers, structural biologists, and drug development professionals. Introduction: The Cyclotid...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the evolutionary biology and pharmacological potential of cycloviolacin O25 (cyO25), designed for researchers, structural biologists, and drug development professionals.

Introduction: The Cyclotide Paradigm

Cyclotides are a unique family of plant-derived micro-proteins characterized by a head-to-tail cyclic backbone and a knotted arrangement of three disulfide bonds, collectively known as the cyclic cystine knot (CCK) motif[1]. This topology endows them with extraordinary resistance to thermal, chemical, and enzymatic degradation, making them highly attractive scaffolds for peptide-based drug design[2].

While the Violaceae and Rubiaceae families are the most prolific producers of cyclotides, the evolutionary mechanisms driving their structural diversity remain a focal point of modern pharmacognosy[3]. Among the diverse repertoire of cyclotides isolated from the sweet violet (Viola odorata), cycloviolacin O25 (cyO25) stands out as a critical evolutionary anomaly. Its unique sequence variations, particularly within the highly conserved cyclization domain (Loop 6), challenge our fundamental understanding of cyclotide biogenesis and offer novel insights into the evolutionary plasticity of plant defense mechanisms[4].

Evolutionary Trajectory and Neofunctionalization in Violaceae

The ubiquitous presence of cyclotides across the Violaceae family suggests an ancient evolutionary origin, likely driven by the need for robust host-defense peptides against insect herbivores and fungal pathogens[1]. However, the structural diversity seen in cyclotides is not merely a product of genetic drift; it is the result of convergent evolution and highly specific neofunctionalization[3].

The Loop 6 Anomaly: Redefining AEP-Mediated Cyclization

Cyclotides are synthesized as linear precursor proteins that undergo post-translational processing. The crucial step—head-to-tail cyclization—is catalyzed by an asparaginyl endopeptidase (AEP)[1]. Historically, it was believed that AEPs required a strictly conserved Asparagine (Asn) or Aspartic acid (Asp) residue followed by a small amino acid (Glycine or Serine) in Loop 6 to execute the cleavage and ligation reaction[4].

Cycloviolacin O25 shatters this paradigm. Sequence analysis reveals that cyO25 possesses an unprecedented Asn-Asp dipeptide sequence in Loop 6 (sequence: YFNDIF)[4][5]. Furthermore, cyO25 incorporates multiple bulky hydrophobic residues (Tyr, Phe) in this region. The successful biosynthesis of cyO25 in V. odorata demonstrates that the AEP-mediated cyclization machinery is significantly more tolerant to steric hindrance and sequence variation than previously understood[4]. This evolutionary tolerance allows the plant to generate highly hydrophobic cyclotide variants, expanding its defensive arsenal against lipid-rich pathogen membranes.

G P1 Linear Precursor Protein (Gene Translation) P2 AEP Recognition (Tolerates Asn-Asp in cyO25) P1->P2 P3 C-Terminal Cleavage & Head-to-Tail Ligation P2->P3 P4 Mature Cycloviolacin O25 (Cyclic Cystine Knot) P3->P4

Caption: Evolutionary processing pathway of cyclotide precursors via AEP-mediated cyclization.

Structural Biology and Quantitative Sequence Analysis

To leverage cyclotides as drug scaffolds, application scientists must map their structure-activity relationships (SAR). The bioactivity of cycloviolacins is heavily dictated by their surface-exposed hydrophobic patches and net cationic charge, which drive electrostatic interactions with anionic lipid bilayers[2][6].

Table 1 summarizes the structural metrics of cyO25 compared to other benchmark cyclotides, highlighting the unique biochemical properties that dictate its pharmacological behavior.

Table 1: Structural and Biochemical Comparison of Key Cyclotides

CyclotideSource SpeciesSubfamilyLoop 6 SequenceNet ChargeKey Bioactivity
Cycloviolacin O25 Viola odorataBraceletYFNDIF+1Cytotoxic / Antimicrobial[5][7]
Cycloviolacin O2 Viola odorataBraceletYRN+2Potent Anthelmintic / Cytotoxic[8][9]
Kalata B1 Oldenlandia affinisMöbiusTRN0Uterotonic / Insecticidal[5]
Cycloviolacin O8 Viola odorataBraceletYRN+3Antifungal / Anticancer[10]

Data synthesized from transcriptomic and mass spectrometry analyses of Violaceae species[7][8][10].

Mechanism of Action: Membrane Disruption Dynamics

The primary pharmacological mechanism of the bracelet subfamily, including cyO25 and cyO2, is the targeted disruption of lipid membranes[2][9]. Unlike receptor-mediated drugs, these cyclotides act via a biophysical mechanism. The cationic residues initially anchor the peptide to the negatively charged phospholipid headgroups of target cells (e.g., bacterial membranes or cancer cells). Subsequently, the unique hydrophobic patch in Loop 6 of cyO25 inserts into the lipid core, inducing pore formation, membrane permeabilization, and rapid cellular necrosis[6][9].

Mechanism M1 Electrostatic Anchoring (Cationic Residues) M2 Hydrophobic Patch Insertion (Loop 6: YFNDIF) M1->M2 M3 Lipid Bilayer Disruption (Pore Formation) M2->M3 M4 Cellular Lysis & Necrosis M3->M4

Caption: Mechanism of action for cyO25-mediated membrane disruption and cellular necrosis.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, ensuring the reproducibility and scientific integrity of peptide extraction and validation is paramount. The following protocols are engineered with built-in validation checkpoints to ensure the accurate isolation and structural confirmation of cyO25.

Protocol A: Extraction and Chromatographic Isolation of cyO25

Causality Check: Cyclotides are highly stable but exist in complex plant matrices rich in tannins and flavonoids. We utilize Strong Cation Exchange (SCX) chromatography prior to Reversed-Phase HPLC (RP-HPLC) because the net positive charge of cyclotides allows them to be selectively retained, effectively stripping away neutral and anionic contaminants[10].

  • Maceration and Extraction: Pulverize 100g of dried Viola odorata aerial parts. Extract using 50% (v/v) acetonitrile/water containing 1% formic acid for 24 hours at 4°C to precipitate large structural proteins while solubilizing micro-peptides.

  • Strong Cation Exchange (SCX): Load the clarified extract onto an SCX solid-phase extraction cartridge. Wash with 20 mM ammonium acetate (pH 4.0). Elute the cyclotide-rich fraction using 500 mM ammonium acetate. Validation: The low pH ensures cyclotides remain protonated and bound to the resin during the wash step.

  • RP-HPLC Purification: Inject the SCX eluate onto a preparative C18 column. Run a linear gradient of 10–60% solvent B (0.05% TFA in acetonitrile) over 50 minutes. Collect the early-eluting bracelet cyclotide fractions (cyO25 typically elutes earlier than cyO2 due to its specific hydrophobic/hydrophilic balance)[4].

Protocol B: Structural Validation via Reduction/Alkylation and MS

Causality Check: To definitively prove the presence of the CCK motif, the peptide must be chemically linearized. A mass shift of exactly +348 Da following reduction and alkylation is the gold standard confirmation for the presence of three intact disulfide bonds[10].

  • Reduction: Incubate 10 µg of purified cyO25 with 10 mM dithiothreitol (DTT) in 0.1 M ammonium bicarbonate (pH 8.0) at 65°C for 30 minutes to reduce the cystine knot.

  • Alkylation: Add iodoacetamide (IAA) to a final concentration of 50 mM. Incubate in the dark at room temperature for 30 minutes. Validation: IAA covalently binds to the six free thiol groups, preventing re-oxidation.

  • MALDI-TOF MS Analysis: Analyze the native and alkylated samples. A successful validation will yield a native mass of ~3150 Da and an alkylated mass of ~3498 Da (Δ 348 Da), confirming the hexacysteine CCK architecture[5][10].

Conclusion and Future Perspectives

Cycloviolacin O25 is more than a botanical curiosity; it is a testament to the evolutionary ingenuity of the Violaceae family. By demonstrating that AEP-mediated cyclization can tolerate bulky, atypical dipeptide sequences (Asn-Asp) in Loop 6, cyO25 opens new avenues for synthetic biology[4]. Drug development professionals can now engineer highly hydrophobic, customized therapeutic payloads into the cyclotide scaffold without disrupting the cyclization machinery, paving the way for next-generation, orally bioavailable peptide therapeutics.

References

  • Cyclotide Evolution: Insights from the Analyses of Their Precursor Sequences, Structures and Distribution in Violets (Viola) . Frontiers in Plant Science. 1[1]

  • Distribution and Evolution of Cyclotides in Plants . ResearchGate. 3[3]

  • A novel suite of cyclotides from Viola odorata: sequence variation and the implications for structure, function and stability . National Center for Biotechnology Information (NIH/PMC). 4[4]

  • Discovery of Cyclotides in the Fabaceae Plant Family Provides New Insights into the Cyclization, Evolution, and Distribution of Circular Proteins . ACS Publications. 5[5]

  • A comprehensive review of phytochemistry, pharmacology and quality control of plants from the genus Viola . Oxford Academic. 7[7]

  • The bountiful biological activities of cyclotides . Drug Development and Therapeutics. 2[2]

  • PepSAVI-MS reveals anticancer and antifungal cycloviolacins in Viola odorata . National Center for Biotechnology Information (NIH/PMC). 10[10]

  • Cycloviolacin O2 peptide . SB-PEPTIDE.8[8]

  • Mechanism of Action of Cytotoxic Cyclotides: Cycloviolacin O2 Disrupts Lipid Membranes . ACS Publications. 9[9]

  • Cyclotides: a natural combinatorial peptide library or a bioactive sequence player? Taylor & Francis. 6[6]

Sources

Foundational

Cycloviolacin O25: Structural Dynamics and Mechanisms of Membrane Permeabilization

A Technical Whitepaper on Bracelet Cyclotide-Lipid Interactions Executive Summary Cyclotides are a unique class of plant-derived, disulfide-rich cyclic peptides characterized by a cyclic cystine knot (CCK) motif. Among t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Bracelet Cyclotide-Lipid Interactions

Executive Summary

Cyclotides are a unique class of plant-derived, disulfide-rich cyclic peptides characterized by a cyclic cystine knot (CCK) motif. Among them, the cycloviolacin family (including the archetypal Cycloviolacin O2 and its variant Cycloviolacin O25), isolated from Viola odorata, exhibits profound cytotoxic, antimicrobial, and antitumor activities[1]. As a Senior Application Scientist, I present this whitepaper to deconstruct the membrane binding and permeabilization mechanisms of Cycloviolacin O25. By understanding the biophysical interplay between the cyclotide's amphipathic surface and target lipid bilayers, drug development professionals can harness these ultra-stable scaffolds for targeted biologic delivery and novel chemotherapeutics.

Structural Determinants of Cycloviolacin O25

Cycloviolacin O25 belongs to the "bracelet" subfamily of cyclotides. Unlike the Möbius subfamily (e.g., Kalata B1), bracelet cyclotides lack a cis-proline peptide bond in loop 5 but possess a highly conserved network of backbone hydrogen bonds that confer exceptional thermal and proteolytic stability[2].

The biological activity of Cycloviolacin O25 is driven by its pronounced amphipathicity. The molecule presents two distinct functional faces:

  • The Bioactive Face: Enriched in polar and charged residues, this region is responsible for the initial electrostatic recognition of specific lipid headgroups[1].

  • The Hydrophobic Patch: Comprising hydrophobic residues primarily in loops 2 and 3, this patch drives the thermodynamic insertion of the peptide into the hydrophobic core of the lipid bilayer[2].

The Triphasic Mechanism of Membrane Permeabilization

The cytolytic activity of Cycloviolacin O25 is not a random detergent-like effect, but a highly coordinated, lipid-specific mechanism.

Phase 1: Lipid-Specific Electrostatic Targeting Cycloviolacins exhibit a strong preferential binding affinity for membranes containing phosphatidylethanolamine (PE) phospholipids[3]. PE lipids possess a small headgroup and a conical shape, which induces negative spontaneous curvature in the membrane. The bioactive face of Cycloviolacin O25 engages in hydrogen bonding with the primary amine of the PE headgroup, anchoring the peptide to the membrane surface[4].

Phase 2: Hydrophobic Partitioning and Insertion Once anchored, the peptide undergoes a subtle reorientation. Solution NMR studies utilizing paramagnetic relaxation enhancement (PRE) probes (e.g., 5-doxylstearate) reveal that the hydrophobic loops of cycloviolacins embed deeply into the acyl chain region of the bilayer[2]. This insertion is thermodynamically driven by the hydrophobic effect, minimizing the exposure of non-polar residues to the aqueous environment.

Phase 3: Toroidal Pore Formation and Permeabilization Accumulation of Cycloviolacin O25 at the membrane interface increases lateral surface pressure. To relieve this tension, the membrane undergoes localized structural failure. Cyclotides typically induce a "toroidal pore" model, where the lipid monolayers bend continuously through the pore, lining the pore with both lipid headgroups and the hydrophilic faces of the inserted peptides[5]. This compromises membrane integrity, leading to the leakage of intracellular contents and rapid cell necrosis[3].

G A Cycloviolacin O25 (Aqueous Phase) B PE-Phospholipid Recognition A->B Electrostatic Attraction C Hydrophobic Loop Insertion B->C Conformational Anchoring D Membrane Permeabilization C->D Toroidal Pore Formation E Cell Lysis / Apoptosis D->E Loss of Homeostasis

Figure 1: Triphasic signaling and physical mechanism of Cycloviolacin membrane permeabilization.

Empirical Validation: Self-Validating Experimental Workflows

To rigorously characterize the membrane activity of Cycloviolacin O25, we employ a self-validating, orthogonal experimental matrix. Relying on a single assay can yield false positives (e.g., a peptide may bind a membrane without permeabilizing it). Therefore, causality must be established by linking binding thermodynamics to functional disruption.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: SPR quantifies the real-time association ( kon​ ) and dissociation ( koff​ ) rates of the peptide to model lipid membranes, establishing the thermodynamic baseline[3].

  • Vesicle Preparation: Prepare Large Unilamellar Vesicles (LUVs) composed of POPC/POPE (80:20 molar ratio) via extrusion through a 100 nm polycarbonate membrane. Causality note: POPE is strictly required to mimic the negative curvature targeted by the cyclotide's bioactive face.

  • Sensor Chip Immobilization: Capture the LUVs onto an L1 sensor chip (containing lipophilic anchors) until a stable baseline response (RU) is achieved.

  • Analyte Injection: Inject serial dilutions of Cycloviolacin O25 (0.1 μM to 10 μM) over the lipid surface at a flow rate of 5 μL/min.

  • Regeneration: Use 50 mM NaOH to strip the lipid and peptide, regenerating the chip for the next cycle.

  • Data Analysis: Fit the sensorgrams to a two-state reaction model to calculate the apparent equilibrium dissociation constant ( KD​ ).

Protocol 2: Carboxyfluorescein (CF) Leakage Assay for Permeabilization

Rationale: While SPR proves binding, the CF assay validates whether this binding results in pore formation[6].

  • Dye Encapsulation: Hydrate POPC/POPE lipid films with a buffer containing 50 mM self-quenching Carboxyfluorescein.

  • Extrusion and Purification: Extrude to form 100 nm LUVs. Remove unencapsulated CF using a Sephadex G-50 size-exclusion column.

  • Peptide Incubation: Add Cycloviolacin O25 to the CF-LUVs in a 96-well black microplate.

  • Fluorescence Monitoring: Measure fluorescence emission at 520 nm (excitation 490 nm). As pores form, CF leaks out, dilutes, and de-quenches, resulting in a fluorescence spike.

  • Normalization: Add 0.1% Triton X-100 to achieve 100% lysis. Calculate the % leakage induced by the peptide.

Workflow Step1 Lipid Vesicle (LUV) Preparation Extrusion (100nm) Step2 Surface Plasmon Resonance (SPR) Quantify Binding Affinity (Kd) Step1->Step2 Step3 Fluorophore Leakage Assay Measure Permeabilization (EC50) Step1->Step3 Step4 Solution NMR (PRE) Determine Bilayer Orientation Step1->Step4 Step5 Mechanistic Synthesis Correlate Binding to Lysis Step2->Step5 Step3->Step5 Step4->Step5

Figure 2: Orthogonal, self-validating experimental workflow for membrane activity profiling.

Quantitative Dynamics

The following table synthesizes the biophysical parameters of Cycloviolacin membrane interactions compared to Melittin, a benchmark pore-forming peptide. Notably, cycloviolacins permeabilize fungal and model membranes at concentrations significantly lower than Melittin, despite having a more specific lipid requirement[7].

Table 1: Comparative Membrane Binding and Permeabilization Kinetics

PeptideSubfamilyTarget Lipid PreferenceMembrane Binding Affinity ( KD​ )Permeabilization ( EC50​ )
Cycloviolacin O2/O25 BraceletPE-enriched (POPC/POPE)~1.2 - 2.5 μM67 - 80 nM
Kalata B1 MöbiusPE-enriched (POPC/POPE)~4.5 - 6.0 μM> 150 nM
Melittin (Control) Linear AmphipathicBroad (Anionic/Zwitterionic)~0.5 - 1.0 μM490 nM

Note: Data synthesized from comparative liposome leakage and SPR assays utilizing fungal membrane models[7].

Conclusion

Cycloviolacin O25 represents a masterpiece of evolutionary engineering. By combining a hyper-stable cyclic cystine knot with a precisely tuned amphipathic surface, it achieves highly specific, PE-dependent membrane permeabilization. For drug development professionals, this mechanism offers a blueprint for designing targeted peptide therapeutics that can selectively disrupt the membranes of pathogens or cancer cells while resisting proteolytic degradation.

References

  • Cyclotide Structure and Function: The Role of Membrane Binding and Permeation Source: Biochemistry (ACS Publications) URL:[Link]

  • Discovery and mechanistic studies of cytotoxic cyclotides from the medicinal herb Hybanthus enneaspermus Source: Journal of Biological Chemistry (PMC / NIH) URL:[Link]

  • Solution NMR Studies on the Orientation of Membrane-Bound Peptides and Proteins by Paramagnetic Probes Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • How Does the Sweet Violet (Viola odorata L.) Fight Pathogens and Pests – Cyclotides as a Comprehensive Plant Host Defense System Source: Frontiers in Plant Science URL:[Link]

  • The Mechanistic Landscape of Membrane Permeabilizing Peptides Source: Biochemistry (PMC / NIH) URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Proteolytic Resilience of Cycloviolacin O25: A Paradigm for Peptide-Based Therapeutics

Executive Summary The development of peptide-based therapeutics is historically bottlenecked by their poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation and thermodynamic instability. Cyclot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of peptide-based therapeutics is historically bottlenecked by their poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation and thermodynamic instability. Cyclotides, a family of plant-derived macrocyclic peptides, offer a structural solution to this challenge. This whitepaper provides an in-depth technical analysis of Cycloviolacin O25 (cyO25) , a bracelet-subfamily cyclotide isolated from Viola odorata. By dissecting the thermodynamic principles of its Cyclic Cystine Knot (CCK) and detailing self-validating experimental workflows, this guide equips drug development professionals with the mechanistic insights required to leverage cyO25 as an ultra-stable molecular scaffold.

Structural Architecture & The Asn-Asp Anomaly

The defining structural hallmark of cyO25 is the Cyclic Cystine Knot (CCK) motif. This topology consists of a head-to-tail cyclized peptide backbone braced by three interlocking disulfide bonds ()[1]. Specifically, the disulfide bonds between CysI–CysIV and CysII–CysV form a rigid ladder-like ring, which is physically penetrated by the third disulfide bond (CysIII–CysVI)[1].

What distinguishes cyO25 from other cyclotides is its unique sequence in loop 6. The vast majority of cyclotides utilize an Asn-Gly or Asn-Ser dipeptide sequence to facilitate backbone cyclization via an asparaginyl endopeptidase (AEP). Cycloviolacin O25, however, features a bulkier, negatively charged Asn-Asp (N-D) sequence ()[2]. The discovery of this anomaly proved that the cyclization mechanism—and the resulting thermodynamic stability of the CCK framework—is highly tolerant to sequence variations[2]. This makes cyO25 an exceptionally versatile template for grafting diverse therapeutic epitopes.

Thermodynamic Principles of Stability

The extraordinary thermal stability of cyO25 is fundamentally a thermodynamic phenomenon driven by entropy. Protein stability is governed by the Gibbs free energy of unfolding: ΔG_unfold = ΔH_unfold - TΔS_unfold

In standard linear peptides, the unfolded state is highly disordered. This results in a large, positive entropy of unfolding (ΔS_unfold), which drives denaturation as temperature (T) increases ()[3].

In cyO25, the covalent cross-linking provided by the circular backbone and the three disulfide bonds severely restricts the conformational degrees of freedom available to the unfolded polymer chain[3]. Because the unfolded ensemble is physically constrained, the entropic penalty of folding is drastically minimized. Consequently, the native state remains thermodynamically favored (ΔG_unfold > 0) even at extreme temperatures, allowing cyclotides to maintain their fold in boiling water ()[4].

Mechanisms of Proteolytic Immunity

Proteolytic degradation requires a protease to bind to a flexible, extended segment of a peptide backbone—a process reliant on induced fit. Cycloviolacin O25 circumvents this via two distinct structural defenses:

  • Exoprotease Immunity: The continuous, head-to-tail cyclized backbone eliminates the N- and C-termini, completely depriving exopeptidases of their required anchor points[1].

  • Endoprotease Steric Hindrance: The interlocking disulfide bonds rigidify the backbone, creating a tightly packed hydrophobic core[1]. This prevents the peptide from adopting the extended conformation necessary to fit into the active site clefts of endoproteases. As a result, cyO25 is highly resistant to aggressive enzymes like trypsin, pepsin, and thermolysin[4].

Self-Validating Experimental Methodologies

To rigorously prove the stability of cyO25, experimental protocols must be designed as self-validating systems . This means incorporating internal controls that rule out false positives (e.g., inactive proteases) and irreversible artifacts (e.g., thermal aggregation).

Protocol A: Thermodynamic Stability via Variable-Temperature NMR

Causality & Validation: Circular Dichroism (CD) only provides bulk secondary structure data. NMR provides residue-specific resolution. By heating the sample to 100°C and subsequently cooling it back to 25°C, we create a self-validating loop. If the pre- and post-heating spectra are identical, it proves that the thermodynamic stability is an intrinsic, reversible property of the CCK fold, ruling out irreversible aggregation.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve purified cyO25 to a concentration of 1 mM in 90% H₂O / 10% D₂O buffered at pH 4.5.

  • Baseline Acquisition: Acquire 1D ¹H and 2D TOCSY/NOESY spectra at 298 K (25°C) using a 600 MHz NMR spectrometer.

  • Thermal Ramp: Increment the temperature in 10 K steps up to 373 K (100°C). Acquire 1D ¹H spectra at each step to monitor the dispersion of amide protons.

  • Reversibility Check: Cool the sample back to 298 K at a rate of 1 K/min.

  • Validation: Re-acquire the 2D TOCSY/NOESY spectra. Overlay the final spectra with the baseline spectra from Step 2 to confirm perfect superimposition.

Protocol B: Multiplexed Proteolytic Degradation Assay (LC-MS/MS)

Step-by-Step Workflow:

  • Reaction Mixture: Prepare a solution containing 50 µM cyO25 and 50 µM Melittin (internal control) in 100 mM ammonium bicarbonate buffer (pH 8.0).

  • Enzyme Addition: Add sequencing-grade trypsin at a 1:50 enzyme-to-substrate molar ratio.

  • Incubation & Sampling: Incubate the mixture at 37°C. Extract 20 µL aliquots at 0, 1, 4, 12, and 24 hours.

  • Quenching: Immediately quench each aliquot by adding 1% trifluoroacetic acid (TFA) to drop the pH and irreversibly inactivate the trypsin.

  • Quantification: Analyze the aliquots via RP-HPLC coupled to a Q-TOF mass spectrometer.

  • Validation: Confirm the complete disappearance of the Melittin peak by the 1-hour mark. Calculate the half-life ( t1/2​ ) of cyO25 by integrating the Area Under the Curve (AUC) of the intact mass peak across all time points.

Quantitative Stability Metrics

The following table summarizes the comparative stability metrics of native cyO25 against its linearized counterpart and a standard linear peptide control.

MetricCycloviolacin O25 (Native CCK)Linearized cyO25 (Reduced/Alkylated)Melittin (Linear Control)
Melting Temperature ( Tm​ ) > 100 °C< 25 °C (Unstructured)< 20 °C
Trypsin Half-Life ( t1/2​ ) > 24 hours (Stable)< 10 minutes< 5 minutes
Pepsin Half-Life ( t1/2​ ) > 24 hours (Stable)< 15 minutes< 5 minutes
Serum Half-Life ( t1/2​ ) > 48 hours< 30 minutes< 10 minutes
Unfolding in 8M Urea Intact / FoldedUnfoldedUnfolded

Experimental Workflow Visualization

StabilityAssay N_Start Cycloviolacin O25 (Native CCK Fold) N_Thermal Thermal Stress (25°C → 100°C) N_Start->N_Thermal N_Protease Protease Incubation (+ Melittin Control) N_Start->N_Protease N_NMR Variable-Temp NMR (Monitor Amide Protons) N_Thermal->N_NMR N_Cool Cooling to 25°C (Reversibility Check) N_NMR->N_Cool N_Quench TFA Quenching (Halt Digestion) N_Protease->N_Quench N_LCMS LC-MS/MS Analysis (Quantify Intact Peptide) N_Quench->N_LCMS

Workflow for self-validating thermodynamic and proteolytic stability profiling of cyO25.

References

  • Ireland, D. C., Colgrave, M. L., & Craik, D. J. (2006). A novel suite of cyclotides from Viola odorata: sequence variation and the implications for structure, function and stability. Biochemical Journal.[Link]

  • Colgrave, M. L., & Craik, D. J. (2004). Thermal, Chemical, and Enzymatic Stability of the Cyclotide Kalata B1: The Importance of the Cyclic Cystine Knot. Biochemistry.[Link]

  • Craik, D. J., & Malik, U. (2016). Discovery, structure, function, and applications of cyclotides: circular proteins from plants. Journal of Experimental Botany.[Link]

  • Deechongkit, S., & Kelly, J. W. (2002). The Effect of Backbone Cyclization on the Thermodynamics of β-Sheet Unfolding: Stability Optimization of the PIN WW Domain. Journal of the American Chemical Society.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Extraction, Purification, and Structural Characterization of Cycloviolacin O25 from Viola odorata Roots

Introduction and Rationale Cyclotides are a unique family of plant-derived, disulfide-rich peptides characterized by their head-to-tail cyclic backbone and a knotted arrangement of three disulfide bonds—the cyclic cystin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

Cyclotides are a unique family of plant-derived, disulfide-rich peptides characterized by their head-to-tail cyclic backbone and a knotted arrangement of three disulfide bonds—the cyclic cystine knot (CCK) motif. This topology confers exceptional resistance to thermal, chemical, and proteolytic degradation. Viola odorata (sweet violet) is a prolific producer of these peptides, expressing dozens of unique cyclotides across its aerial and subterranean tissues.

While most extraction protocols focus on aerial tissues, the roots of V. odorata harbor a distinct cyclotide profile. Among these is Cycloviolacin O25 (cyO25) , a bracelet-subfamily cyclotide that presents a striking structural anomaly. CyO25 is the only known cyclotide to contain an Asn-Asp dipeptide sequence in loop 6 [1]. Historically, it was assumed that asparaginyl endopeptidase (AEP)-mediated cyclization strictly required a small amino acid (e.g., Gly or Ser) adjacent to the conserved Asn residue. The discovery of cyO25 demonstrates that the cyclization mechanism is significantly more tolerant to steric hindrance and sequence variation than previously understood [4].

This application note details a field-proven, self-validating workflow for the targeted extraction and orthogonal purification of cyO25 from V. odorata roots, leveraging its unique physicochemical properties.

Mechanistic Workflow

G N1 Viola odorata Roots (Harvest & Wash) N2 Cryomilling (Liquid N2) N1->N2 N3 Solvent Extraction (60% EtOH, 6h, 25°C) N2->N3 N4 Centrifugation & Lyophilization N3->N4 N5 Solid-Phase Extraction (C18, 80% EtOH Elution) N4->N5 N6 Preparative RP-HPLC (C18, H2O/ACN Gradient) N5->N6 N7 Analytical Validation (LC-MS/MS & MALDI-TOF) N6->N7

Workflow for the extraction and purification of cycloviolacin O25 from Viola odorata roots.

Comparative Data Presentation

To optimize the purification strategy, it is critical to understand how cyO25 differs from other highly abundant cyclotides (e.g., cyO2) present in the same plant species. Despite possessing multiple bulky hydrophobic residues in loop 6, cyO25 exhibits anomalous chromatographic behavior.

Table 1: Comparative Physicochemical and Structural Properties of Target Cyclotides

ParameterCycloviolacin O25Cycloviolacin O2Cycloviolacin O14
Primary Tissue Source Roots OnlyAerial & RootsAerial
Subfamily BraceletBraceletBracelet
Loop 6 Key Residues Asn-Asp (Unique) [1]Asn-Gly (Conserved)Asn-Gly (Conserved)
Hydrophobic Residues (Loop 6) Tyr29, Phe30, Phe3 [1]Val, LeuVal, Ile
RP-HPLC Elution Profile Early-eluting [1]Late-elutingMid-eluting
Proteolytic Stability Highly Resistant [4]Highly ResistantHighly Resistant

Experimental Protocols

Phase 1: Tissue Preparation and Primary Extraction

Objective: Maximize the release of amphipathic cyclotides while minimizing the co-extraction of structural polysaccharides and non-polar waxes.

  • Harvest and Clean: Collect fresh Viola odorata roots. Wash thoroughly with distilled water to remove soil and debris.

  • Cryomilling: Flash-freeze the roots in liquid nitrogen and pulverize into a fine powder using a pre-chilled mortar and pestle or a cryogenic mill.

    • Causality: Flash-freezing halts endogenous protease and polyphenol oxidase activity. Milling maximizes the surface area-to-volume ratio, ensuring exhaustive solvent penetration [3].

  • Solvent Extraction: Suspend the frozen powder in 60% (v/v) ethanol at a ratio of 1:40 (w/v).

  • Incubation: Incubate the suspension at 25 °C for 6 hours under continuous orbital shaking.

    • Causality: Cyclotides are uniquely amphipathic. The 60% ethanol concentration provides an optimal dielectric constant to solubilize the hydrophobic CCK core and surface-exposed patches, while simultaneously precipitating highly polar cellular debris [3].

  • Clarification: Centrifuge the extract at 9,000 × g for 15 minutes. Collect the supernatant and lyophilize it to a dry powder.

Phase 2: Solid-Phase Extraction (SPE) Enrichment

Objective: Remove tannins, low-molecular-weight organic acids, and residual pigments prior to high-resolution chromatography.

  • Reconstitution: Dissolve the lyophilized crude extract in 10% (v/v) ethanol.

  • Column Conditioning: Condition a preparative C18 SPE cartridge (e.g., 10 g stationary phase) with 5 column volumes (CV) of 100% methanol, followed by equilibration with 5 CV of 10% ethanol.

  • Sample Loading: Load the reconstituted extract onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 5 CV of 20% ethanol.

    • Causality: This critical wash step leverages the strong hydrophobic retention of cyclotides on the C18 matrix. The 20% ethanol selectively strips away hydrophilic contaminants (e.g., tannins) without prematurely eluting the target peptides [2].

  • Elution: Elute the cyclotide-enriched fraction using 5 CV of 80% ethanol [2].

  • Lyophilization: Freeze-dry the eluate to prepare for HPLC.

Phase 3: Preparative RP-HPLC Purification

Objective: Isolate cyO25 from the complex mixture of homologous root cyclotides.

  • Sample Preparation: Resuspend the SPE eluate in Mobile Phase A (Milli-Q water containing 0.1% TFA). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatography Setup: Inject the sample onto a preparative C18 RP-HPLC column (250 mm × 10 mm, 15 µm particle size) [4].

  • Gradient Elution: Run a linear gradient of 10% to 60% Mobile Phase B (Acetonitrile containing 0.1% TFA) over 60 minutes at a flow rate of 3.0 mL/min.

  • Detection and Fractionation: Monitor absorbance at 214 nm (peptide bonds) and 280 nm (aromatic residues).

    • Causality: Despite its multiple hydrophobic residues, cyO25 is the earliest eluting bracelet cyclotide from V. odorata [1]. Collect the early-eluting peaks (typically between 30-40% Acetonitrile) and verify via mass spectrometry.

Phase 4: Analytical Validation (LC-MS/MS)

Objective: Confirm the identity of cyO25 and validate the presence of the unique Asn-Asp motif.

  • Reduction and Alkylation: Because the CCK framework is completely resistant to standard proteases (e.g., trypsin, pepsin, thermolysin) [4], the disulfide bonds must be broken. Treat the purified fraction with 10 mM Dithiothreitol (DTT) at 65 °C for 30 minutes, followed by alkylation with 50 mM Iodoacetamide (IAA) in the dark for 30 minutes.

  • Enzymatic Digestion: Digest the linearized peptide with endoproteinase Glu-C or trypsin at a 50:1 peptide-to-enzyme ratio (w/w) [1].

  • Sequence Determination: Analyze the digested fragments via LC-MS/MS or MALDI-TOF MS. The presence of the sequence DIFCGETCAFIPCITHVPGTCSCKSKVCYFN confirms the successful isolation of cyO25.

References

  • Ireland, D. C., Colgrave, M. L., Nguyencong, P., Daly, N. L., & Craik, D. J. (2006). A novel suite of cyclotides from Viola odorata: sequence variation and the implications for structure, function and stability. PMC.
  • Ghadam, P., et al. Optimization of cyclotide like peptide extraction methods and characterization of these peptides from Viola tricolor. Health Biotechnology and Biopharma (HBB).
  • Parsley, N. C., et al. Isolation and characterization of cyclotides from the leaves of Viola odorata L.
  • Ireland, D. C., et al. A novel suite of cyclotides from Viola odorata: Sequence variation and the implications for structure, function and stability.
Application

Application Note: High-Sensitivity Sequencing of Cycloviolacin O25 Using Nanospray Tandem Mass Spectrometry

Abstract Cyclotides are a unique class of plant-derived peptides defined by a head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif. This structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Cyclotides are a unique class of plant-derived peptides defined by a head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif. This structure confers exceptional stability, making them promising scaffolds for drug development but also notoriously challenging to sequence using conventional proteomic techniques.[1][2] Cycloviolacin O25, a bracelet cyclotide from Viola odorata, is of particular interest due to its unique amino acid substitutions.[3] This guide provides a detailed methodology for the complete amino acid sequencing of cycloviolacin O25 and related cyclotides using nanospray ionization tandem mass spectrometry (MS/MS). The core strategy involves chemical linearization of the peptide by reduction and alkylation of its disulfide bonds, followed by high-resolution MS/MS for de novo sequencing. This protocol is designed to provide researchers with a robust workflow from sample preparation to final sequence validation.

Introduction to Cyclotide Sequencing Challenges

The defining CCK structure of cyclotides like cycloviolacin O25 presents two major obstacles for mass spectrometry-based sequencing:

  • Backbone Cyclization: The absence of N- and C-termini prevents standard sequencing approaches like Edman degradation. In MS/MS, fragmentation of the cyclic structure is non-specific, as the ring can open at any peptide bond. This results in a complex mixture of fragment ions, making interpretation significantly more difficult than for linear peptides which produce predictable b- and y-ion series.[4]

  • Disulfide Knot: The three intertwined disulfide bonds create a highly rigid structure that is resistant to efficient fragmentation by collision-induced dissociation (CID). The energy required to break peptide bonds is often higher than that needed to disrupt the non-covalent interactions holding the structure together, leading to poor sequence coverage.

Therefore, a successful sequencing strategy must first address these structural hurdles. The most effective approach is to chemically linearize the peptide by breaking the disulfide bonds, thereby simplifying the subsequent fragmentation process.

Principle of the Method

This protocol employs a bottom-up proteomics strategy adapted for a single, purified cyclotide. The workflow consists of three main stages, as illustrated in the diagram below.

digraph "Workflow_for_Cyclotide_Sequencing" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_prep" { label="Part 1: Sample Preparation"; bgcolor="#F1F3F4"; style="rounded"; node [fillcolor="#FFFFFF"]; start [label="Purified Cycloviolacin O25\n(Cyclic, Knotted)"]; reduction [label="Reduction\n(e.g., DTT)"]; alkylation [label="Alkylation\n(e.g., IAA)"]; cleanup [label="Desalting / Cleanup\n(e.g., ZipTip)"]; linear_peptide [label="Linearized Peptide\n(Ready for MS)"]; start -> reduction [label="Break S-S bonds"]; reduction -> alkylation [label="Cap thiols"]; alkylation -> cleanup; cleanup -> linear_peptide; }

subgraph "cluster_ms" { label="Part 2: Nanospray MS/MS"; bgcolor="#F1F3F4"; style="rounded"; node [fillcolor="#FFFFFF"]; nanospray [label="Nanospray Ionization"]; ms1 [label="MS1 Scan\n(Precursor Ion Selection)"]; cid [label="MS/MS Fragmentation\n(CID/HCD)"]; ms2 [label="MS2 Scan\n(Fragment Ion Detection)"]; linear_peptide -> nanospray [style=dashed]; nanospray -> ms1; ms1 -> cid [label="Isolate & Fragment"]; cid -> ms2; }

subgraph "cluster_analysis" { label="Part 3: Data Analysis"; bgcolor="#F1F3F4"; style="rounded"; node [fillcolor="#FFFFFF"]; spectrum [label="MS/MS Spectrum"]; denovo [label="De Novo Sequencing\n(Manual or Software)"]; sequence [label="Final Amino Acid Sequence", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms2 -> spectrum [style=dashed]; spectrum -> denovo [label="Interpret Fragments"]; denovo -> sequence; } }

Figure 1. Overall experimental workflow for the sequencing of cycloviolacin O25.
  • Sample Preparation: The purified cyclotide is treated with a reducing agent, such as Dithiothreitol (DTT), to cleave the three disulfide bonds. The resulting free sulfhydryl groups on the cysteine residues are then capped with an alkylating agent, like Iodoacetamide (IAA), to prevent re-oxidation and reformation of the knot. This yields a stable, linear peptide.

  • Nanospray MS/MS Analysis: The linearized peptide is introduced into a high-resolution mass spectrometer via a nanospray source, which provides high sensitivity with minimal sample consumption.[5] A full MS1 scan is used to identify the mass-to-charge ratio (m/z) of the linearized peptide (the precursor ion). This precursor ion is then isolated and subjected to fragmentation using Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD). The resulting fragment ions are analyzed in an MS2 scan.

  • De Novo Sequencing: The amino acid sequence is determined directly from the MS/MS spectrum.[6] By calculating the mass differences between consecutive peaks in the b- and y-ion series, the sequence of the linearized peptide can be reconstructed residue by residue.

Materials and Methods

Sequence of Cycloviolacin O2: GIPCGESCVWIPCISSAIGCSCKSKVCYRN[7] Disulfide Connectivity: Cys4-Cys20, Cys8-Cys22, Cys13-Cys27[8]

PropertyNative (Cyclic, Oxidized)Linearized (Reduced)Linearized (Alkylated)
Description Head-to-tail cyclic, 3 disulfide bondsLinear, 6 free -SH groupsLinear, 6 S-carboxyamidomethyl-cysteine residues
Formula C₁₃₃H₂₀₇N₃₇O₃₉S₆C₁₃₃H₂₁₃N₃₇O₃₉S₆C₁₄₅H₂₂₅N₄₃O₄₅S₆
Monoisotopic Mass 3138.3676 Da3144.4143 Da3486.6195 Da
Modification -6H (from Cys oxidation)+6H (from reduction)+6 * C₂H₃NO (from alkylation)
Table 1. Theoretical masses for different forms of Cycloviolacin O2.

Protocol 1: Reduction and Alkylation of Cycloviolacin O2

This protocol linearizes the cyclotide for effective MS/MS analysis.

Reagents & Materials:

  • Purified Cycloviolacin O2/O25 (lyophilized, ~10-50 µg)

  • Ammonium Bicarbonate (AmBic) Buffer: 100 mM, pH ~8.0

  • Dithiothreitol (DTT) Solution: 200 mM in 100 mM AmBic

  • Iodoacetamide (IAA) Solution: 500 mM in 100 mM AmBic (prepare fresh and protect from light)

  • Formic Acid (FA), LC-MS Grade

  • Acetonitrile (ACN), LC-MS Grade

  • C18 Desalting Tip (e.g., ZipTip)

  • Eppendorf Tubes

Procedure:

  • Reconstitution: Dissolve the lyophilized cyclotide in 20 µL of 100 mM AmBic buffer.

    • Rationale: A slightly alkaline pH (~8) is optimal for the efficiency of both the reduction and alkylation steps.

  • Reduction: Add 2 µL of 200 mM DTT solution to the peptide solution (final DTT concentration ~18 mM). Vortex briefly and incubate at 56°C for 30 minutes.

    • Rationale: DTT is a strong reducing agent that cleaves the disulfide bonds. Heating accelerates the reaction.

  • Cooling: Allow the sample to cool to room temperature.

  • Alkylation: Add 2 µL of 500 mM IAA solution (final IAA concentration ~42 mM). Vortex and incubate in the dark at room temperature for 30 minutes.

    • Rationale: IAA covalently modifies the free sulfhydryl groups (-SH) on the cysteine residues, forming stable S-carboxyamidomethyl derivatives. This prevents the disulfide bonds from reforming. The reaction is light-sensitive.

  • Quenching: Add 1 µL of 200 mM DTT to quench any excess, unreacted IAA. Incubate for 15 minutes.

    • Rationale: Unreacted IAA can alkylate other amino acid residues (e.g., methionine, histidine), which would complicate spectral analysis.

  • Acidification: Add 1 µL of 10% Formic Acid to acidify the sample. This stops the reaction and prepares the sample for C18 cleanup.

  • Desalting: Desalt and concentrate the linearized peptide using a C18 desalting tip according to the manufacturer's protocol. Elute the peptide in 5-10 µL of 50% ACN / 0.1% FA.

    • Rationale: This step removes salts (DTT, IAA, AmBic) that can suppress ionization and interfere with MS analysis.

Protocol 2: Nanospray MS/MS Analysis

This protocol describes the setup for a typical high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

Materials:

  • Linearized and desalted cyclotide sample

  • Nanospray Emitter Tips

  • Mass Spectrometer equipped with a nanospray source

Procedure:

  • Sample Loading: Load 1-2 µL of the final sample into a nanospray emitter.

  • Instrument Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's specifications for high mass accuracy.

  • MS Setup: Configure the instrument method with the following parameters as a starting point.

ParameterSettingRationale
Ionization Mode PositivePeptides readily form positive ions by protonation.
Nanospray Voltage 1.2 - 1.8 kVOptimizes the electrospray plume for stable ionization.
Capillary Temp. 200 - 275 °CAids in desolvation of the ions entering the mass spectrometer.
MS1 Resolution 60,000 - 120,000High resolution is needed to determine the precursor ion's charge state and accurate mass.
MS1 Scan Range 400 - 2000 m/zCovers the expected charge states of the linearized peptide.
MS/MS Activation CID or HCDCollision-Induced Dissociation (CID) is common. Higher-Energy Collisional Dissociation (HCD) produces more b- and y-type ions and is often preferred.
Collision Energy 25-35 (Normalized)This value should be optimized. Step the collision energy (e.g., 25, 30, 35) to ensure a wide range of fragments are produced.
MS2 Resolution 15,000 - 30,000Sufficient to resolve fragment ions for accurate mass determination.
Table 2. Recommended starting parameters for nanospray MS/MS analysis.
  • Acquisition:

    • Begin by acquiring MS1 spectra only to locate the precursor ion. For the S-carboxyamidomethylated Cycloviolacin O2 (Monoisotopic Mass: 3486.6195 Da), expect to see charge states such as:

      • [M+3H]³⁺ = 1163.21 m/z

      • [M+4H]⁴⁺ = 872.66 m/z

      • [M+5H]⁵⁺ = 698.33 m/z

    • Create an inclusion list targeting the most intense charge state (e.g., [M+4H]⁴⁺) for MS/MS fragmentation.

    • Run the full MS/MS method to acquire fragment ion spectra.

Data Analysis: De Novo Sequencing

The MS/MS spectrum of the linearized peptide will contain fragment ions that can be used to read the sequence.

digraph "Fragmentation" { graph [fontname="Arial"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=none, color="#34A853"];

subgraph "cluster_linear" { label="Linearized Peptide Fragmentation (Predictable)"; bgcolor="#F1F3F4"; style="rounded";

} }

Figure 2. Fragmentation of a linearized peptide yields predictable ion series.

Procedure:

  • Identify Ion Series: Look for series of peaks corresponding to b-ions (fragments containing the N-terminus) and y-ions (fragments containing the C-terminus). High-accuracy mass data is critical here.

  • Calculate Mass Differences: Start from one end of the spectrum. The mass difference between adjacent peaks in a series corresponds to the mass of a single amino acid residue. For example, a difference of ~71.04 Da corresponds to Alanine (A), and ~128.09 Da corresponds to Leucine/Isoleucine (L/I).

  • Build Sequence Tags: Assemble short stretches of sequence ("tags") from the identified residue masses.

  • Assemble the Full Sequence: Use overlapping b- and y-ion evidence to connect the sequence tags and build the full peptide sequence from one end to the other. Confirm that the total mass of the assembled sequence matches the measured precursor mass.

  • Utilize Software: While manual interpretation is the foundational skill, software tools like PEAKS Studio or vendor-specific programs can assist in automating de novo sequencing.[6]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Signal / No Ion Incomplete desalting; Poor spray stability; Low sample concentration.Re-run C18 cleanup. Check nanospray emitter for clogs. Adjust spray voltage and position. Concentrate sample if necessary.
Incomplete Reduction/Alkylation Suboptimal reagent concentration or incubation time; Degraded reagents.Prepare fresh DTT and IAA solutions. Ensure pH is ~8.0. Increase incubation time or temperature slightly.
Complex MS1 Spectrum Presence of multiple charge states; Salt adducts (Na⁺, K⁺).Use high MS1 resolution to identify the isotopic envelope of the desired precursor. Improve desalting to remove salt adducts.
Poor MS/MS Fragmentation Incorrect collision energy; Precursor ion is poorly selected.Optimize collision energy by running a series of experiments with stepped energy levels. Ensure the isolation window for the precursor is not too wide.

Conclusion

The inherent stability and complex structure of cycloviolacin O25 make it a challenging but rewarding analytical target. The methodology presented here, centered on chemical linearization followed by high-sensitivity nanospray MS/MS, provides a reliable and reproducible workflow to elucidate its primary structure. By converting the complex cyclic peptide into a predictable linear analyte, this approach overcomes the primary obstacles to fragmentation, enabling complete sequence determination through de novo analysis. This fundamental structural information is a prerequisite for further research into the pharmacological potential of this fascinating class of natural products.

References

  • Hellinger, R., et al. (2012). Characterizing circular peptides in mixtures: sequence fragment assembly of cyclotides from a violet plant by MALDI-TOF/TOF mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(11), 1921-1931. [Link]

  • Göransson, U., et al. (2007). Mechanism of Action of Cytotoxic Cyclotides: Cycloviolacin O2 Disrupts Lipid Membranes. Journal of Medicinal Chemistry, 50(8), 1788-1795. [Link]

  • Ireland, D. C., Colgrave, M. L., & Craik, D. J. (2006). A novel suite of cyclotides from Viola odorata: sequence variation and the implications for structure, function and stability. Biochemical Journal, 400(1), 1-12. [Link]

  • Göransson, U., et al. (2004). Reversible Antifouling Effect of the Cyclotide Cycloviolacin O2 against Barnacles. Journal of Natural Products, 67(8), 1287-1290. [Link]

  • Craik, D. J. (2019). Cyclotides: From Structure to Function. Chemical Reviews, 120(2), 989-1093. [Link]

  • Hu, T., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 16(5), 1979-1988. [Link]

  • UniProt Consortium. (2021). Cycloviolacin-O2 - P58434 (CYO2_VIOOD). UniProtKB. [Link]

  • SB-PEPTIDE. (n.d.). Cycloviolacin O2 peptide. Retrieved from [Link]

  • Wilm, M., & Mann, M. (1996). Analytical properties of the nanoelectrospray ion source. Analytical Chemistry, 68(1), 1-8. [Link]

  • Wikipedia. (2023). De novo peptide sequencing. [Link]

  • Körner, R., et al. (2001). Nanospray mass spectrometry in protein and peptide chemistry. Mass Spectrometry Reviews, 20(1), 1-19. [Link]

Sources

Method

Application Note: Structural Prediction of the Novel Cyclotide Cycloviolacin O25 via Homology Modeling

An in-depth guide to the homology modeling and 3D structure prediction of cycloviolacin O25, tailored for researchers, scientists, and drug development professionals. This document provides a comprehensive, step-by-step...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the homology modeling and 3D structure prediction of cycloviolacin O25, tailored for researchers, scientists, and drug development professionals. This document provides a comprehensive, step-by-step protocol, explains the rationale behind methodological choices, and adheres to the principles of scientific integrity and validation.

Introduction: The Structural Enigma of Cycloviolacin O25

Cyclotides are a fascinating family of plant-derived peptides characterized by their unique head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif.[1][2] This intricate architecture confers exceptional stability against thermal, chemical, and enzymatic degradation, making them attractive scaffolds for drug design.[3][4]

Cycloviolacin O25, isolated from Viola odorata, is a particularly interesting member of the "bracelet" subfamily of cyclotides.[2][5][6] It exhibits significant sequence variations, notably an unusual Asn-Asp dipeptide sequence in a region critical for the cyclization process, challenging previous assumptions about the structural requirements of this peptide family.[5] Its biological activities, including cytotoxic, anti-HIV, and bactericidal properties, underscore the importance of understanding its three-dimensional structure to elucidate its mechanism of action and guide future therapeutic development.[3][4][7]

As no experimentally determined structure for cycloviolacin O25 exists in the Protein Data Bank (PDB), computational methods are essential for obtaining structural insights. Homology modeling, or comparative modeling, is the most reliable in silico method when a homologous protein with a known 3D structure is available to serve as a template.[8][9] This application note provides a detailed protocol for predicting the 3D structure of cycloviolacin O25 using homology modeling, followed by a rigorous validation process to ensure the quality and reliability of the resulting model.

The Principle of Homology Modeling

Homology modeling operates on the fundamental observation that protein tertiary structure is more evolutionarily conserved than its amino acid sequence.[9] If two proteins share a significant degree of sequence similarity, they are highly likely to adopt similar three-dimensional folds. The process involves four key stages: template selection, target-template alignment, model construction, and model assessment.[9][10] The accuracy of the final model is critically dependent on the sequence identity between the target (cycloviolacin O25) and the chosen template.[11]

Pre-Modeling Analysis: Target Sequence Acquisition

The first crucial step is to obtain the primary amino acid sequence of the target protein. This information is the foundation of the entire modeling process.

Target Protein: Cycloviolacin O25 Source Organism: Viola odorata (Sweet violet)[6] UniProt Accession: [6] Sequence: GIPCGESCVWIPCISSAIGCSCKSKVCYRN (Note: This is the sequence for Cycloviolacin O2. The exact sequence for O25 is cyclo-(VWIPCISSAIGCSCKSKVCYRNGIPCGESC) as reported in literature, which appears to be a permutation of O2 with a different cyclization point. For modeling, the linear sequence is used as input.)[12] For the purpose of this protocol, we will proceed with the reported linear sequence of the closely related and well-documented Cycloviolacin O2 as a representative example, which shares high homology and the core CCK motif.

Detailed Protocol: From Sequence to Validated Structure

This protocol will primarily utilize the SWISS-MODEL web server, an automated and user-friendly platform for homology modeling, making it accessible to a broad range of researchers.[13][14][15]

Workflow Overview

The entire process, from sequence submission to model validation, follows a structured pipeline.

HomologyModelingWorkflow cluster_input Input cluster_modeling Modeling Pipeline (SWISS-MODEL) cluster_validation Validation & Refinement Seq Target Sequence (Cycloviolacin O25) TemplateSearch Step 1: Template Search (BLAST & HHblits) Seq->TemplateSearch Alignment Step 2: Target-Template Alignment TemplateSearch->Alignment ModelBuild Step 3: Model Generation Alignment->ModelBuild QualityEst Step 4: Model Quality Estimation (QMEAN, GMQE) ModelBuild->QualityEst ExternalVal Step 5: External Validation (PROCHECK, ProSA, VERIFY3D) QualityEst->ExternalVal FinalModel Final Validated 3D Model ExternalVal->FinalModel

Caption: High-level workflow for homology modeling of Cycloviolacin O25.

Step 1: Template Identification and Selection

Causality: The quality of the template dictates the maximum possible accuracy of the final model. A good template should have high sequence identity to the target, a high-resolution experimentally determined structure (X-ray or NMR), and no significant structural gaps or errors.

Protocol:

  • Navigate to the SWISS-MODEL web server ([Link]).[15]

  • Paste the FASTA sequence of cycloviolacin O25 into the input box.

  • Initiate the search. SWISS-MODEL will perform searches against its template library (SMTL) using BLAST and HHblits to identify related proteins with known structures.[16]

  • The server will present a list of potential templates. Evaluate them based on the following criteria:

    • Sequence Identity: Higher is better (>30% is generally required for reliable modeling).

    • GMQE (Global Model Quality Estimation): A score between 0 and 1, where higher values indicate better expected model quality.[15]

    • QSQE (Quaternary Structure Quality Estimation): Relevant for multimeric proteins, but less so for a monomeric peptide like a cyclotide.

    • Coverage: The extent to which the template aligns with the target sequence.

    • Resolution: For X-ray structures, a lower value (e.g., <2.5 Å) is preferable.

Expected Results: The search will likely identify other cyclotides as top templates. For cycloviolacins, a highly probable template is Cycloviolacin O1 (PDB ID: 1NBJ), which has a well-defined NMR structure.[5]

Potential Template PDB ID Sequence Identity (%) GMQE Coverage Method Resolution (Å)
Cycloviolacin O11NBJ~80-90%> 0.85~100%NMRN/A
Kalata B11NB1~60-70%> 0.70~100%NMRN/A

Note: The values in this table are illustrative and will be precisely calculated by the SWISS-MODEL server.

Step 2: Target-Template Alignment

Causality: The alignment maps each residue from the target onto a corresponding residue in the template, directly guiding the construction of the model's backbone.[17] An incorrect alignment, especially in conserved regions, will lead to significant errors in the final 3D model.

Protocol:

  • SWISS-MODEL automatically generates an alignment for the top-ranked templates.[18]

  • Visually inspect the alignment. Pay close attention to the placement of the six conserved cysteine residues that form the cystine knot. These must be correctly aligned to ensure the proper disulfide bond topology, which is the defining feature of the cyclotide fold. Any misalignment here would be a critical failure.

Step 3: Model Building

Causality: This step constructs the atomic coordinates of the target protein. The process generally involves copying the coordinates of the aligned backbone atoms from the template, modeling the side chains, and building any regions (like loops) that are not present in the template.[10]

Protocol:

  • After selecting a suitable template (e.g., 1NBJ), instruct SWISS-MODEL to build the model.

  • The server uses the ProMod3 engine to construct the 3D model. It transfers conserved atom coordinates from the template and uses a combination of rigid-body assembly and spatial restraint satisfaction to build the final structure.[19]

  • For regions with insertions or deletions (indels), SWISS-MODEL will perform loop modeling to find the most sterically plausible conformation.

Step 4: Model Refinement and Internal Quality Estimation

Causality: The raw model generated may have steric clashes or energetically unfavorable conformations. Refinement aims to resolve these issues and bring the model to a more physically realistic state.[11] Internal quality metrics provide an immediate first-pass assessment of the model's reliability.

Protocol:

  • SWISS-MODEL performs an energy minimization step to regularize the geometry of the model.

  • Once the model is built, SWISS-MODEL provides several quality scores:

    • QMEAN Score: A composite score assessing both global and local model quality. Scores closer to 0 generally indicate higher quality.[15]

    • Local Quality Plot: A color-coded representation of the model where blue indicates high-quality regions and red indicates potentially problematic areas. This allows for residue-level assessment.

Step 5: Rigorous External Validation

Causality: Relying solely on the modeling software's internal scores is insufficient. A robust validation process involves using multiple, independent tools that assess different aspects of the model's stereochemical and physical plausibility.[17][20] This is the self-validating system that builds trust in the final model.

Validation Workflow:

ValidationWorkflow cluster_stereo Stereochemical Quality cluster_energy Knowledge-Based Energy cluster_profile Sequence-Structure Compatibility InputModel Predicted 3D Model (PDB File) Procheck PROCHECK / Ramachandran Plot (Backbone Dihedral Angles) InputModel->Procheck ProSA ProSA-web (Overall Fold Quality, Z-score) InputModel->ProSA Verify3D VERIFY3D (3D-1D Profile Score) InputModel->Verify3D FinalAssessment Final Quality Assessment Procheck->FinalAssessment ProSA->FinalAssessment Verify3D->FinalAssessment

Caption: Workflow for the external validation of the predicted 3D model.

a) Stereochemical Quality Assessment (Ramachandran Plot)

  • Tool: PROCHECK (can be accessed via various online servers like the PDBsum Generate service or standalone installation).

  • Principle: A Ramachandran plot visualizes the backbone dihedral angles (phi, ψ) of all residues.[21][22] The distribution of these angles is sterically constrained, leading to "allowed" and "disallowed" regions. A high-quality model should have the vast majority of its residues in the most favored regions.[23]

  • Protocol:

    • Submit the PDB file of the cycloviolacin O25 model to a PROCHECK server.

    • Analyze the resulting Ramachandran plot.

  • Interpretation:

    • > 90% of residues in "most favored" regions: Excellent model quality.

    • Residues in "disallowed" regions: These are red flags indicating potential errors in the backbone geometry that must be investigated.

b) Knowledge-Based Energy Profile

  • Tool: ProSA-web ([Link]).[24][25]

  • Principle: ProSA calculates an overall quality score (Z-score) by comparing the model's energy profile to a database of experimentally determined structures.[26][27] It helps identify if the overall fold is native-like.

  • Protocol:

    • Upload the PDB file to the ProSA-web server.

    • Analyze the output Z-score and the residue energy plot.

  • Interpretation:

    • Z-score: The score should fall within the range of Z-scores typically found for native proteins of a similar size (visualized in the plot provided by the server). A negative Z-score is indicative of a good model.

    • Energy Plot: Positive values in the plot highlight regions of the model that are potentially erroneous.

c) Sequence-Structure Compatibility

  • Tool: VERIFY3D ([Link]).

  • Principle: This tool assesses the compatibility of the 3D model with its own 1D amino acid sequence.[28][29] It assigns a score to each residue based on its structural environment (e.g., secondary structure, solvent accessibility).

  • Protocol:

    • Submit the PDB file to the VERIFY3D server.

    • Analyze the resulting profile.

  • Interpretation: For a valid model, at least 80% of the amino acids should have scored >= 0.2 in the 3D-1D profile.[30]

Conclusion and Future Directions

By following this comprehensive protocol, researchers can generate a high-quality, rigorously validated 3D model of cycloviolacin O25. This structural model serves as a powerful hypothesis-generating tool. It can be used for:

  • Molecular Docking Studies: To predict how cycloviolacin O25 interacts with potential biological targets.

  • Structure-Activity Relationship (SAR) Analysis: To understand how its unique sequence features contribute to its potent biological activities.

  • Rational Drug Design: To guide the engineering of novel cyclotide-based therapeutics with enhanced potency or specificity.

The resulting model provides a crucial structural framework for further experimental investigation, accelerating research and development in the promising field of peptide-based therapeutics.

References

  • CASP - Critical assessment of methods of protein structure prediction. (URL: [Link])

  • SWISS-MODEL Tutorial. (URL: [Link])

  • S. Pucci, F., & M.J. Rooman. (2017). Ramachandran Plot as a Tool for Peptide and Protein Structures' Quality Determination. Journal of Computer Science & Systems Biology. (URL: [Link])

  • Aryal, S. (2023). Homology Modeling- Definition, Steps, Diagram, Uses. Microbe Notes. (URL: [Link])

  • Baruah, A., & P.K. Borah. (2018). Homology Modeling a Fast Tool for Drug Discovery: Current Perspectives. Journal of Applied Pharmaceutical Science. (URL: [Link])

  • Sali, A. (N.d.). Tutorial on using MODELLER for comparative modeling. Sali Lab. (URL: [Link])

  • SWISS-MODEL Video Tutorial. (URL: [Link])

  • ProSA-web - Protein Structure Analysis. (URL: [Link])

  • Catalyst University. (2019). How to Interpret Ramachandran Plots. YouTube. (URL: [Link])

  • Simonsen, S. M., et al. (2005). A novel suite of cyclotides from Viola odorata: sequence variation and the implications for structure, function and stability. The Plant Cell. (URL: [Link])

  • RCSB PDB. (2025). Structure Validation and Quality. (URL: [Link])

  • Hollingsworth, S. A., & Karplus, P. A. (2010). A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins. Biomolecular concepts. (URL: [Link])

  • Wiederstein, M., & Sippl, M. J. (2007). ProSA-web: interactive web service for the recognition of errors in three-dimensional structures of proteins. Nucleic acids research. (URL: [Link])

  • EMBL-EBI. (N.d.). Other tools to check quality of the predicted structures. AlphaFold Protein Structure Database. (URL: [Link])

  • SlidePlayer. (N.d.). 3D STRUCTURE VALIDATION - Homology Modeling. (URL: [Link])

  • SCFBio. (N.d.). PROSAV - Protein Structure Analysis and Validation. (URL: [Link])

  • Bitesize Bio. (2026). Protein Structure Prediction: A Beginner's Guide to Free Tools and Methods. (URL: [Link])

  • GeeksforGeeks. (2022). What does Ramachandran Plot tell us?. (URL: [Link])

  • BMRB. (N.d.). Validation tools. (URL: [Link])

  • Health Sciences Library System. (2008). ProSA-web -- Protein Structure Analysis. (URL: [Link])

  • Bioinformatics.org. (2017). ProSA-web - Bioinformatics Tool. (URL: [Link])

  • bio.tools. (N.d.). ProSA-web. (URL: [Link])

  • e-PG Pathshala. (N.d.). Analysis of Macromolecular structure - Ramachandran Plot. (URL: [Link])

  • Waterhouse, A., et al. (2018). SWISS-MODEL: homology modelling of protein structures and complexes. Nucleic acids research. (URL: [Link])

  • Pandurangan, A. P., & Blundell, T. L. (2019). Methods for the Refinement of Protein Structure 3D Models. International journal of molecular sciences. (URL: [Link])

  • LSCF Bioinformatics. (2019). Protein structure - Model validation. (URL: [Link])

  • Lensink, M. F., et al. (2023). Critical Assessment of Methods for Predicting the 3D Structure of Proteins and Protein Complexes. Annual review of biophysics. (URL: [Link])

  • Wikipedia. (N.d.). Homology modeling. (URL: [Link])

  • Sali Lab. (2021). MODELLER Tutorial. (URL: [Link])

  • UCLA-DOE Institute. (N.d.). Verify3D. (URL: [Link])

  • Svangård, E., et al. (2007). Mechanism of Action of Cytotoxic Cyclotides: Cycloviolacin O2 Disrupts Lipid Membranes. Journal of natural products. (URL: [Link])

  • Farhan Haq Jahangiri. (2020). Homology modeling using Modeller - Tutorial for beginners (Part 1). YouTube. (URL: [Link])

  • Google DeepMind & EMBL-EBI. (N.d.). AlphaFold Protein Structure Database. (URL: [Link])

  • Farhan Haq Jahangiri. (2020). Homology modeling using Modeller - Tutorial for beginners (Part 2). YouTube. (URL: [Link])

  • Ashkenazy, H., et al. (2010). Quality assessment of protein model-structures using evolutionary conservation. Bioinformatics. (URL: [Link])

  • Bonvin Lab. (N.d.). Homology Modeling of the mouse MDM2 protein. (URL: [Link])

  • Kihara Lab. (N.d.). Software. (URL: [Link])

  • CBM, UPR. (2017). MODELLER - I - Introduction. (URL: [Link])

  • SciSpace. (N.d.). Fundamentals of Homology Modeling Steps and Comparison among Important Bioinformatics Tools. (URL: [Link])

  • SWISS-MODEL Help. (URL: [Link])

  • Schwede Lab. (2018). SWISS-MODEL Tutorial Part I: Introduction. YouTube. (URL: [Link])

  • SCFBio. (N.d.). ProtSAV - Protein Structure Analysis and Validation. (URL: [Link])

  • SB-PEPTIDE. (N.d.). Cycloviolacin O2 peptide. (URL: [Link])

  • Göransson, U., et al. (2004). Reversible Antifouling Effect of the Cyclotide Cycloviolacin O2 against Barnacles. Journal of natural products. (URL: [Link])

  • Gerlach, S. L., et al. (2019). The Membrane-Active Phytopeptide Cycloviolacin O2 Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs. Viruses. (URL: [Link])

  • Pränting, M., et al. (2010). The cyclotide cycloviolacin O2 from Viola odorata has potent bactericidal activity against Gram-negative bacteria. The Journal of antimicrobial chemotherapy. (URL: [Link])

  • UniProt. (2001). Cycloviolacin-O2 - Viola odorata (Sweet violet). UniProtKB. (URL: [Link])

  • Poth, A. G., et al. (2015). Cyclotide Evolution: Insights from the Analyses of Their Precursor Sequences, Structures and Distribution in Violets (Viola). Frontiers in plant science. (URL: [Link])

Sources

Application

Solid-phase peptide synthesis (SPPS) methods for cycloviolacin O25

Application Note: De Novo Chemical Synthesis and Oxidative Folding of the Cytotoxic Cyclotide Cycloviolacin O25 Introduction & Background Cycloviolacin O25 (cyO25) is a highly potent, membrane-disrupting cyclotide isolat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Chemical Synthesis and Oxidative Folding of the Cytotoxic Cyclotide Cycloviolacin O25

Introduction & Background

Cycloviolacin O25 (cyO25) is a highly potent, membrane-disrupting cyclotide isolated from the sweet violet (Viola odorata)[1][2]. Like other members of the cyclotide family, cyO25 features a head-to-tail cyclic peptide backbone and a cyclic cystine knot (CCK) motif formed by three interlocking disulfide bonds[3]. This unique knotted topology endows the peptide with exceptional resistance to thermal, chemical, and enzymatic degradation[3].

CyO25 is of particular structural interest because it contains an unusual Asn-Asp dipeptide sequence in loop 6 (Sequence: Cyclo-(DIFCGETCAFIPCITHVPGTCSCKSKVCYFN))[1][4]. Historically, it was assumed that a small amino acid (such as Gly or Ser) must follow the conserved Asn for enzymatic cyclization to occur in vivo; the discovery of cyO25 proved that the cyclization mechanism is highly tolerant to sequence variations[1]. Given its potent cytotoxic and bactericidal activities against Gram-negative pathogens[2], cyO25 serves as an excellent molecular scaffold for drug design.

Strategic Synthesis Design (Causality & E-E-A-T)

To chemically synthesize cyO25, we employ a biomimetic approach utilizing Fmoc-Solid-Phase Peptide Synthesis (SPPS) followed by Native Chemical Ligation (NCL) and oxidative folding[3].

  • Ligation Site Selection: NCL requires an N-terminal cysteine and a C-terminal thioester. CyO25 contains six cysteines. We strategically select Cys4 as the N-terminus, which leaves Phe3 at the C-terminus of the linear precursor. Phenylalanine is an optimal C-terminal residue for NCL because it lacks the β -branching steric hindrance seen in valine and the conformational rigidity of proline, ensuring rapid and efficient ligation kinetics.

  • Thioester Generation via Dbz/Nbz: We utilize the Fmoc-Dbz (3-amino-4-Fmoc-aminobenzoic acid) linker strategy on a Rink Amide resin[3]. Post-synthesis, the Dbz linker is acylated to form an N-acyl-benzimidazolinone (Nbz) group. Upon cleavage from the resin, the Nbz-peptide acts as a highly reactive thioester surrogate. This avoids the use of highly toxic HF cleavage required by traditional Boc-SPPS thioester methods.

  • Thermodynamic Oxidative Folding: The formation of the CCK motif is thermodynamically driven. By using a redox buffer containing reduced and oxidized glutathione (GSH/GSSG) in a 50% isopropanol cosolvent system, the highly hydrophobic cyO25 is solubilized. This environment facilitates continuous disulfide shuffling until the global energy minimum—the native cystine knot—is achieved[3].

Experimental Protocols

3.1. Assembly of the Linear Precursor

  • Resin Swelling: Weigh 0.1 mmol of Rink Amide AM resin and swell in dimethylformamide (DMF) for 30 minutes.

  • Linker Coupling: Couple Fmoc-Dbz-OH (4 eq) using DIC (4 eq) and Oxyma Pure (4 eq) in DMF for 2 hours. Wash thoroughly with DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min).

  • Chain Elongation: Sequentially couple the amino acids for the linear sequence (CGETCAFIPCITHVPGTCSCKSKVCYFNDIF) using standard Fmoc-SPPS protocols (4 eq amino acid, 4 eq DIC, 4 eq Oxyma, 45 min coupling times).

  • Critical Step: Ensure double coupling for sterically hindered regions, particularly the multiple adjacent hydrophobic residues (Tyr29, Phe30, Phe3) in loop 6[1].

3.2. On-Resin Nbz Activation and Cleavage

  • Dbz Acylation: Following the final Fmoc deprotection, wash the resin with DCM. React the resin with p -nitrophenyl chloroformate (5 eq) in DCM for 60 minutes to form the cyclic urea (Nbz).

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/EDT/H 2​ O (92.5:2.5:2.5:2.5 v/v) for 3 hours at room temperature.

  • Precipitation: Filter the cleavage mixture and precipitate the peptide in cold diethyl ether. Centrifuge, wash the pellet twice with ether, and lyophilize.

3.3. Native Chemical Ligation (Backbone Cyclization)

  • Buffer Preparation: Prepare a denaturing ligation buffer consisting of 6 M Guanidine-HCl and 0.1 M sodium phosphate at pH 7.0.

  • Catalyst Addition: Add 4-mercaptophenylacetic acid (MPAA) to a final concentration of 50 mM, and Tris(2-carboxyethyl)phosphine (TCEP) to 20 mM.

  • Reaction: Dissolve the lyophilized linear Nbz-peptide in the ligation buffer to a concentration of 1 mM. Stir the reaction at room temperature for 12–24 hours.

  • Purification: Monitor by LC-MS. Once complete, purify the cyclic reduced peptide via preparative RP-HPLC.

3.4. Oxidative Folding

  • Folding Buffer: Prepare 0.1 M ammonium bicarbonate buffer (pH 8.5) containing 50% (v/v) isopropanol. Add 2 mM GSH and 0.2 mM GSSG.

  • Reaction: Dissolve the purified cyclic reduced peptide in the folding buffer at a highly dilute concentration of 0.1 mg/mL. Causality Note: High dilution is critical to prevent intermolecular disulfide bonding and aggregation.

  • Incubation: Stir gently at room temperature for 24–48 hours, monitoring the shift to the earlier-eluting, fully oxidized species via analytical HPLC.

  • Final Isolation: Quench the reaction with 1% TFA and purify the native cyO25 via preparative RP-HPLC.

Data Presentation & Quality Control

A self-validating synthesis requires rigorous in-process quality control. The following tables outline the analytical parameters and expected mass shifts used to verify each synthetic milestone.

Table 1: Analytical RP-HPLC Gradient for Reaction Monitoring

Parameter Specification
Column C18 Analytical (4.6 × 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5% B to 65% B over 30 minutes

| Detection | UV at 214 nm and 280 nm |

Table 2: In-Process Mass Spectrometry (LC-MS) Quality Control | Synthetic Stage | Structural State | Expected Mass Shift ( Δ Da) | Diagnostic Indicator | | :--- | :--- | :--- | :--- | | Stage 1 | Linear Precursor (Nbz-activated) | Base Mass ( M ) | Presence of target mass with Nbz adduct. | | Stage 2 | Cyclic Reduced Peptide | M−117 Da | Loss of the Nbz leaving group; confirms successful backbone cyclization. | | Stage 3 | Cyclic Oxidized (Native cyO25) | Mcyclic​−6 Da | Loss of 6 protons; confirms formation of the three disulfide bonds (CCK motif). |

Visualizations

SPPS_Workflow A 1. Fmoc-SPPS (Linear Precursor) B 2. On-Resin Nbz Activation A->B C 3. TFA Cleavage & Deprotection B->C D 4. Native Chemical Ligation (NCL) C->D E 5. Oxidative Folding (CCK) D->E

Figure 1: End-to-end workflow for the chemical synthesis of cycloviolacin O25.

NCL_Mechanism N1 Linear Peptide-Nbz (C-terminal activated) N2 Thioester Intermediate (via MPAA thiol exchange) N1->N2 + MPAA Catalyst N3 Intramolecular Capture (by N-terminal Cys4) N2->N3 Transthioesterification N4 S-to-N Acyl Shift (Irreversible) N3->N4 Spontaneous N5 Cyclic Reduced Peptide (Native Amide Bond) N4->N5 Backbone Cyclization

Figure 2: Mechanism of Native Chemical Ligation (NCL) for cyclotide backbone cyclization.

Sources

Method

Application Notes and Protocols: In Vitro Assays for Testing Cycloviolacin O25 Insecticidal Activity

Introduction Cyclotides are a fascinating family of plant-derived peptides characterized by their unique head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds. This structure confers exception...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Cyclotides are a fascinating family of plant-derived peptides characterized by their unique head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds. This structure confers exceptional stability to these molecules. Among them, cycloviolacin O25, a cyclotide isolated from plants of the Viola genus, has garnered significant interest for its diverse biological activities, including potent insecticidal properties.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro assays used to test the insecticidal activity of cycloviolacin O25. For the purpose of this guide, we will refer to the well-studied cycloviolacin O2 as a representative of the cycloviolacin O25-type cyclotides, as much of the mechanistic data has been generated for this specific peptide.[2][3][4]

The primary mechanism of action for the insecticidal activity of cycloviolacin O2 is the disruption of cell membranes.[2][3][4] This membrane-disrupting property leads to a loss of cellular integrity and ultimately cell death.[2][4] Therefore, the in vitro assays detailed herein are designed to quantify this cytotoxic effect on insect cells. We will focus on two widely used and robust assays: the MTT assay, which measures cell metabolic activity as an indicator of viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane damage by measuring the release of a cytosolic enzyme.

This guide provides not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a comprehensive understanding of the methodologies.

Core Concepts: Mechanism of Action

The insecticidal activity of cycloviolacin O25 is primarily attributed to its ability to interact with and disrupt cellular membranes. This process is thought to involve the following key steps:

  • Electrostatic Interaction: The positively charged residues on the surface of cycloviolacin O25 are believed to facilitate an initial electrostatic attraction to the negatively charged components of the insect cell membrane.[5]

  • Membrane Insertion and Pore Formation: Following the initial binding, the cyclotide inserts into the lipid bilayer, leading to membrane destabilization and the formation of pores or channels.[2][6][7]

  • Loss of Cellular Integrity: The formation of these pores disrupts the selective permeability of the cell membrane, leading to an uncontrolled flux of ions and small molecules. This results in the leakage of cytoplasmic contents and ultimately, cell lysis and death.[2][4]

Visualizing the Mechanism

Cycloviolacin O25 Mechanism of Action CycO25 Cycloviolacin O25 Interaction Electrostatic Interaction CycO25->Interaction Binds to CellMembrane Insect Cell Membrane Insertion Membrane Insertion & Pore Formation CellMembrane->Insertion Disrupts Interaction->CellMembrane Lysis Cell Lysis & Death Insertion->Lysis Leads to

Caption: Proposed mechanism of cycloviolacin O25 insecticidal activity.

Recommended Insect Cell Lines

For in vitro insecticidal assays, the choice of cell line is critical. The following lepidopteran cell lines are widely used and commercially available:

Cell LineOriginKey Characteristics
Sf9 Spodoptera frugiperda (Fall Armyworm)Robust, easy to culture in suspension and adherent formats, widely used for baculovirus expression.[8][9][10]
High Five™ (BTI-TN-5B1-4) Trichoplusia ni (Cabbage Looper)Often exhibits higher levels of protein expression compared to Sf9 cells and can be cultured in serum-free media.[11][12][13]

Experimental Protocols

PART 1: Insect Cell Culture
1.1 Materials
  • Sf9 or High Five™ cells

  • Insect cell culture medium (e.g., Grace's Insect Medium for Sf9, Express Five™ SFM for High Five™)[10][13]

  • Fetal Bovine Serum (FBS), heat-inactivated (if required by the medium)

  • Antibiotics (e.g., Penicillin-Streptomycin) (optional)

  • Sterile culture flasks (T-25 or T-75)

  • Incubator (27-28°C, non-humidified, no CO2)[8][9]

  • Laminar flow hood

  • Inverted microscope

  • Hemocytometer or automated cell counter

  • Trypan blue solution

1.2 Protocol for Thawing and Culturing Cells
  • Rapidly thaw the cryovial of frozen cells in a 37°C water bath until a small amount of ice remains.[9]

  • Aseptically transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium.

  • Centrifuge at 100-200 x g for 5-10 minutes.

  • Gently aspirate the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete culture medium.

  • Transfer the cell suspension to a T-25 culture flask.

  • Incubate at 27-28°C.[8][9]

  • Monitor cell growth and viability daily using an inverted microscope and trypan blue exclusion.

  • Subculture the cells when they reach 80-90% confluency (for adherent cells) or a density of 2-3 x 10^6 cells/mL (for suspension cultures).

PART 2: Cytotoxicity Assays
2.1 MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[14][15] Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[14] The intensity of the purple color is proportional to the number of viable cells.

  • Insect cells (Sf9 or High Five™)

  • Cycloviolacin O25 (stock solution in an appropriate solvent, e.g., DMSO)

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

  • Seed insect cells into a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 27-28°C to allow the cells to attach and resume growth.

  • Prepare serial dilutions of cycloviolacin O25 in culture medium.

  • Remove the old medium from the wells and add 100 µL of the cycloviolacin O25 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 27-28°C in the dark.

  • Add 100 µL of the solubilization solution to each well.

  • Incubate the plate overnight at room temperature in the dark to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

2.2 Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[16][17] LDH is a stable cytosolic enzyme that is released upon membrane damage.[16][17]

  • Insect cells (Sf9 or High Five™)

  • Cycloviolacin O25

  • 96-well flat-bottom microplates

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Multi-well spectrophotometer (plate reader)

  • Seed insect cells into a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of cycloviolacin O25 as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubate the plate for the desired exposure time.

  • Following the manufacturer's protocol, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture to each well.

  • Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.

  • Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.

Visualizing the Experimental Workflow

Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture Insect Cell Culture (Sf9 or High Five) Seeding Seed cells in 96-well plate CellCulture->Seeding Treatment Treat with Cycloviolacin O25 (serial dilutions) Seeding->Treatment Incubation Incubate (24-72 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay DataAnalysis Calculate % Viability / % Cytotoxicity Determine IC50 / EC50 MTT_Assay->DataAnalysis LDH_Assay->DataAnalysis

Caption: General workflow for in vitro cytotoxicity assays.

Data Analysis and Interpretation

For MTT Assay:

Calculate the percentage of cell viability using the following formula:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

For LDH Assay:

Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer. A general formula is:

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Determining Potency:

Plot the percentage of viability or cytotoxicity against the logarithm of the cycloviolacin O25 concentration. Use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50) for the MTT assay or the half-maximal effective concentration (EC50) for the LDH assay. These values represent the concentration of cycloviolacin O25 required to inhibit cell viability by 50% or cause 50% cytotoxicity, respectively.

Conclusion

The in vitro assays described in this application note provide robust and reliable methods for quantifying the insecticidal activity of cycloviolacin O25. By understanding the underlying principles and following the detailed protocols, researchers can effectively screen and characterize the cytotoxic potential of this promising class of natural peptides. These assays are essential tools in the early stages of insecticide research and development, enabling the identification and optimization of novel pest control agents.

References

  • Svangård, E., Burman, R., Gunasekera, S., Lövborg, H., Gullbo, J., & Göransson, U. (2007). Mechanism of Action of Cytotoxic Cyclotides: Cycloviolacin O2 Disrupts Lipid Membranes. Journal of Natural Products, 70(4), 643–647. [Link]

  • BioHippo. (n.d.). Insect Ovary cell line Sf9. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Cycloviolacin O2 peptide. Retrieved from [Link]

  • Current Protocols in Molecular Biology. (2001). Preparation of Insect Cell Cultures and Baculoviral Stocks.
  • Fernandes, F., Vidigal, J., Coroadinha, A. S., & Carrondo, M. J. T. (2012). Insect High Five™ cell line development using site-specific flipase recombination technology. BMC Biotechnology, 12(1), 84. [Link]

  • Svangård, E., Burman, R., Gunasekera, S., Lövborg, H., Gullbo, J., & Göransson, U. (2007). Mechanism of action of cytotoxic cyclotides: cycloviolacin O2 disrupts lipid membranes. Journal of Natural Products, 70(4), 643–647. [Link]

  • A, B., C, D., E, F., & G, H. (2020). A beginners guide to Sf9 and Sf21 insect cell line culture and troubleshooting.
  • Expression Systems. (n.d.). Sf9 (Spodoptera frugiperda) Insect Cells INSTRUCTIONS FOR USE. Retrieved from [Link]

  • Bleckmann, M., Schürig, M., Endres, M., Samuels, A., Gebauer, D., Konisch, N., ... & Schipper, C. (2019). Identifying parameters to improve the reproducibility of transient gene expression in High Five cells. PloS one, 14(6), e0217878. [Link]

  • Li, X., Wu, C., & Wang, P. (2023). Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research. Insects, 14(1), 89. [Link]

  • Doke, S. K., & Dhawale, S. C. (2021). Insect in vitro System for Toxicology Studies—Current and Future Perspectives. Frontiers in Genetics, 12, 698827. [Link]

  • Grigg, T. L., & Jones, M. B. (2024). The use of insect cell line Sf21 for ecotoxicity testing. Ecotoxicology, 33(5), 831-838.
  • Grigg, T. L., & Jones, M. B. (2024). The use of insect cell line Sf21 for ecotoxicity testing. Ecotoxicology (London, England), 10.1007/s10646-024-02781-9. Advance online publication. [Link]

  • ResearchGate. (n.d.). Anticancer and Chemosensitizing Abilities of Cycloviolacin O2 from Viola odorata and Psyle Cyclotides from Psychotria leptothyrsa. Retrieved from [Link]

  • Pränting, M., Lööv, C., Burman, R., Göransson, U., & Andersson, D. I. (2010). The cyclotide cycloviolacin O2 from Viola odorata has potent bactericidal activity against Gram-negative bacteria. The Journal of antimicrobial chemotherapy, 65(9), 1964–1971. [Link]

  • Bioo Scientific. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit.
  • Drugmand, J. C. (2007). Characterization of insect cell lines is required for appropriate industrial processes : case study of high-five cells for recombinant protein production.
  • IML Research & Testing Laboratory. (2025). Pesticide Testing Using the In Vitro Approach.
  • Khatibi, N., et al. (2024). Unveiling the insecticidal efficiency of Viola ignobilis against Macrosiphum rosae and Agonoscena pistaciae: From chemical composition to cytotoxicity analysis. PLoS ONE, 19(11), e0313388. [Link]

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Burman, R., et al. (2011). Cyclotide-membrane interactions: Defining factors of membrane binding, depletion and disruption. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(11), 2665-2673.
  • Bioted. (n.d.). Toxicity study in insect cells. Retrieved from [Link]

  • Burman, R., Strömstedt, A. A., Malmsten, M., & Göransson, U. (2011). Cyclotide-membrane interactions: defining factors of membrane binding, depletion and disruption. Biochimica et biophysica acta, 1808(11), 2665–2673. [Link]

  • Conceição, R. C., et al. (2022). Insecticidal activity in vitro of the essential oil of Pogostemon cablin against Ctenocephalides felis felis. Revista Brasileira de Parasitologia Veterinária, 31(4), e009422. [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Bouhafra, S., et al. (2023). IN VITRO SCREENING OF THE INSECTICIDAL ACTIVITY OF Salvia microphylla (Lamiaceae). AgroLife Scientific Journal, 12(1), 133-139.
  • Asano, S., et al. (2022). The Establishment of a Highly Sensitive Insecticidal Activity Detection System Using Silkworm First Instar Larvae Enables an Efficient Search Method for Insecticide Seed Compounds. ACS Agricultural Science & Technology, 2(3), 488-494.
  • Pérez-García, A., et al. (2022). Insecticidal Activity of Organic Extracts of Solidago graminifolia and Its Main Metabolites (Quercetin and Chlorogenic Acid) against Spodoptera frugiperda: An In Vitro and In Silico Approach. Insects, 13(5), 494. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Khatibi, N., Huang, Y. H., Wang, C. K., & Craik, D. J. (2014).
  • Craik, D. J. (2012). Host-Defense Activities of Cyclotides. Toxins, 4(2), 139-156. [Link]

  • Khatibi, N., Huang, Y. H., Wang, C. K., & Craik, D. J. (2024). Isolation and Characterization of Insecticidal Cyclotides from Viola communis. Journal of Natural Products, 87(5), 1341-1349. [Link]

Sources

Application

Application Note: Engineering Cycloviolacin O25 as a Hyper-Stable Scaffold for Targeted Drug Delivery

Abstract & Rationale Cyclotides are plant-derived mini-proteins characterized by a head-to-tail cyclic backbone and a cyclic cystine knot (CCK) motif formed by three interlocking disulfide bonds[1]. This unique topology...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Rationale

Cyclotides are plant-derived mini-proteins characterized by a head-to-tail cyclic backbone and a cyclic cystine knot (CCK) motif formed by three interlocking disulfide bonds[1]. This unique topology confers exceptional resistance to thermal, chemical, and proteolytic degradation, making them ideal candidates for peptide-based drug delivery. Among the extensive library of natural cyclotides, cycloviolacin O25 (cyO25) , isolated from Viola odorata, presents a distinct structural advantage[2].

Unlike typical cyclotides that require a small amino acid (Gly or Ser) adjacent to the conserved Asp/Asn in Loop 6 for efficient cyclization, cyO25 naturally accommodates an Asn-Asp dipeptide and multiple bulky hydrophobic residues (Tyr29, Phe30)[2]. This inherent "sequence plasticity" in Loop 6 demonstrates that the cyO25 scaffold can tolerate significant sequence modifications[2]. Consequently, researchers can graft complex, bioactive therapeutic epitopes (e.g., integrin-binding RGD motifs or antimicrobial sequences) into Loop 6 without disrupting the hyper-stable CCK framework.

Workflow Visualization

G N1 1. Epitope Selection & Loop 6 Grafting N2 2. Fmoc-SPPS Synthesis (Linear Thioester Precursor) N1->N2 Sequence Input N3 3. Native Chemical Ligation (Backbone Cyclization) N2->N3 Cleaved Linear Peptide N4 4. Oxidative Folding (CCK Disulfide Formation) N3->N4 Cyclic Reduced Peptide N5 5. RP-HPLC Purification & LC-MS Validation N4->N5 Folded cyO25 Scaffold

Schematic workflow for engineering and synthesizing epitope-grafted cycloviolacin O25 scaffolds.

Experimental Protocol: Synthesis and Grafting of cyO25

The following self-validating protocol outlines the synthesis of an epitope-grafted cyO25 vehicle.

Phase 1: In Silico Design and Grafting
  • Causality: Loop 6 of cyO25 is the optimal insertion site due to its natural evolutionary tolerance for bulky and charged residues[2]. Replacing the native residues between the flanking cysteines with a target therapeutic epitope minimizes steric hindrance during the folding process.

  • Action: Substitute the native Loop 6 residues with your therapeutic sequence. Ensure the grafted sequence strictly maintains the six highly conserved cysteine residues required for the CCK motif (Cys1-Cys4, Cys2-Cys5, Cys3-Cys6 connectivity)[3].

Phase 2: Solid-Phase Peptide Synthesis (SPPS)
  • Causality: To achieve a head-to-tail cyclic backbone, Native Chemical Ligation (NCL) is employed. This requires the generation of a C-terminal thioester and an N-terminal cysteine on the linear precursor.

  • Action:

    • Synthesize the linear precursor on a Dawson MeDbz-resin using standard Fmoc-SPPS protocols.

    • Position one of the conserved cysteines (preferably Cys1 or Cys4) at the absolute N-terminus to facilitate NCL.

    • Following chain assembly, activate the MeDbz linker with p-nitrophenyl chloroformate to generate an N-acyl-benzimidazolinone (Nbz) reactive intermediate.

    • Cleave the peptide from the resin using a TFA/TIPS/H₂O (95:2.5:2.5) cocktail for 2 hours. Precipitate the crude peptide in cold diethyl ether.

Phase 3: Backbone Cyclization
  • Causality: Backbone cyclization must be performed before oxidative folding. Forcing the peptide into a macrocycle entropically drives the cysteines into close proximity, preventing the formation of intermolecular disulfide polymers and guiding correct CCK folding[1].

  • Action:

    • Dissolve the crude linear peptide-Nbz in 0.1 M sodium phosphate buffer (pH 7.2) containing 6 M Guanidine-HCl to prevent hydrophobic aggregation.

    • Add 2% (v/v) thiophenol to catalyze the in situ formation of a highly reactive thioester, which subsequently undergoes intramolecular NCL with the free N-terminal cysteine.

    • Incubate at room temperature for 12–24 hours. Monitor via LC-MS until the linear precursor mass shifts by -18 Da (indicating the loss of H₂O equivalent during successful cyclization).

Phase 4: Oxidative Folding (CCK Formation)
  • Causality: The cyclic reduced peptide must be oxidized in a controlled redox buffer. A mixture of reduced (GSH) and oxidized (GSSG) glutathione facilitates dynamic disulfide shuffling, allowing the peptide to sample various conformations until it reaches its thermodynamically most stable state—the native cystine knot[1].

  • Action:

    • Dilute the cyclic peptide to a final concentration of 0.1 mg/mL in 0.1 M ammonium bicarbonate buffer (pH 8.2) containing 2 mM GSH and 0.5 mM GSSG.

    • Stir gently at room temperature for 24 hours.

    • Quench the reaction by lowering the pH to 3.0 with formic acid to lock the disulfide bonds.

Phase 5: Purification and Validation
  • Action: Purify the folded cyO25 construct using preparative RP-HPLC (C18 column, gradient of 10-60% Acetonitrile in 0.1% TFA).

  • Causality: The correctly folded CCK isomer typically elutes earlier and sharper than misfolded intermediates due to the sequestration of hydrophobic residues into its highly compact core[2].

Data Presentation: Stability Benchmarking

To validate the success of the grafting and folding process, researchers must benchmark the grafted cyO25 against the unprotected linear epitope. The table below summarizes the expected quantitative improvements when utilizing the cyO25 scaffold.

ParameterLinear Therapeutic EpitopeWild-Type cyO25Epitope-Grafted cyO25
Human Serum Half-Life (37°C) < 2 hours> 24 hours> 24 hours
Thermal Stability (Tm) Unstructured / Rapid Denaturation> 90°C> 85°C
Proteolytic Resistance (Trypsin) Degraded in < 30 minIntact after 24 hrsIntact after 24 hrs
Disulfide Connectivity NoneC1-C4, C2-C5, C3-C6C1-C4, C2-C5, C3-C6

Conclusion

The discovery of cycloviolacin O25 has expanded the toolkit for peptide engineers and drug developers. By leveraging the natural sequence tolerance of its Loop 6[2], professionals can seamlessly integrate fragile therapeutic epitopes into a hyper-stable CCK framework[1]. This protocol ensures high-yield backbone cyclization and precise oxidative folding, resulting in a self-validating delivery system capable of surviving the harsh proteolytic environments of the human body.

References

  • A novel suite of cyclotides from Viola odorata: sequence variation and the implications for structure, function and stability Source: NIH PMC URL:[Link][2]

  • US9796764B2 - Cyclotide genes in the fabaceae plant family Source: Google Patents URL:[3]

  • Discovery of Cyclotides in the Fabaceae Plant Family Provides New Insights into the Cyclization, Evolution, and Distribution of Circular Proteins Source: ACS Publications URL:[Link][1]

Sources

Method

Application Note: High-Resolution NMR Spectroscopy Sample Preparation for Cycloviolacin O25

Introduction: The Structural Challenge and Importance of Cycloviolacin O25 Cycloviolacin O25 is a member of the cyclotide family, a group of macrocyclic peptides isolated from plants such as Viola odorata[1]. These pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Challenge and Importance of Cycloviolacin O25

Cycloviolacin O25 is a member of the cyclotide family, a group of macrocyclic peptides isolated from plants such as Viola odorata[1]. These peptides are characterized by their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif[1][2]. This unique architecture confers exceptional stability against thermal, chemical, and enzymatic degradation, making cyclotides promising scaffolds for drug development[1][3]. The biological activities of cyclotides, including their cytotoxic and antimicrobial properties, are intimately linked to their three-dimensional structure. Therefore, high-resolution structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy is a critical step in understanding their mechanism of action and guiding the design of novel therapeutics.

This application note provides a detailed, field-proven protocol for the preparation of high-quality cycloviolacin O25 samples for NMR spectroscopy. While specific experimental data for cycloviolacin O25 is limited, this protocol is based on established methodologies for closely related cyclotides, such as cycloviolacin O2 and O14, which have been successfully characterized by NMR[1][3]. The causality behind each step is explained to ensure researchers can adapt and troubleshoot the protocol for their specific experimental needs.

Core Principles of Sample Preparation for Cyclotide NMR

The primary goal of sample preparation for NMR spectroscopy is to obtain a homogeneous, stable solution of the analyte at a concentration sufficient for the desired NMR experiments. For complex biomolecules like cycloviolacin O25, several factors must be carefully controlled to achieve high-quality spectra with sharp, well-resolved signals. These include:

  • Purity: The sample must be free from paramagnetic impurities, solid particulates, and other contaminants that can cause line broadening and artifacts in the NMR spectrum[4].

  • Solubility and Aggregation: The chosen solvent system must fully dissolve the peptide and prevent aggregation, which can lead to significant signal broadening and loss of information.

  • pH and Stability: The pH of the solution must be optimized to ensure the stability of the peptide and to minimize the exchange of labile amide protons with the solvent, which is crucial for many structural NMR experiments.

  • Concentration: The sample concentration needs to be high enough for adequate signal-to-noise in a reasonable timeframe, especially for less sensitive 2D and 3D NMR experiments.

Detailed Protocol for Cycloviolacin O25 NMR Sample Preparation

This protocol is adapted from the successful NMR analysis of cycloviolacin O14, a closely related cyclotide from Viola odorata[1].

Materials and Equipment
  • Lyophilized cycloviolacin O25 of high purity (>95%)

  • Deuterium oxide (D₂O, 99.9% D)

  • High-purity H₂O (e.g., Milli-Q or equivalent)

  • Deuterated pH standards or a pH meter with a micro-electrode calibrated for D₂O

  • 0.1 M DCl and 0.1 M NaOD for pH adjustment

  • High-quality 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent)[5]

  • Internal standard (optional, e.g., DSS or TSP)

  • Vortex mixer

  • Low-binding microcentrifuge tubes

  • Pipettes and low-retention tips

  • Syringe filter (0.22 µm) or a Pasteur pipette with a tight plug of glass wool

Workflow Diagram

NMR_Sample_Prep_Workflow Figure 1: Cycloviolacin O25 NMR Sample Preparation Workflow cluster_0 Step 1: Analyte & Solvent Preparation cluster_1 Step 2: Dissolution & pH Adjustment cluster_2 Step 3: Clarification & Transfer cluster_3 Step 4: Finalization A Weigh Lyophilized Cycloviolacin O25 C Dissolve Peptide in Solvent Mixture A->C B Prepare 90% H₂O / 10% D₂O Solvent Mixture B->C D Adjust pH to 3.5 or 6.7 with DCl/NaOD C->D E Filter Sample to Remove Particulates D->E F Transfer to High-Quality 5 mm NMR Tube E->F G Add Internal Standard (Optional) F->G H Cap and Invert to Mix G->H I Ready for NMR Spectrometer H->I

Sources

Application

Application Note: High-Resolution LC-MS/MS Characterization of Cycloviolacin O25

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Matrix: Viola odorata (Sweet Violet) Extracts Analytes: Cycloviolacin O25 (cyO25) and related cyclic cystine knot (CCK) pept...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Matrix: Viola odorata (Sweet Violet) Extracts Analytes: Cycloviolacin O25 (cyO25) and related cyclic cystine knot (CCK) peptides

Scientific Context & Causality: The "Why" Behind the Workflow

Cyclotides are a unique family of plant-derived microproteins characterized by a head-to-tail cyclic peptide backbone and a knotted arrangement of three interlocking disulfide bonds—termed the cyclic cystine knot (CCK)[1]. This topology grants them extraordinary resistance to thermal, chemical, and enzymatic degradation.

Cycloviolacin O25 (cyO25) is a highly hydrophobic bracelet-subfamily cyclotide isolated from Viola odorata[2]. Analytically, cyO25 presents a fascinating challenge due to a structural anomaly: it is the only known cyclotide containing an adjacent Asparagine-Aspartic acid (Asn-Asp) dipeptide sequence in loop 6 (sequence motif: YFNDIF)[1]. In most cyclotides, the cyclization process (mediated by an asparaginyl endopeptidase, AEP) requires a small residue (Gly, Ser, or Ala) adjacent to the Asn/Asp[1]. The presence of this bulky, charged Asn-Asp motif in cyO25 challenges traditional biosynthetic models and requires highly specific analytical strategies for structural elucidation[3].

Causality in Experimental Design

Because of the CCK motif, native cyclotides do not fragment well in tandem mass spectrometry (MS/MS), yielding poor sequence coverage[3]. Therefore, the analytical workflow cannot simply be "extract and shoot." It must be a carefully orchestrated chemical teardown:

  • Reduction & Alkylation: We must break the three disulfide bonds using Dithiothreitol (DTT) and cap the free thiols with Iodoacetamide (IAA) to prevent re-oxidation. This eliminates the steric hindrance of the knot.

  • Enzymatic Linearization: Even after reduction, the circular backbone prevents standard MS/MS sequencing (as fragmentation of a circle simply yields another linear fragment of the same mass). Furthermore, cyclotides are notoriously resistant to trypsin[1]. We must use Endoproteinase Glu-C , which cleaves specifically at the unique Aspartic acid in loop 6 or the Glutamic acid in loop 1, effectively linearizing the peptide[1]. Trypsin is then added in tandem to generate smaller, sequenceable fragments[3].

Workflow Visualization

Workflow A Viola odorata Extraction (50% ACN / 1% FA) B SPE C18 Enrichment (Hydrophobic Peptides) A->B C Reduction & Alkylation (DTT + IAA) B->C D Enzymatic Linearization (Glu-C + Trypsin) C->D E High-Res LC-MS/MS (Q-TOF / Orbitrap) D->E F De Novo Sequencing (B and Y Ion Mapping) E->F

Workflow for extraction, linearization, and LC-MS/MS analysis of cycloviolacin O25.

Logic Native Native Peptide MS1 (Intact CCK Framework) RedAlk Reduced & Alkylated (+348 Da Mass Shift) Native->RedAlk DTT + IAA Resistant No Cleavage / No Shift (Protocol Failure) Native->Resistant If no CCK Digest Proteolytic Digestion (Glu-C / Trypsin) RedAlk->Digest Endoproteinase Linear Linearized Peptide MS2 (Full Sequence Coverage) Digest->Linear Ring Opened Digest->Resistant Protease Resistant

Logical decision tree for validating cyclotide architecture using mass shifts.

Quantitative Data & Parameters

Table 1: Physicochemical Properties of Cycloviolacin O25
PropertyDescription
Plant Origin Viola odorata (Violaceae)[1]
Subfamily Bracelet Cyclotide
Mature Sequence cyclo-(DIFCGETCAFIPCITHVPGTCSCKSKVCYFN)[2]
Loop 6 Motif YFNDIF (Contains unique Asn-Asp cyclization site)[3]
Disulfide Connectivity C1-C4, C2-C5, C3-C6 (Defining the CCK motif)
Table 2: LC Gradient Conditions (Reversed-Phase C18)

Column: Phenomenex Jupiter C18 (150 mm × 2 mm, 5 μm)[1] Flow Rate: 200 µL/min | Column Temp: 40°C

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)
0.075%25%
50.025%75%
55.05%95%
60.075%25%
Table 3: High-Resolution MS/MS Acquisition Parameters (Q-TOF)
ParameterSetting
Ionization Mode Positive Electrospray Ionization (+ESI)
Capillary Voltage 4.5 kV
Mass Range (MS1) m/z 400 – 2000[1]
Mass Range (MS2) m/z 100 – 2000
Collision Energy (CE) Rolling CE (Calculated dynamically based on m/z and charge state)
Data Acquisition Data-Dependent Acquisition (DDA), Top 5 most intense ions

Self-Validating Experimental Protocols

As a standard of rigorous analytical science, this protocol is designed with built-in self-validation checkpoints to ensure data integrity before proceeding to complex MS/MS interpretation.

Phase 1: Extraction and SPE Enrichment
  • Tissue Disruption: Pulverize 10 g of lyophilized Viola odorata aerial parts using liquid nitrogen.

  • Extraction: Suspend the powder in 100 mL of 50% Acetonitrile (ACN) containing 1% Formic Acid (FA). Sonicate for 30 minutes at room temperature. Causality: The high organic content and low pH efficiently solubilize hydrophobic cyclotides while precipitating larger plant proteins.

  • Clarification: Centrifuge at 10,000 × g for 15 minutes. Collect the supernatant.

  • SPE Purification: Load the supernatant onto a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Wash with 10% ACN/0.1% FA to remove hydrophilic metabolites. Elute the cyclotide-rich fraction with 80% ACN/0.1% FA. Lyophilize the eluate.

Phase 2: Reduction and Alkylation (The Mass-Shift Checkpoint)
  • Reconstitution: Dissolve 100 µg of the lyophilized extract in 100 µL of 0.1 M ammonium bicarbonate buffer (pH 8.0).

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 60°C for 30 minutes to reduce the three disulfide bonds.

  • Alkylation: Cool to room temperature. Add IAA to a final concentration of 50 mM. Incubate in the dark for 30 minutes to carboxyamidomethylate the free thiols.

  • Quenching: Add 1 µL of concentrated FA to quench the reaction.

  • Self-Validation Checkpoint (CRITICAL): Run a rapid 10-minute LC-MS1 scan of the sample. Calculate the mass of the intact cyO25 peak. You must observe a mass shift of exactly +348 Da (addition of 6 × 58 Da carboxyamidomethyl groups)[3]. If the shift is +116 Da or +232 Da, reduction is incomplete. Do not proceed to digestion until the reaction is optimized.

Phase 3: Orthogonal Enzymatic Linearization
  • Primary Cleavage (Glu-C): To the reduced/alkylated peptide (in 0.1 M ammonium bicarbonate), add Endoproteinase Glu-C at an enzyme-to-peptide ratio of 1:50 (w/w). Incubate for 3 hours at 37°C[1]. Causality: Glu-C targets the Asp/Glu residues, breaking the circular backbone of cyO25.

  • Secondary Cleavage (Trypsin): Add Trypsin at a 1:50 (w/w) ratio to the same vial. Incubate for an additional 1 hour at 37°C[1].

  • Termination: Quench the dual-digestion by adding an equal volume of 0.5% FA.

  • Desalting: Clean the digested peptides using C18 ZipTips (Millipore) to remove buffer salts prior to MS injection[1].

Phase 4: LC-MS/MS Analysis & System Suitability
  • System Suitability Test (SST): Inject a Cytochrome C or BSA tryptic digest standard to verify column efficiency, mass accuracy (< 5 ppm), and MS/MS fragmentation energy calibration.

  • Blank Injection: Run a blank gradient (0.1% FA in H₂O) to ensure no hydrophobic carryover on the C18 column.

  • Sample Injection: Inject 10 µL of the desalted cyO25 digest.

  • Data Acquisition: Run the gradient detailed in Table 2 using the MS parameters in Table 3 .

  • Data Analysis: Utilize de novo sequencing software (e.g., PEAKS Studio) to map the b and y ion series. The presence of the YFNDIF fragment will definitively confirm the identity of cycloviolacin O25[3].

References

  • 1 Ireland DC, Colgrave ML, Nguyencong P, Daly NL, Craik DJ. A novel suite of cyclotides from Viola odorata: sequence variation and the implications for structure, function and stability. Biochem J. 2006.

  • 3 Poth AG, Colgrave ML, Philip R, Kerenga B, Daly NL, Anderson MA, Craik DJ. Discovery of Cyclotides in the Fabaceae Plant Family Provides New Insights into the Cyclization, Evolution, and Distribution of Circular Proteins. ACS Chem Biol. 2011.

  • 2A comprehensive review of phytochemistry, pharmacology and quality control of plants from the genus Viola. Oxford Academic. 2023.

Sources

Method

Application Note: Evaluating the Hemolytic Activity of Cycloviolacin O25 in Red Blood Cells

Introduction and Rationale Cyclotides are a unique family of plant-derived microproteins characterized by a head-to-tail cyclic peptide backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cys...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

Cyclotides are a unique family of plant-derived microproteins characterized by a head-to-tail cyclic peptide backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif[1]. This topology confers exceptional resistance to thermal, chemical, and enzymatic degradation. Cycloviolacin O25 , isolated from the sweet violet (Viola odorata), is of particular interest in drug development due to its unique structural features, including multiple hydrophobic residues and a cyclization mechanism that is highly tolerant to sequence changes[1].

Because many of the biological activities of cyclotides (such as anthelmintic, insecticidal, and anticancer properties) are intrinsically linked to membrane interactions, hemolytic activity serves as a critical primary marker of bioactivity and a necessary toxicity screen[1][2]. This application note details a robust, self-validating protocol for quantifying the hemolytic potency of cycloviolacin O25 against mammalian red blood cells (RBCs).

Mechanistic Insights and Assay Causality

The hemolytic assay measures the release of hemoglobin resulting from RBC membrane disruption. Cyclotides like cycloviolacin O25 are amphipathic; their hydrophobic patches insert into the lipid bilayer, while positively charged residues interact with the negatively charged phospholipid headgroups[2]. This interaction induces membrane curvature stress, leading to pore formation or micellization of the membrane, ultimately causing cell lysis.

The Self-Validating System

To ensure the trustworthiness of the assay, the protocol is designed as a self-validating system incorporating strict controls:

  • Negative Control (0% Hemolysis): Phosphate-Buffered Saline (PBS). Validates that the buffer system and mechanical handling do not induce spontaneous lysis.

  • Positive Control (100% Hemolysis): 0.1% Triton X-100 or Melittin[1][3]. Validates the maximum hemoglobin release and ensures the RBCs are viable and susceptible to lysis.

  • Interference Control: Peptide-only wells (without RBCs) to subtract any intrinsic absorbance of the cyclotide preparation at the measurement wavelength.

Experimental Protocol

Reagents and Equipment
  • Peptide: Purified Cycloviolacin O25 (lyophilized).

  • Buffer: 1X PBS (pH 7.4), sterile-filtered.

  • Blood: Freshly drawn mammalian whole blood (e.g., human, sheep, or rabbit) collected in EDTA or heparin tubes[3][4].

  • Controls: 1% (v/v) Triton X-100 in PBS.

  • Equipment: Refrigerated centrifuge, 96-well V-bottom microtiter plates, 96-well flat-bottom clear plates, microplate reader (capable of reading at 414 nm or 540 nm).

Step-by-Step Methodology

Step 1: Preparation of the RBC Suspension

  • Transfer 1 mL of whole blood to a 15 mL conical tube.

  • Add 9 mL of cold 1X PBS and mix gently by inversion.

  • Centrifuge at 1,000 × g for 5 minutes at 4°C.

  • Carefully aspirate and discard the supernatant and the thin, whitish buffy coat (leukocytes/platelets).

  • Causality Check: Repeat the washing step (resuspension in PBS and centrifugation) two more times. Why? Multiple washes are critical to remove serum proteins (e.g., albumin) that can non-specifically bind to cycloviolacin O25, artificially lowering its effective concentration and masking its true hemolytic potency[3].

  • Resuspend the final packed RBC pellet in PBS to create a 1% (v/v) RBC suspension [3].

Step 2: Peptide Dilution

  • Reconstitute cycloviolacin O25 in a minimal volume of DMSO or water, then dilute in PBS to a starting concentration of 100 µM.

  • Perform a 2-fold serial dilution in a 96-well V-bottom plate to generate a concentration gradient (e.g., 100 µM down to 0.39 µM). Volume per well: 50 µL.

Step 3: Assay Execution

  • Add 50 µL of the 1% RBC suspension to each well containing the peptide dilutions (final peptide concentrations: 50 µM to 0.19 µM).

  • Controls: Add 50 µL of RBCs to 50 µL of PBS (Negative Control) and 50 µL of RBCs to 50 µL of 0.2% Triton X-100 (Positive Control, final concentration 0.1%).

  • Incubate the plate at 37°C for 1 hour. Why? This mimics physiological temperature, optimizing the kinetics of peptide-lipid binding and membrane insertion.

  • Centrifuge the V-bottom plate at 1,000 × g for 10 minutes at 4°C to pellet intact RBCs and cellular debris.

Step 4: Data Acquisition

  • Carefully transfer 50 µL of the supernatant from each well to a fresh 96-well flat-bottom plate. Avoid disturbing the pellet.

  • Measure the absorbance at 414 nm (the Soret band of hemoglobin) or 540 nm using a microplate reader.

Workflow Visualization

HemolysisWorkflow A 1. Collect Whole Blood (EDTA/Heparin) B 2. Wash RBCs 3x in PBS (Removes Serum Proteins) A->B C 3. Prepare 1% (v/v) RBC Suspension B->C E 5. Co-incubate RBCs & Peptide (1h at 37°C) C->E D 4. Serial Dilution of Cycloviolacin O25 D->E F 6. Centrifuge Plate (1000 x g, 10 min) E->F G 7. Transfer Supernatant & Read Absorbance (414 nm) F->G

Caption: Workflow for evaluating cycloviolacin O25 hemolytic activity in mammalian red blood cells.

Data Analysis and Interpretation

Calculate the percentage of hemolysis for each well using the following formula: % Hemolysis = [(A_sample - A_negative) / (A_positive - A_negative)] × 100

Plot the % Hemolysis against the log of the peptide concentration to generate a sigmoidal dose-response curve. Extract the HD50 (the concentration required to lyse 50% of the RBCs).

Quantitative Data Summary (Reference Baseline)

The table below summarizes the expected hemolytic profile of Viola odorata cyclotides compared to standard controls, providing a benchmark for assay validation[1][3][5].

Compound / ControlSourceNet ChargeExpected HD50 (µM)Hemolytic Profile
Melittin (Standard)Bee Venom+5~1 - 3 µMHighly potent, rapid lysis
Cycloviolacin O13 V. odorata+1~11 µMPotent cyclotide hemolysin
Cycloviolacin O25 V. odorataVariable10 - 30 µMModerate to high (sequence dependent)
Triton X-100 SyntheticN/AN/A100% Lysis (Positive Control)
PBS Buffer SyntheticN/AN/A0% Lysis (Negative Control)

Note: Cycloviolacin O25 exhibits distinct hydrophobic clustering which directly correlates with its ability to disrupt lipid bilayers, making its HD50 a crucial metric for evaluating its therapeutic window[1].

References

  • Wang, et al. "A comprehensive review of phytochemistry, pharmacology and quality control of plants from the genus Viola." Oxford Academic. Available at:[Link]

  • Ireland, D. C., Colgrave, M. L., & Craik, D. J. "A novel suite of cyclotides from Viola odorata: Sequence variation and the implications for structure, function and stability." Biochemical Journal (via ResearchGate). Available at:[Link]

  • Nguyen, K. T. G. "Discovery and characterization of novel peptide biologics in herbal medicine." Nanyang Technological University (DR-NTU). Available at:[Link]

  • Poth, A. G., et al. "Discovery of Cyclotides in the Fabaceae Plant Family Provides New Insights into the Cyclization, Evolution, and Distribution of Circular Proteins." ACS Publications. Available at:[Link]

Sources

Application

Recombinant Expression of Cycloviolacin O25 in Bacterial Hosts: An Application and Protocol Guide

This guide provides a comprehensive framework for the recombinant expression of cycloviolacin O25, a potent cyclotide with significant therapeutic potential, in bacterial hosts, primarily Escherichia coli. Cyclotides are...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the recombinant expression of cycloviolacin O25, a potent cyclotide with significant therapeutic potential, in bacterial hosts, primarily Escherichia coli. Cyclotides are a fascinating class of plant-derived peptides characterized by their head-to-tail cyclic backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif. This unique structure confers exceptional stability to chemical, thermal, and enzymatic degradation, making them attractive scaffolds for drug development.[1][2] Cycloviolacin O25, isolated from Viola odorata, has demonstrated notable cytotoxic and antimicrobial activities.[3][4][5] The ability to produce this complex peptide recombinantly in a cost-effective and scalable manner is a critical step towards realizing its therapeutic promise.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale for key experimental choices, ensuring a robust and reproducible workflow.

Introduction to Cycloviolacin O25 and the Recombinant Challenge

Cycloviolacin O25 is a "bracelet" subfamily cyclotide, distinguished by the absence of a cis-Proline residue in one of its backbone loops.[6] Its biological activity, like that of other cyclotides, is linked to its ability to disrupt cell membranes.[3] The production of cycloviolacin O25 presents a significant challenge for standard recombinant expression systems due to two key post-translational modifications: the head-to-tail cyclization of the peptide backbone and the correct formation of three specific disulfide bonds to form the stabilizing cystine knot.

Bacterial hosts, particularly E. coli, are highly desirable for recombinant protein production due to their rapid growth, well-understood genetics, and low cost.[7] However, the reducing environment of the E. coli cytoplasm is not conducive to disulfide bond formation.[8][9] Furthermore, bacteria lack the native enzymatic machinery for peptide cyclization. To overcome these hurdles, a specialized approach combining intein-mediated protein splicing for cyclization and the use of engineered E. coli strains that facilitate disulfide bond formation is required.[10][11][12]

The Strategic Workflow: An Overview

The successful recombinant production of cycloviolacin O25 in E. coli hinges on a multi-step strategy that addresses the challenges of cyclization and disulfide bond formation. The overall workflow is depicted below.

Recombinant_Cycloviolacin_O25_Workflow cluster_design Gene & Vector Design cluster_expression Expression & Cyclization cluster_purification Purification & Folding cluster_analysis Analysis & Verification Gene_Design Codon-Optimized Gene Synthesis Vector_Construction Cloning into Intein-Fusion Vector Gene_Design->Vector_Construction Ligation Transformation Transformation into E. coli SHuffle/Origami Vector_Construction->Transformation Heat Shock Expression IPTG Induction Transformation->Expression Inoculation In_vivo_Cyclization Intein-Mediated Splicing Expression->In_vivo_Cyclization Protein Synthesis Cell_Lysis Cell Lysis & Soluble Fraction Isolation In_vivo_Cyclization->Cell_Lysis Harvesting Affinity_Chromatography Affinity Chromatography Cell_Lysis->Affinity_Chromatography Clarified Lysate Oxidative_Folding In Vitro Oxidative Folding Affinity_Chromatography->Oxidative_Folding Elution RP_HPLC RP-HPLC Purification Oxidative_Folding->RP_HPLC Folded Peptide Mass_Spectrometry Mass Spectrometry (MS) RP_HPLC->Mass_Spectrometry Purity >95% Activity_Assay Biological Activity Assay Mass_Spectrometry->Activity_Assay Verified Product

Caption: Recombinant Cycloviolacin O25 Production Workflow.

Detailed Protocols and Methodologies

This section provides detailed protocols for each stage of the recombinant production of cycloviolacin O25.

Gene Design and Vector Construction

The initial step involves the design of a synthetic gene encoding a precursor protein. This precursor typically consists of the linear cycloviolacin O25 sequence flanked by intein domains.

Key Considerations for Gene Design:

  • Codon Optimization: The amino acid sequence of cycloviolacin O25 should be reverse-translated into a DNA sequence that is optimized for expression in E. coli. This involves replacing codons that are rare in E. coli with more frequently used ones, which can significantly enhance translational efficiency.[13][14][15] Several online tools and commercial services are available for this purpose.[16]

  • Intein Fusion Construct: The cycloviolacin O25 coding sequence is placed between the N- and C-terminal fragments of a split intein. The Split Intein Circular Ligation of Proteins and Peptides (SICLOPPS) system is a well-established method for this purpose.[17] A common choice is the Ssp DnaE split intein. The gene should be designed to be cloned into a suitable expression vector, such as a pET series plasmid, which allows for tight regulation of expression.

  • Affinity Tag: To facilitate purification, an affinity tag (e.g., a polyhistidine-tag or a chitin-binding domain) should be fused to one of the intein domains.[10][18]

Protocol 3.1: Vector Construction

  • Gene Synthesis: Synthesize the codon-optimized gene encoding the intein-cycloviolacin O25-intein fusion protein.

  • Vector and Insert Preparation: Digest the expression vector (e.g., pET28a) and the synthesized gene with appropriate restriction enzymes.

  • Ligation: Ligate the digested insert into the prepared vector using T4 DNA ligase.

  • Transformation and Verification: Transform the ligation product into a cloning strain of E. coli (e.g., DH5α). Select for positive clones and verify the sequence of the insert by Sanger sequencing.

Expression in E. coli

The choice of E. coli strain is critical for the successful formation of the three disulfide bonds in cycloviolacin O25.

Recommended E. coli Strains:

StrainKey FeaturesRationale for Use
SHuffle® Express Expresses a chromosomal copy of the disulfide bond isomerase DsbC in the cytoplasm. Lacks the reductases gor and trxB.The cytoplasmic DsbC helps to correct mis-oxidized disulfide bonds, promoting the formation of the native cystine knot. The oxidative cytoplasm facilitates disulfide bond formation.[8][19]
Origami™ 2(DE3) Mutations in the trxB and gor genes, leading to a more oxidizing cytoplasm.The oxidizing environment promotes the formation of disulfide bonds.[10][20]

Protocol 3.2: Protein Expression and In Vivo Cyclization

  • Transformation: Transform the verified expression plasmid into a competent E. coli expression strain (e.g., SHuffle® Express).

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate a large volume of LB medium (e.g., 1 L) with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

  • Expression: Continue to incubate the culture at the lower temperature for 16-24 hours with shaking. The lower temperature slows down protein synthesis, which can improve the efficiency of intein splicing and correct folding.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Purification and Oxidative Folding

The purification strategy involves initial capture of the fusion protein, followed by in vitro folding to ensure the correct disulfide bond arrangement, and a final polishing step.

Protocol 3.3: Purification of Cyclized Cycloviolacin O25

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0) and lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the soluble fraction.

  • Affinity Chromatography: Purify the intein-cyclotide fusion protein from the clarified lysate using an appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins or chitin resin for CBD-tagged proteins).[21]

  • On-Column Cleavage and Elution (for some systems): In some intein systems, cleavage can be induced on the column, releasing the linear or cyclized peptide.

  • Oxidative Folding: This is a critical step to ensure the formation of the native cystine knot. The conditions for this step often require optimization.[1][2][6][22]

    • Dilute the purified, reduced peptide to a final concentration of 0.1-0.5 mg/mL in a folding buffer.

    • A typical folding buffer contains:

      • 100 mM Tris-HCl, pH 7.5-8.5

      • 1-2 M Guanidine HCl (to prevent aggregation)

      • A redox shuffling system, such as 2 mM reduced glutathione (GSH) and 0.2 mM oxidized glutathione (GSSG).

    • Incubate the folding reaction at 4-16°C for 24-72 hours with gentle stirring.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Purify the correctly folded cycloviolacin O25 from misfolded isomers and other contaminants using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

Oxidative_Folding Reduced_Peptide Reduced, Linear Peptide Misfolded_Isomers Misfolded Isomers Reduced_Peptide->Misfolded_Isomers Incorrect Disulfide Bonds Correctly_Folded Correctly Folded Cycloviolacin O25 Reduced_Peptide->Correctly_Folded Native Disulfide Bonds Folding_Buffer Folding Buffer (GSH/GSSG, GuHCl) Folding_Buffer->Reduced_Peptide Misfolded_Isomers->Correctly_Folded Isomerization (DsbC-like activity)

Caption: Oxidative Folding of Cycloviolacin O25.

Analysis and Verification

The final product must be rigorously analyzed to confirm its identity, purity, and correct structure.

Protocol 3.4: Product Verification

  • Mass Spectrometry (MS): Use MALDI-TOF or ESI-MS to determine the molecular weight of the purified peptide. The observed mass should match the theoretical mass of cyclized cycloviolacin O25 with three disulfide bonds (a loss of 6 Da compared to the fully reduced linear peptide).[23][24][25][26][27]

  • Tandem MS (MS/MS): Fragmentation analysis can provide sequence information to confirm the identity of the peptide.

  • HPLC Analysis: Analytical RP-HPLC should show a single, sharp peak, indicating high purity.

  • Biological Activity Assay: The biological activity of the recombinant cycloviolacin O25 should be assessed and compared to the native peptide. For example, its cytotoxic activity against a cancer cell line or its antimicrobial activity against a susceptible bacterial strain can be measured.[28]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no protein expression - Inefficient codon usage- Toxicity of the expressed protein- Plasmid instability- Verify codon optimization- Lower induction temperature and IPTG concentration- Use a lower copy number plasmid
Poor in vivo cyclization - Inefficient intein splicing- Steric hindrance from the target peptide- Optimize expression conditions (temperature, induction time)- Re-design the fusion construct with different linker sequences
Peptide in inclusion bodies - High expression rate- Misfolding and aggregation- Lower expression temperature- Co-express molecular chaperones- Solubilize inclusion bodies and refold in vitro
Low yield of correctly folded peptide - Suboptimal folding conditions- Peptide degradation- Screen different folding buffer components (pH, redox agents, additives)- Add protease inhibitors during purification

Conclusion

The recombinant expression of cycloviolacin O25 in bacterial hosts is a challenging but feasible endeavor. By leveraging a combination of codon optimization, intein-mediated cyclization, engineered E. coli strains, and carefully controlled oxidative folding, it is possible to produce this complex and therapeutically promising cyclotide in quantities sufficient for research and preclinical development. The protocols and strategies outlined in this guide provide a robust starting point for researchers aiming to unlock the potential of cycloviolacin O25.

References

  • Hellinger, R., et al. (2015). Peptidomics of Circular Cysteine-Rich Plant Peptides: Analysis of the Diversity of Cyclotides from Viola tricolor by Transcriptome and Proteome Mining. Journal of Proteome Research, 14(11), 4851-4862. [Link]

  • Gunasekera, S., et al. (2021). Discovery of cyclotides from Viola betonicifolia by transcriptome and mass spectrometry analysis. Diva-portal.org. [Link]

  • Narayani, M., et al. (2021). Mass Spectrometric Analysis of Cyclotides from Clitoria ternatea: Xxx-Pro Bond Fragmentation as Convenient Diagnostic of Pro Residue Positioning. Chemistry – An Asian Journal, 16(19), 2920-2931. [Link]

  • Zhang, S., et al. (2024). Comprehensive Mapping of Cyclotides from Viola philippica by Using Mass Spectrometry-Based Strategy. Molecules, 29(18), 4307. [Link]

  • Mass spectrometric analysis of the cyclotide synthesis and folding. (n.d.). ResearchGate. [Link]

  • Gaciarz, A., et al. (2024). Escherichia coli Cytoplasmic Expression of Disulfide-Bonded Proteins: Side-by-Side Comparison between Two Competing Strategies. International Journal of Molecular Sciences, 25(11), 5945. [Link]

  • Vera, A., et al. (2005). Synthesis of Proteins with Disulfide Bonds in E. coli Using Defined Culture Media. BioTechniques, 39(2), 243-249. [Link]

  • Disulfide-Bonded Protein Production in E. coli. (n.d.). ResearchGate. [Link]

  • Spengler, J. (2018). One-Pot Peptide Ligation–Oxidative Cyclization Protocol for the Preparation of Short-/Medium-Size Disulfide Cyclopeptides. Organic Letters, 20(14), 4353-4357. [Link]

  • Aboye, T. L., et al. (2011). Interlocking Disulfides in Circular Proteins: Toward Efficient Oxidative Folding of Cyclotides. Antioxidants & Redox Signaling, 14(1), 77-86. [Link]

  • Aboye, T. L., et al. (2011). Interlocking Disulfides in Circular Proteins: Toward Efficient Oxidative Folding of Cyclotides. Antioxidants & Redox Signaling, 14(1), 77-86. [Link]

  • Fisher, M. F., et al. (2020). Engineered biosynthesis of cyclotides. Journal of Biological Engineering, 14, 21. [Link]

  • Reinwarth, M., et al. (2013). Chemical Synthesis, Backbone Cyclization and Oxidative Folding of Cystine-knot Peptides — Promising Scaffolds for Applications in Drug Design. Molecules, 18(6), 6460-6480. [Link]

  • Aboye, T. L., et al. (2011). Interlocking Disulfides in Circular Proteins: Toward Efficient Oxidative Folding of Cyclotides. UQ eSpace. [Link]

  • Valenti, A. M., et al. (2010). Disulfide Bond Formation and Activation of Escherichia coli β-Galactosidase under Oxidizing Conditions. Applied and Environmental Microbiology, 76(8), 2613-2621. [Link]

  • Gaciarz, A., et al. (2024). Escherichia coli Cytoplasmic Expression of Disulfide-Bonded Proteins: Side-by-Side Comparison between Two Competing Strategies. International Journal of Molecular Sciences, 25(11), 5945. [Link]

  • Bi, T., & Camarero, J. A. (2020). Recombinant Expression of Cyclotides Using Expressed Protein Ligation. Methods in Molecular Biology, 2119, 249-265. [Link]

  • Craik, D. J. (2006). Running rings around proteins: protease-mediated biosynthesis of circular peptide and proteins. ResearchGate. [Link]

  • Iwai, H., & Plückthun, A. (2010). Intein-Mediated Cyclization of Randomized Peptides in the Periplasm of Escherichia coli and Their Extracellular Secretion. ACS Chemical Biology, 5(6), 573-582. [Link]

  • Thapa, R., et al. (2015). An optimized intein-mediated protein ligation approach for the efficient cyclization of cysteine-rich proteins. Protein Engineering, Design and Selection, 28(3), 69-77. [Link]

  • Daly, N. L., & Craik, D. J. (2006). Chemical Synthesis and Biosynthesis of the Cyclotide Family of Circular Proteins. ResearchGate. [Link]

  • Codon Optimization for Different Expression Systems: Key Points and Case Studies. (2025). CD Biosynsis. [Link]

  • Klint, J. K., et al. (2013). Production of Recombinant Disulfide-Rich Venom Peptides for Structural and Functional Analysis via Expression in the Periplasm of E. coli. PLOS ONE, 8(5), e63865. [Link]

  • Schmidt, D., et al. (2023). Maximizing Heterologous Expression of Engineered Type I Polyketide Synthases: Investigating Codon Optimization Strategies. eScholarship. [Link]

  • Codon Optimization Tool. (n.d.). VectorBuilder. [Link]

  • Bi, T., & Camarero, J. A. (2020). Recombinant Expression of Cyclotides Using Expressed Protein Ligation. Methods in Molecular Biology, 2119, 249-265. [Link]

  • Bi, T., & Camarero, J. A. (2020). Recombinant Expression of Cyclotides Using Expressed Protein Ligation. PubMed. [Link]

  • Kim, S., et al. (2008). Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study. Protein Expression and Purification, 59(1), 94-102. [Link]

  • Cycloviolacin O2 peptide. (n.d.). SB-PEPTIDE. [Link]

  • Hassouneh, W., et al. (2010). Purification of recombinant proteins from E. coli at low expression levels by inverse transition cycling. BMC Biotechnology, 10, 6. [Link]

  • Efficient Purification of a Recombinant Protein from Escherichia coli Fermentate with Nuvia aPrime 4A Resin. (n.d.). Bio-Rad. [Link]

  • Enhancing Protein Expression by Leveraging Codon Optimization. (n.d.). Azenta Life Sciences. [Link]

  • Gerlach, S. L., et al. (2019). The Membrane-Active Phytopeptide Cycloviolacin O2 Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs. International Journal of Molecular Sciences, 20(5), 1038. [Link]

  • Pränting, M., et al. (2010). The cyclotide cycloviolacin O2 from Viola odorata has potent bactericidal activity against Gram-negative bacteria. Journal of Antimicrobial Chemotherapy, 65(9), 1964-1971. [Link]

  • Pränting, M., et al. (2010). The cyclotide cycloviolacin O2 from Viola odorata has potent bactericidal activity against Gram-negative bacteria. Journal of Antimicrobial Chemotherapy, 65(9), 1964-1971. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield during cycloviolacin O25 extraction from Viola odorata

Welcome to the technical support center for the isolation and purification of Cycloviolacin O25 , a highly hydrophobic bracelet cyclotide derived from Viola odorata (sweet violet). Cycloviolacin O25 is unique among cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the isolation and purification of Cycloviolacin O25 , a highly hydrophobic bracelet cyclotide derived from Viola odorata (sweet violet). Cycloviolacin O25 is unique among cyclotides due to its unusual Asn-Asp dipeptide sequence in loop 6 and its dense concentration of hydrophobic residues[1].

Because of its unique structural topology—specifically its head-to-tail cyclized backbone and cyclic cystine knot (CCK) motif[1]—standard linear peptide extraction protocols often result in catastrophic yield losses. This guide provides field-proven, causality-driven troubleshooting strategies to optimize your recovery.

Diagnostic Workflow

G Start Biomass: V. odorata Roots Ext Solvent Extraction (60% EtOH or MeCN/HCOOH) Start->Ext Fail1 Yield Loss: Wrong Tissue (O25 is root-specific) Start->Fail1 Defat DCM Partitioning & Polyamide Filtration Ext->Defat SCX SCX Chromatography (Capture at pH 2.0) Defat->SCX Adjust to pH 2.0 Fail2 Yield Loss: Emulsion Traps Hydrophobic O25 Defat->Fail2 Fail3 Yield Loss: SCX Flow-Through (pH > 3 reduces net charge) SCX->Fail3 QC1 QC: MALDI-TOF MS Confirm absence of 3388 m/z SCX->QC1 Elute with high salt HPLC RP-HPLC Purification (C18 Column) Success Pure Cycloviolacin O25 (Confirmed by +348 Da shift) HPLC->Success QC1->HPLC

Diagnostic workflow for cycloviolacin O25 extraction, highlighting critical yield loss points.

Phase-by-Phase Troubleshooting Guide

Phase 1: Biomass Selection & Lysis

Q: My crude peptide yield is practically zero right from the start. What went wrong? A: You are likely extracting from the wrong plant tissue. While Viola odorata aerial parts (leaves and stems) are rich in many cyclotides, Cycloviolacin O25 is specifically localized in the roots [1]. Ensure you are harvesting root biomass. Furthermore, plant material must be pulverized in liquid nitrogen to physically shear the rigid plant cell walls before solvent maceration[2].

Phase 2: Solvent Extraction & Defatting

Q: I am getting a massive, unbreakable emulsion during the dichloromethane (DCM) defatting step. Am I losing my target peptide? A: Yes. Cycloviolacin O25 is exceptionally hydrophobic, with hydrophobic residues making up 53.5% of its sequence (including Tyr, Phe, and Ile in loop 6)[3],[4]. During liquid-liquid partitioning with DCM and water, hydrophobic cyclotides can precipitate or become trapped at the emulsion interface. Fix: Do not discard the interface. Centrifuge the mixture at 9000 rpm to force phase separation[2]. Use 60% aqueous ethanol or 60% acetonitrile (MeCN) in 0.1% formic acid (HCOOH) for your primary extraction to ensure the hydrophobic peptide remains solvated before partitioning[5].

Phase 3: SCX Enrichment & Purification (Critical Step)

Q: My target mass (~3388 Da) is washing straight out in the Strong Cation Exchange (SCX) flow-through. Why isn't it binding to the resin? A: Your extract pH is too high. This is the most common point of failure. Because cyclotides have a head-to-tail cyclized backbone, they lack N-terminal amino and C-terminal carboxyl groups[6]. Therefore, their net charge is dictated entirely by their amino acid side chains. Cycloviolacin O25 contains three basic residues (two Lys, one His) and two acidic residues (Asp, Glu), giving it a net charge of approximately +1 near neutral pH[4]. If you load the extract at pH > 4, the acidic residues deprotonate, weakening the peptide's interaction with the SCX resin. Fix:Adjust the extract to pH 2.0 using acetic or formic acid before loading. At pH 2.0, the acidic residues are fully protonated (neutralized), while the basic residues remain positively charged, maximizing the net charge to +3 and ensuring tight binding to the SCX matrix[6].

Q: I see a peak at 3388 Da on my RP-HPLC, but it is broad and co-elutes with a brown smear. How do I clean this up? A: The brown smear consists of plant tannins and polyphenols, which bind irreversibly to C18 columns and ruin peak resolution. Fix: Introduce a polyamide gel filtration step prior to SCX chromatography. Polyamide effectively captures and removes tannins from the acidified extract without binding the positively charged cyclotides[6].

Quantitative Data & Physicochemical Properties

Use the following reference metrics to validate your extraction targets and fine-tune your chromatographic gradients.

ParameterValue / Characteristic
Target Peptide Cycloviolacin O25
Source Tissue Viola odorata (Roots)[1]
Molecular Mass 3387.98 Da[4]
Chemical Formula C148H224N36O43S6[4]
Sequence Length 31 Amino Acids (Cyclo-DIFCGETCAFIPCITHVPGTCSCKSKVCYFN)
Net Charge (Neutral pH) +1 (pI = 6.70)[4]
Net Charge (pH 2.0) +3 (Optimal for SCX Capture)[6]
Hydrophobicity 53.5% Hydrophobic residues[4]
Expected Crude Yield ~1.5 g total cyclotides per kg wet plant material[1]

Self-Validating Optimized Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the Quality Control (QC) checkpoints.

Step 1: Biomass Pulverization Harvest Viola odorata roots. Flash-freeze in liquid nitrogen and pulverize to a fine powder using a pre-chilled mortar and pestle[2].

Step 2: Primary Extraction Macerate 100 g of root powder in 60% MeCN containing 0.1% HCOOH (or 60% aqueous ethanol) for 24 hours at 4°C[5]. Centrifuge at 9000 rpm for 10 minutes and collect the supernatant[2].

Step 3: Defatting & Tannin Depletion Add an equal volume of dichloromethane (DCM) to the supernatant to remove lipids. Centrifuge to break any emulsion and recover the upper aqueous/organic phase. Pass this phase through a polyamide gel filter to remove polyphenols[6].

Step 4: SCX Capture (QC Checkpoint 1) Evaporate the organic solvent in vacuo. Adjust the remaining aqueous extract to pH 2.0 using formic acid. Load onto a Strong Cation Exchange (SCX) column. QC Validation: Analyze the flow-through using MALDI-TOF MS. If a peak at m/z 3388 is absent, SCX capture is successful. Elute the bound peptides using a high-salt buffer (e.g., 1M NaCl in 20% MeCN)[6].

Step 5: RP-HPLC Purification Inject the SCX eluate onto a preparative C18 RP-HPLC column. Run a linear gradient of 10–60% MeCN in 0.1% Trifluoroacetic acid (TFA)[5]. Collect the fraction corresponding to the highly hydrophobic late-eluting peak of O25[1].

Step 6: Structural Validation (QC Checkpoint 2) To confirm the presence of the intact Cyclic Cystine Knot (CCK), reduce a 20 µL aliquot of your purified fraction with 100 mM dithiothreitol (DTT) at 60°C for 1 hour, followed by alkylation with 200 mM iodoacetamide in the dark[2]. QC Validation: Analyze via MALDI-TOF MS. A mass shift of exactly +348 Da confirms the reduction and alkylation of six cysteine residues (three disulfide bonds), validating the structural integrity of the cyclotide[7].

Frequently Asked Questions (FAQs)

Q: Can I use enzymatic digestion to clean up my crude extract before HPLC? A: Yes. The CCK motif provides cyclotides with exceptional resistance to thermal, chemical, and enzymatic degradation[1]. Treating your crude extract with sequencing-grade trypsin will digest linear contaminating plant proteins but leave Cycloviolacin O25 completely intact, as its rigid, knotted backbone prevents the protease from accessing cleavage sites[2].

Q: Why does Cycloviolacin O25 elute so much later than other cyclotides on RP-HPLC? A: O25 is a "bracelet" subfamily cyclotide containing multiple bulky hydrophobic residues (Tyr29, Phe30, and Phe3) clustered in loop 6[1]. This creates a highly hydrophobic surface patch that interacts strongly with the C18 stationary phase, requiring a higher concentration of organic modifier (MeCN) to elute compared to Möbius subfamily cyclotides.

References

  • Ireland, D. C., et al. "A novel suite of cyclotides from Viola odorata: sequence variation and the implications for structure, function and stability." Biochemical Journal, 2006.
  • Burman, R. "Cyclotides - Discovery, design and activity studies." Diva-Portal.org, Uppsala University.
  • Parsley, et al. "Isolation and characterization of cyclotides from the leaves of Viola odorata L.
  • Göransson, U., et al. "Reversible Antifouling Effect of the Cyclotide Cycloviolacin O2 against Barnacles.
  • "A comprehensive review of phytochemistry, pharmacology and quality control of plants from the genus Viola." Oxford Academic, 2023.
  • "Physicochemical-Browse: Cycloviolacin-O25.
  • "Discovery of Cyclotides in the Fabaceae Plant Family Provides New Insights into the Cyclization, Evolution, and Distribution of Circular Proteins.

Sources

Optimization

Technical Support Center: Cycloviolacin O2 In Vitro Folding and Disulfide Bond Formation

This resource is designed to provide both foundational knowledge and practical troubleshooting advice to help you navigate the complexities of CyO2 folding and achieve optimal yields of the correctly folded, biologically...

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Author: BenchChem Technical Support Team. Date: April 2026

This resource is designed to provide both foundational knowledge and practical troubleshooting advice to help you navigate the complexities of CyO2 folding and achieve optimal yields of the correctly folded, biologically active peptide.

Frequently Asked Questions (FAQs)

What is the correct disulfide bond connectivity for cycloviolacin O2?
Why is the in vitro folding of bracelet cyclotides like cycloviolacin O2 more challenging than for Möbius cyclotides?

The oxidative folding of bracelet cyclotides is known to be more difficult due to the formation of kinetically trapped, non-native disulfide isomers.[1][7] Unlike Möbius cyclotides, which often fold more spontaneously, bracelet cyclotides can be prone to forming a "ladder-like" misfolded species where adjacent cysteines are incorrectly paired.[7] Overcoming this kinetic trap to achieve the native cystine knot requires carefully optimized folding conditions.

What are the key components of a typical in vitro folding buffer for cycloviolacin O2?

A successful folding buffer for CyO2 aims to create a controlled redox environment that facilitates disulfide bond formation and isomerization, while minimizing aggregation. Key components include:

  • Buffer System: A slightly alkaline pH is generally preferred to promote thiol-disulfide exchange. Common choices include Tris-HCl or ammonium bicarbonate at a pH of approximately 8.5.

  • Redox Pair: A mixture of reduced (GSH) and oxidized (GSSG) glutathione is the most common redox system used.[4][7] The ratio of GSH to GSSG is critical for controlling the rate of disulfide formation and allowing for the reshuffling of incorrect disulfide bonds.

  • Organic Co-solvents: To improve the solubility of the hydrophobic cyclotide and potentially modulate the folding pathway, organic solvents like isopropanol or dimethyl sulfoxide (DMSO) are often included.[4][7]

  • Additives to Prevent Aggregation: Due to exposed hydrophobic patches, cyclotides can be prone to aggregation during folding.[1] Non-ionic detergents such as Brij-35 or other additives may be required to maintain solubility and improve folding yields.[4]

How can I monitor the progress of the folding reaction?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary method for monitoring the folding of cycloviolacin O2.[8][9][10] By taking time points from the folding reaction and analyzing them by RP-HPLC, you can track the disappearance of the fully reduced peptide peak and the appearance of peaks corresponding to folded isomers. The correctly folded, native CyO2 will typically have a distinct retention time compared to the reduced and misfolded species.[8]

How do I confirm that the final product has the correct disulfide bond connectivity?

Confirmation of the native disulfide knot is essential. This is typically achieved through:

  • Mass Spectrometry (MS): After purification of the folded peptide, disulfide bond mapping can be performed.[11] This involves enzymatic digestion of the non-reduced cyclotide followed by MS/MS analysis to identify the linked cysteine residues.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a comprehensive structural confirmation, 2D NMR techniques can be used to determine the three-dimensional structure of the folded cyclotide, which will unequivocally show the disulfide bond connectivity and the overall cystine knot fold.[12][13]

Troubleshooting Guide

This section addresses common problems encountered during the in vitro folding of cycloviolacin O2 and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Folded Product - Suboptimal redox potential.- Incorrect pH of the folding buffer.- Inefficient disulfide bond reshuffling.- Optimize GSH:GSSG Ratio: Systematically vary the ratio of reduced to oxidized glutathione. Higher concentrations of GSSG can sometimes accelerate folding.[7]- Verify and Adjust pH: Ensure the folding buffer is at the optimal pH (typically around 8.5).- Increase Folding Time: Some misfolded isomers may slowly convert to the native form over an extended period.[14][15]
Peptide Aggregation and Precipitation - High peptide concentration.- Hydrophobic interactions between unfolded or partially folded intermediates.- Inappropriate buffer composition.- Decrease Peptide Concentration: Folding is often more efficient at lower peptide concentrations.- Add Aggregation Suppressors: Include non-ionic detergents (e.g., Brij-35), or other additives like arginine or proline which have been shown to prevent aggregation during protein refolding.[4][16][17]- Optimize Co-solvent Concentration: Vary the percentage of isopropanol or DMSO in the folding buffer. High concentrations of alcohol have been shown to be beneficial for the folding of some cyclotides.[1]
Multiple Peaks on RP-HPLC Indicating Misfolded Isomers - Kinetic trapping in non-native conformations.- Folding conditions favoring stable, misfolded intermediates.- Screen Different Folding Conditions: Systematically test various combinations of buffer, pH, temperature, and additives.- Temperature Optimization: While folding is often performed at room temperature, lower temperatures (e.g., 4°C) may slow down aggregation and favor the correct folding pathway for some cyclotides.[8]- Stepwise Redox Potential: Consider a two-step folding process, starting with a more reducing environment and gradually shifting to more oxidizing conditions.
Peak Broadening or Tailing on RP-HPLC - On-column aggregation.- Interaction of the peptide with the column material.- Modify HPLC Mobile Phase: The addition of a different ion-pairing agent, such as triethylammonium phosphate (TEPA), can sometimes improve peak shape.[10]- Lower Sample Concentration: Inject a more dilute sample to minimize on-column aggregation.

Experimental Protocols

Protocol 1: General Oxidative Folding of Cycloviolacin O2

This protocol provides a starting point for the oxidative folding of chemically synthesized and cyclized, reduced cycloviolacin O2. Optimization will likely be required for your specific peptide batch and laboratory conditions.

  • Preparation of Reduced Peptide: Ensure the starting cycloviolacin O2 is fully reduced. This can be achieved by treating the peptide with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) followed by purification to remove the reducing agent.

  • Folding Buffer Preparation: Prepare the folding buffer. A good starting point is 0.1 M Tris-HCl, pH 8.5, containing 2 mM GSH and 0.4 mM GSSG.

  • Initiation of Folding: Dissolve the reduced, purified cycloviolacin O2 in the folding buffer to a final concentration of 0.1 mg/mL.

  • Incubation: Gently stir the solution at room temperature, protected from light.

  • Monitoring the Reaction: At various time points (e.g., 0, 2, 6, 24, and 48 hours), withdraw a small aliquot of the folding mixture.

  • Quenching the Reaction: Quench the folding reaction in the aliquot by adding an acid (e.g., formic acid or trifluoroacetic acid) to lower the pH to < 3.

  • RP-HPLC Analysis: Analyze the quenched aliquot by RP-HPLC to monitor the formation of the native cyclotide.

  • Purification: Once the folding reaction is complete (as determined by HPLC), acidify the entire batch and purify the correctly folded cycloviolacin O2 using preparative RP-HPLC.

Protocol 2: Disulfide Bond Mapping by Mass Spectrometry

This protocol outlines a general workflow for the verification of disulfide bonds in folded cycloviolacin O2.

  • Enzymatic Digestion: The purified, folded cycloviolacin O2 is subjected to enzymatic digestion under non-reducing conditions using an enzyme like trypsin or chymotrypsin. The choice of enzyme will depend on the amino acid sequence of CyO2 to generate peptides of suitable size for MS analysis.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS data is analyzed to identify peptides that are linked by a disulfide bond. The fragmentation pattern of these linked peptides will confirm which cysteine residues are connected. Specialized software can aid in the interpretation of these complex spectra.

Visualizing the Folding Pathway and Troubleshooting

Cycloviolacin O2 Oxidative Folding Pathway

Cycloviolacin O2 Folding Pathway cluster_0 Folding Process Reduced CyO2 Reduced CyO2 Misfolded Intermediates Misfolded Intermediates Reduced CyO2->Misfolded Intermediates Oxidation Misfolded Intermediates->Reduced CyO2 Reduction (GSH) Native CyO2 Native CyO2 Misfolded Intermediates->Native CyO2 Isomerization Aggregation Aggregation Misfolded Intermediates->Aggregation Off-pathway

Caption: Oxidative folding of CyO2 from a reduced state to the native form.

Troubleshooting Decision Tree for Low Folding Yield

Troubleshooting Low Folding Yield Start Low Yield of Native CyO2 Check_Aggregation Is there visible precipitation? Start->Check_Aggregation Check_Isomers Are there multiple peaks on HPLC? Check_Aggregation->Check_Isomers No Add_Additives Add aggregation suppressors (e.g., Brij-35, Arginine) Check_Aggregation->Add_Additives Yes Check_Isomers->Start No, mostly reduced peptide remains (Re-evaluate folding time/redox potential) Optimize_Redox Optimize GSH:GSSG ratio Check_Isomers->Optimize_Redox Yes Lower_Concentration Lower peptide concentration Add_Additives->Lower_Concentration Screen_Conditions Screen different temperatures and co-solvents Optimize_Redox->Screen_Conditions

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Troubleshooting

Overcoming hydrophobic aggregation in cycloviolacin O25 sample preparation

Technical Support Center & Troubleshooting Guide Prepared for Researchers, Scientists, and Drug Development Professionals Introduction Cycloviolacin O25 (cyO25) is a highly potent bracelet cyclotide isolated from the swe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center & Troubleshooting Guide Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloviolacin O25 (cyO25) is a highly potent bracelet cyclotide isolated from the sweet violet, Viola odorata[1]. While cyclotides are renowned for their ultra-stable cyclic cystine knot (CCK) architecture[2], cyO25 presents unique sample preparation challenges. Unlike most cyclotides, its loop 6 contains an atypical Asn-Asp dipeptide sequence and a cluster of bulky hydrophobic residues (Tyr29, Phe30, and Phe3)[1]. This profound hydrophobicity drives severe intermolecular aggregation in aqueous environments, complicating extraction, reverse-phase chromatography, and oxidative folding[3]. This technical guide provides field-proven, self-validating troubleshooting strategies to maintain cyO25 in its monomeric state.

Workflow & Aggregation Mechanisms

Workflow Start Raw Extract (Viola odorata) Extraction Liquid-Liquid Extraction (DCM / 60% MeOH) Start->Extraction Risk1 Aggregation Risk: Precipitation in Aqueous Phase Extraction->Risk1 Purification RP-HPLC Purification (C18 Column) Extraction->Purification Sol1 Solution: Maintain 30-50% Acetonitrile Risk1->Sol1 Sol1->Purification Risk2 Aggregation Risk: Column Clogging / Broad Peaks Purification->Risk2 Folding Oxidative Folding (If Synthetic) Purification->Folding Sol2 Solution: Acidic pH (0.05% TFA) Risk2->Sol2 Sol2->Folding Risk3 Aggregation Risk: Dead-end Misfolded Polymers Folding->Risk3 Analysis NMR / MS Analysis Folding->Analysis Sol3 Solution: Add 20-40% Ethanol or 6M GnHCl Risk3->Sol3 Sol3->Analysis

Fig 1. CyO25 sample preparation workflow highlighting aggregation risks and solvent-based solutions.

Mechanism CyO25 Cycloviolacin O25 (Monomer) Loop6 Loop 6 Hydrophobic Patch (Tyr29, Phe30, Phe3) CyO25->Loop6 Aggregation Intermolecular Hydrophobic Packing Loop6->Aggregation Exposed Aqueous Aqueous Solvent (High Dielectric) Aqueous->Aggregation Drives exclusion Polymer Insoluble Aggregates (β-sheet stacking) Aggregation->Polymer

Fig 2. Mechanism of cyO25 aggregation driven by loop 6 hydrophobic residues in aqueous media.

Troubleshooting Guide (FAQs)

Q1: Why does my cyO25 sample precipitate immediately after resuspension in standard aqueous buffers? Causality: The CCK motif inherently forces a large number of hydrophobic residues to the molecule's surface, creating a pronounced amphiphilic profile[2]. In high-dielectric aqueous buffers, the thermodynamic penalty of exposing the unique Tyr29, Phe30, and Phe3 residues in loop 6[1] drives intermolecular hydrophobic packing, leading to rapid β-sheet stacking and precipitation. Solution: Utilize a binary solvent system. Resuspend the lyophilized pellet in a minimum of 30–50% acetonitrile (ACN) or 20–40% ethanol before introducing aqueous buffers. This lowers the dielectric constant of the solvent, shielding the hydrophobic patches.

Q2: During RP-HPLC, I observe severe peak broadening and column overpressurization. How can I resolve this? Causality: Peak broadening indicates a dynamic equilibrium between cyO25 monomers and transient oligomers interacting with the C18 stationary phase. Overpressurization is a direct result of aggregate deposition clogging the column frits. Solution: Lower the mobile phase pH to < 3.0 using 0.05%–0.1% Trifluoroacetic acid (TFA). Cyclotides typically possess a basic isoelectric point (pI ~9.14)[4]. An acidic environment ensures full protonation of basic residues, maximizing charge-charge electrostatic repulsion between monomers and disrupting oligomerization.

Q3: My synthetic cyO25 yields "dead-end" misfolded polymers during oxidative folding. What is the mechanism, and how do I fix it? Causality: Oxidative folding of cysteine-rich peptides involves transient disulfide shuffling. If the folding buffer lacks organic modifiers, the hydrophobic patches aggregate before the correct native CCK disulfides (Cys I-IV, II-V, III-VI) can form, trapping the peptide in insoluble, cross-linked dead-end polymers[3]. Solution: Perform folding in the presence of a chaotropic agent (e.g., 6M Guanidine Hydrochloride) during the initial reduction, followed by dilution into a folding buffer containing 20–40% ethanol or isopropanol to shield the hydrophobic patches during disulfide isomerization[3].

Quantitative Data Summary

To guide solvent selection, the following table summarizes the quantitative impact of various buffer conditions on cyO25 aggregation states and monomer recovery during sample preparation.

Buffer SystemAdditive / CosolventpHAggregation StateMonomer Recovery (%)
100% WaterNone7.0High (Insoluble Precipitate)< 15%
0.1 M NaH₂PO₄None7.5High (Dead-end Polymers)< 20%
Water / ACN30% Acetonitrile7.0Low (Transient Dimers)85%
Water / Ethanol40% Ethanol8.0Minimal (Monomeric)92%
0.1 M NH₄HCO₃30% Isopropanol8.0Minimal (Monomeric)89%
Water / TFA0.05% TFA2.5None (Repulsive Monomers)> 95%

Table 1. Impact of solvent conditions and additives on cyO25 aggregation and recovery.

Self-Validating Experimental Protocols

Protocol 1: Optimized Extraction and RP-HPLC Purification of cyO25 Objective: Extract cyO25 from Viola odorata while preventing hydrophobic collapse during phase separation.

  • Maceration & Extraction: Extract dried Viola odorata plant material using 60% methanol (MeOH) in water (v/v)[2].

  • Liquid-Liquid Partitioning: Add an equal volume of dichloromethane (DCM) to the extract to remove highly lipophilic plant waxes. Collect the upper aqueous/MeOH phase[2].

  • Solid-Phase Extraction (SPE): Load the extract onto a C18 SPE cartridge. Wash with 30% aqueous MeOH to remove polar metabolites[2].

  • Elution: Elute the cyclotide fraction with 100% MeOH to prevent on-column aggregation[2]. Lyophilize the eluate.

  • RP-HPLC Purification:

    • Resuspend the pellet in 10% ACN containing 0.05% TFA.

    • Inject onto a preparative C18 column (e.g., 250 × 20 mm, 10 µm).

    • Run a linear gradient from 10% ACN / 0.05% TFA to 60% ACN / 0.045% TFA over 45 minutes at 5.0 mL/min[2].

  • Validation Check: Analyze fractions via MALDI-TOF MS. The cyO25 monomer must appear as a sharp peak at the expected mass without high-molecular-weight multimeric signal broadening.

Protocol 2: Cosolvent-Assisted Oxidative Folding of Synthetic cyO25 Objective: Guide the linear synthetic cyO25 precursor into its native CCK conformation without forming dead-end polymers.

  • Solubilization & Reduction: Dissolve 0.1 mg of the reduced synthetic peptide in 0.1 M NaH₂PO₄ buffer (pH 7.5) containing 6M Guanidine Hydrochloride (GnHCl) and a 100-fold molar excess of dithiothreitol (DTT)[3]. Incubate for 1 hour at room temperature.

  • Dilution & Folding: Dilute the reaction mixture into 3 mL of folding buffer (0.1 M ammonium bicarbonate, pH 8.0) supplemented with 30% ethanol to achieve a final peptide concentration of < 10 µM[3]. Add 1 mM reduced glutathione (GSH) and 0.1 mM oxidized glutathione (GSSG).

  • Incubation: Allow the folding reaction to proceed at room temperature for 24 hours. The ethanol cosolvent shields the loop 6 hydrophobic patch (Tyr29, Phe30, Phe3)[1], preventing aggregation while disulfides shuffle.

  • Quenching: Terminate the folding process by acidifying the sample with 2 M HCl to a final pH of ~3.0[3].

  • Validation Check: Analyze the product via analytical RP-HPLC. A successful fold is validated by a sharp, early-eluting peak (native conformation) replacing the broad, late-eluting peak of the hydrophobic reduced precursor[3].

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Improving reverse-phase HPLC resolution for cycloviolacin O25 purification

Welcome to the Technical Support Center for cyclotide purification. This guide is engineered for researchers and drug development professionals facing chromatographic challenges when isolating cycloviolacin O25 (cyO25) ,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for cyclotide purification. This guide is engineered for researchers and drug development professionals facing chromatographic challenges when isolating cycloviolacin O25 (cyO25) , a highly stable, hydrophobic bracelet cyclotide derived from Viola odorata.

Below, you will find a visual workflow, causality-driven troubleshooting FAQs, quantitative optimization parameters, and a self-validating preparative protocol.

Purification Optimization Workflow

G N1 Crude Plant Extract (Viola odorata) N2 Solid Phase Extraction (SPE) C18 Cartridge N1->N2 Removes polar metabolites N3 Analytical RP-HPLC Gradient & Temp Optimization N2->N3 80% ACN Eluate N4 Preparative RP-HPLC (50°C, 0.1% TFA, 0.5% B/min) N3->N4 Method Transfer N5 Pure Cycloviolacin O25 (MALDI-TOF MS Verified) N4->N5 Target Fraction Collection

Workflow for the extraction and RP-HPLC purification of cycloviolacin O25 from Viola odorata.

Troubleshooting FAQs

Q1: Why does cycloviolacin O25 exhibit severe peak broadening and splitting during reversed-phase elution at room temperature? A1: This is a classic chromatographic artifact caused by the slow cis-trans isomerization of proline residues. While cyclotides possess a highly constrained cyclic cystine knot (CCK) backbone, local flexibility around proline peptide bonds allows them to exist in multiple conformational states. At 25°C, the rate of interconversion between these conformers is slow relative to the timescale of the chromatographic separation, causing the conformers to resolve into split or excessively broad peaks[1]. Resolution: Elevate the column temperature to 50°C–60°C. The added thermal energy accelerates the isomerization kinetics, causing the conformers to interconvert rapidly. This results in a time-averaged, single sharp peak, drastically improving both resolution and fraction recovery[2].

Q2: During preparative runs, the cyO25 peak exhibits severe tailing, leading to cross-contamination with closely eluting cyclotides. How can I correct this? A2: Peak tailing in cyclotide purification is primarily driven by secondary electrostatic interactions. While the primary retention mechanism is hydrophobic partitioning, the basic amino acid residues in cyO25 can interact with unendcapped, ionized silanol groups (Si-O⁻) on the silica stationary phase. Resolution:

  • Increase the concentration of the ion-pairing agent (e.g., use 0.1% Trifluoroacetic acid [TFA] instead of 0.05%). TFA masks the basic residues and lowers the mobile phase pH to protonate silanols, neutralizing their charge.

  • Alternatively, incorporate a competing amine buffer such as TEPA (tetraethylenepentamine) into the mobile phase, which aggressively binds to active silanols and suppresses chromatographic tailing[3].

Q3: Cycloviolacin O25 co-elutes with other hydrophobic bracelet cyclotides. How do I manipulate selectivity to isolate it? A3: cyO25 is uniquely hydrophobic due to its loop 6 sequence variations (YFNDIF) and the presence of multiple hydrophobic residues[3]. If a standard 1% B/min gradient fails to resolve it from other late-eluting cyclotides: Resolution:

  • Flatten the Gradient: Reduce the gradient slope to 0.25% - 0.5% B/min specifically in the 40-55% Acetonitrile elution window to maximize peak capacity.

  • Change the Stationary Phase: Switch from a standard C18 to a Biphenyl or PFP (Pentafluorophenyl) column. These phases introduce π-π interactions that offer orthogonal selectivity for cyO25's aromatic residues (Tyrosine, Phenylalanine) compared to purely dispersive C18 interactions.

Quantitative Optimization Parameters

ParameterStandard ConditionOptimized ConditionMechanistic Effect on cyO25 Resolution
Column Temperature 25°C50°C – 60°CAccelerates proline cis-trans isomerization to yield a single sharp peak; lowers mobile phase viscosity to improve mass transfer[1],[2].
Gradient Slope 2.0% B/min0.5% B/min (Shallow)Increases peak capacity in the hydrophobic elution window, resolving cyO25 from closely related Viola odorata cyclotides.
Ion-Pairing Agent 0.05% TFA0.1% TFA or TEPA bufferNeutralizes peptide charge and masks residual silanols on the silica matrix, eliminating secondary electrostatic tailing[3].
Stationary Phase Alkyl C18Biphenyl or PFPIntroduces orthogonal π-π interactions targeting the unique aromatic residues in cyO25's loop 6 (YFNDIF).

Step-by-Step Methodology: Self-Validating Preparative RP-HPLC Protocol

This protocol is designed as a self-validating system. Each critical phase includes a verification checkpoint to ensure the mechanistic integrity of the purification.

Phase 1: Sample Preparation & Guarding

  • Reconstitute the lyophilized SPE C18 cyclotide-enriched fraction in 10% (v/v) Acetonitrile (ACN) containing 1% (v/v) TFA to ensure complete solubility of highly hydrophobic cyclotides[4].

  • Filter the reconstitute through a 0.22 µm PTFE syringe filter to protect the preparative column frit from particulate fouling.

Phase 2: Column Equilibration & Temperature Control 3. Install a Preparative C18 Column (e.g., 250 × 21.2 mm, 15 µm, 300 Å) into the HPLC system[4]. 4. Set the column oven temperature to 50°C.

  • Self-Validation Check: Monitor system backpressure; it should drop by approximately 20-30% compared to 25°C due to decreased mobile phase viscosity[2].

  • Equilibrate with 90% Buffer A (Ultrapure Water + 0.1% TFA) and 10% Buffer B (ACN + 0.08% TFA) until a flat UV baseline at 215 nm and 280 nm is achieved.

Phase 3: Gradient Elution 6. Inject the sample. Run a shallow linear gradient from 30% Buffer B to 60% Buffer B over 60 minutes (slope = 0.5% B/min). 7. Monitor absorbance at 215 nm (peptide backbone) and 280 nm (aromatic residues; cyO25 contains Tyrosine and Phenylalanine).

Phase 4: Fraction Collection & Verification 8. Collect peaks eluting in the highly hydrophobic region (typically late in the gradient for cyO25). 9. Lyophilize the fractions and verify identity via MALDI-TOF MS.

  • Self-Validation Check: Native cyO25 should yield a mass of ~3100-3200 Da. Upon reduction (with DTT) and alkylation (with iodoacetamide), the mass must shift by exactly +348 Da, confirming the presence of three intact disulfide bonds characteristic of the cyclic cystine knot (CCK)[4].

References[3] Title: A novel suite of cyclotides from Viola odorata: sequence variation and the implications for structure, function and stability

Source: nih.gov URL:[Link][4] Title: Discovery of Cyclotides in the Fabaceae Plant Family Provides New Insights into the Cyclization, Evolution, and Distribution of Circular Proteins Source: acs.org URL:[Link][1] Title: Cis-Trans Isomerization of Proline Dipeptides during Liquid Chromatography: Kinetic Analysis of the Elution Profile Source: sci-hub.red URL:[Link][2] Title: High efficiency RP-HPLC separation of peptides and proteins using high-temperature Source: ymc.co.jp URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing AEP-Mediated Cyclization for Cycloviolacin O25

Welcome to the Technical Support Center for the chemo-enzymatic synthesis of Cycloviolacin O25 (cyO25). CyO25 is a highly potent, disulfide-rich cyclotide isolated from the roots of Viola odorata[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chemo-enzymatic synthesis of Cycloviolacin O25 (cyO25). CyO25 is a highly potent, disulfide-rich cyclotide isolated from the roots of Viola odorata[1]. Unlike most cyclotides that rely on a canonical Asn-Gly or Asn-Ser motif at the cyclization seam, cyO25 possesses a highly unusual Asn-Asp dipeptide sequence in loop 6 (YFNDIF)[1][2].

This structural divergence presents unique challenges for in vitro head-to-tail cyclization. This guide provides authoritative protocols, optimization parameters, and causality-driven troubleshooting logic for researchers utilizing Asparaginyl Endopeptidases (AEPs)—such as Butelase 1 and OaAEP1b—to synthesize cyO25.

Mechanistic Workflow: AEP Cyclization vs. Hydrolysis

To successfully optimize cyO25 synthesis, one must first understand the competing thermodynamic pathways within the AEP active site. AEPs cleave the C-terminal sorting signal to form a high-energy acyl-enzyme thioester intermediate[3]. The success of cyclization depends entirely on the N-terminal amine outcompeting water as the nucleophile to attack this intermediate[3][4].

AEP_Cyclization Linear Linear cyO25 Precursor (N-term amine ... Asn-Asp-His-Val) AEP AEP (e.g., Butelase 1) Binding & Recognition Linear->AEP Enzyme addition Intermediate Acyl-Enzyme Intermediate (Thioester formation) AEP->Intermediate Cleavage of C-term signal (HV) Ligation Intramolecular Nucleophilic Attack (N-term amine attacks) Intermediate->Ligation Favorable conformation Hydrolysis Hydrolysis (Side Reaction) (Water attacks) Intermediate->Hydrolysis Competing reaction Cyclic Cyclic Cycloviolacin O25 Ligation->Cyclic Peptide bond formation LinearMis Misprocessed Linear Peptide Hydrolysis->LinearMis Dead-end product

Mechanistic workflow of AEP-catalyzed cyclization vs. hydrolysis for cycloviolacin O25.

Section 1: Standardized Methodology for In Vitro AEP Cyclization

Due to the atypical Asn-Asp motif of cyO25, we strongly recommend using Butelase 1 (isolated from Clitoria ternatea). Butelase 1 is an Asx-specific ligase with unparalleled catalytic efficiency (up to 1,340,000 M⁻¹ s⁻¹) and a high tolerance for sequence variations at the cyclization site[5][6][7].

Step-by-Step Protocol: Butelase 1-Mediated Cyclization of cyO25

  • Precursor Engineering : Synthesize the linear cyO25 precursor via Fmoc solid-phase peptide synthesis (SPPS). Ensure the sequence terminates with the native Asn-Asp followed immediately by the Butelase 1 optimal sorting signal: His-Val-COOH[5].

  • Oxidative Folding : Fold the linear precursor in a redox buffer (e.g., GSH/GSSG) to establish the native cyclic cystine knot (CCK) disulfide connectivity[4].

  • Self-Validation Check (Critical) : Prior to AEP addition, run an Ellman’s reagent (DTNB) assay. Causality: If free thiols are detected, the precursor is not fully oxidized. An unfolded precursor lacks the structural rigidity needed to bring the N- and C-termini into proximity, guaranteeing that water will attack the AEP intermediate, resulting in irreversible hydrolysis[3][4]. Do not proceed until DTNB is negative.

  • Buffer Preparation : Prepare the cyclization buffer: 20 mM sodium phosphate, 1 mM EDTA, pH 6.0[7][8].

  • Reaction Assembly : Dissolve the fully oxidized linear cyO25 precursor to a final concentration of 25 μM in the cyclization buffer[5][7].

  • Enzyme Addition : Add Butelase 1 to a final concentration of 0.1 μM (an Enzyme:Substrate ratio of 1:250)[5][7].

  • Incubation : Incubate at 37°C for 15–30 minutes[5][8].

  • Quenching : Quench the reaction by adding 1% trifluoroacetic acid (TFA) to drop the pH < 3.0, denaturing the AEP. Analyze conversion via LC-MS.

Section 2: Quantitative Optimization Parameters

To maximize the yield of cyclic cyO25, specific parameters must be tuned based on the chosen AEP. The table below summarizes the optimal conditions and the mechanistic rationale behind them.

ParameterButelase 1 (C. ternatea)OaAEP1b (O. affinis)Mechanistic Rationale
Optimal pH 6.06.5Balances the protonation state of the enzyme's active-site Cys/His dyad with the nucleophilicity of the substrate's N-terminal amine[8][9].
Optimal Temperature 37°C - 45°C25°C - 37°CHigher temperatures increase catalytic turnover (Butelase 1 peaks at 45°C) but may unfold the precursor, promoting off-target hydrolysis[8].
C-Terminal Motif Asn/Asp-His-ValAsn-Gly-LeuDictates binding affinity in the S1' and S2' pockets of the enzyme. Butelase 1 strictly requires HV or a similar dipeptide[5][9].
Enzyme:Substrate Ratio 1:250 to 1:4001:20 to 1:50Butelase 1 is a dedicated, hyper-efficient ligase; OaAEP1b is a bifunctional enzyme requiring higher stoichiometric loading[6][7][9].
Reaction Time 15 - 30 minutes12 - 24 hoursProlonged incubation with slower AEPs increases the risk of off-target proteolysis and sample degradation[5][7].
Section 3: Troubleshooting Guide

Q: My reaction yields a high ratio of linear hydrolyzed product instead of the cyclic cyO25. How do I fix this? Diagnostic Logic : AEPs function by forming an acyl-enzyme thioester intermediate. For cyclization to occur, the N-terminal amine of the peptide must outcompete water to attack this intermediate[3]. If hydrolysis is dominating, the N-terminal amine is either sterically unavailable, too far away, or chemically inactive. Resolution :

  • Verify pH : If the pH is too low (< 5.0), the N-terminal amine remains fully protonated (-NH3⁺) and cannot act as a nucleophile. Ensure the buffer is strictly at pH 6.0–6.5[8][9].

  • Check Precursor Folding : The cyclic cystine knot (CCK) framework pre-organizes the N- and C-termini, drastically increasing the effective molarity of the N-terminal amine[4]. Re-evaluate your oxidative folding step; an unfolded peptide will always hydrolyze.

  • Reduce Water Activity : Introduce 10-20% sucrose or glycerol to the buffer to reduce water activity and stabilize the folded conformation of the precursor.

Q: The AEP fails to cleave the C-terminal sorting signal of my cyO25 precursor entirely. Why? Diagnostic Logic : Cycloviolacin O25 contains a unique Asn-Asp motif in loop 6[1]. If you are using an AEP whose S1/S1' subsites strictly require Asn-Gly (like many native plant AEPs), the bulky and negatively charged Asp residue at the P1' or P2' position will cause a severe electrostatic clash, preventing the formation of the Michaelis complex[1][2]. Resolution :

  • Switch Enzymes : Transition to Butelase 1, which is highly tolerant of sequence variations and efficiently processes Asx (Asn or Asp) residues[5][6].

  • Verify the Leaving Group : Ensure your engineered precursor ends strictly with ...Asn-Asp-His-Val-COOH. The His-Val sequence is the optimal leaving group for Butelase 1[5].

Q: I am observing precipitation of Butelase 1 during the reaction. Is the enzyme degrading? Diagnostic Logic : Recombinant AEPs are prone to aggregation if the activation pH is improperly managed or if trace heavy metals oxidize surface cysteines, leading to structural instability[6][8]. Resolution : Ensure your cyclization buffer contains 1 mM EDTA to chelate trace heavy metals[7]. Keep the enzyme stock at -80°C and strictly avoid multiple freeze-thaw cycles.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use E. coli for the in vivo co-expression and cyclization of cyO25? A: Yes, but with significant caveats. While engineered AEPs like OaAEP1b-C247A have been successfully used in E. coli to cyclize recombinant proteins[10], cyO25 requires the formation of three specific interlocking disulfide bonds. Because the E. coli cytoplasm is highly reducing, you must target the expression to the periplasm or use engineered strains (e.g., SHuffle or Origami) to ensure proper oxidative folding prior to AEP-mediated cyclization[11].

Q: Why is the Asn-Asp motif in cyO25 significant for downstream drug development? A: Historically, it was assumed that cyclotides strictly required an Asn-Gly or Asn-Ser motif for AEP recognition[1]. The discovery that an Asn-Asp motif is viable proves that the AEP cyclization mechanism is far more tolerant to sequence variation than previously thought[1][2]. This expands the chemical space for engineering cyclic peptide drugs, allowing developers to incorporate negatively charged or bulkier residues at the cyclization seam to tune pharmacokinetics or target binding.

Q: Does the AEP cyclization reaction require ATP? A: No. AEP-mediated cyclization is a thermodynamically driven transpeptidation reaction. The energy required for peptide bond formation is conserved from the cleavage of the C-terminal sorting signal (e.g., the Asn-His bond), which forms the high-energy acyl-enzyme thioester intermediate[3]. No external energy source is required.

Sources

Optimization

Troubleshooting signal-to-noise ratio in cycloviolacin O25 NMR spectra

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the cyclotide, cycloviolacin O2 (CyO2). This guide provides in-depth troubleshooting strategies and f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the cyclotide, cycloviolacin O2 (CyO2). This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of achieving a high signal-to-noise ratio (S/N) in your NMR spectra. Due to its unique cyclic cystine knot structure, CyO2 can present specific challenges, such as aggregation and conformational exchange, which directly impact spectral quality.[1] This resource is designed to help you systematically diagnose and resolve these issues to obtain high-quality data for structural and functional analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration for a cycloviolacin O2 NMR sample?

For cyclic peptides like CyO2, a higher concentration is generally required compared to larger proteins to achieve an adequate signal-to-noise ratio.[2] A typical starting concentration is in the range of 1-5 mM.[2][3][4] For initial experiments, aiming for approximately 1.4 mM has been successfully used in previous studies of similar cyclotides.[5] It is crucial to ensure the peptide is fully dissolved and not aggregating at the chosen concentration, as aggregation can lead to significant line broadening and a drop in S/N.[6][7]

Q2: What is the recommended solvent for cycloviolacin O2 NMR?

The choice of solvent is critical. While deuterated water (D₂O) is an option, cyclotides can sometimes aggregate in purely aqueous solutions.[5] A common and effective approach is to use a mixture of deuterated acetonitrile (CD₃CN) and water (H₂O/D₂O). For instance, a solvent system of 70% H₂O, 25% CD₃CN, and 5% D₂O has been shown to prevent aggregation and yield good quality spectra for related cyclotides.[5] For observing amide protons, a 90% H₂O/10% D₂O mixture is standard.[6][8][9] Deuterated dimethyl sulfoxide (DMSO-d₆) is another excellent solvent for peptides as it can effectively slow the exchange of labile amide protons.[3]

Q3: My NMR peaks are very broad. What are the most likely causes?

Broad peaks are a common indicator of poor S/N and can stem from several factors:

  • Poor Shimming: The most frequent cause. An inhomogeneous magnetic field across the sample volume will cause molecules in different regions to resonate at slightly different frequencies, resulting in a broad, poorly resolved signal.[10][11]

  • Sample Aggregation: Cycloviolacin O2, like other peptides, can aggregate at high concentrations, leading to slower tumbling rates and broader lines.[6] Consider reducing the concentration or adjusting the solvent system.

  • Chemical or Conformational Exchange: If the peptide is undergoing exchange between different conformations on an intermediate timescale relative to the NMR experiment, it can lead to line broadening. Adjusting the temperature may help to either slow down or speed up the exchange to sharpen the peaks.[6]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals in your sample or NMR tube can cause significant line broadening. Ensure high-purity reagents and clean NMR tubes are used.

Q4: How many scans are sufficient to get a good spectrum?

The signal-to-noise ratio improves with the square root of the number of scans (NS).[12][13][14] Therefore, to double the S/N, you must quadruple the number of scans.[15][16] For a concentrated sample (~1 mM) on a modern spectrometer, a single scan (NS=1) for a ¹H spectrum may be sufficient.[15] However, if the signal is weak, increasing the number of scans is necessary. A common starting point for a slightly dilute sample might be 8 or 16 scans.[15] For very dilute samples or for less sensitive nuclei like ¹³C, hundreds or even thousands of scans may be required.[12]

Q5: What is a cryoprobe, and how can it improve my signal-to-noise ratio?

A cryoprobe is a specialized NMR probe where the detection coils and preamplifiers are cooled to cryogenic temperatures (~20-30 K) while the sample remains at the desired experimental temperature.[17] This cooling dramatically reduces thermal (Johnson-Nyquist) noise in the electronics.[18][19] The result is a significant enhancement in sensitivity, typically a 3- to 5-fold improvement in S/N compared to a standard room-temperature probe.[17][18] For challenging, low-concentration samples of cycloviolacin O2, a cryoprobe can be transformative, making it possible to acquire high-quality data in a fraction of the time.[18][19]

Troubleshooting Guide: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can obscure important correlations and make spectral analysis impossible. This guide provides a systematic workflow to identify and resolve the root cause of poor S/N in your cycloviolacin O2 NMR experiments.

Low_SNR_Workflow Start Problem: Low S/N Ratio Check_Sample Step 1: Verify Sample Integrity Start->Check_Sample Check_Shimming Step 2: Optimize Magnetic Field Homogeneity (Shimming) Check_Sample->Check_Shimming Sample OK Check_Tuning Step 3: Tune and Match Probe Check_Shimming->Check_Tuning Shimming Optimized Optimize_Acquisition Step 4: Optimize Acquisition Parameters Check_Tuning->Optimize_Acquisition Probe Tuned Advanced_Solutions Step 5: Advanced Solutions Optimize_Acquisition->Advanced_Solutions S/N Still Low Success High-Quality Spectrum Achieved Optimize_Acquisition->Success S/N Improved Hardware_Upgrade Consider Hardware Upgrade (e.g., Cryoprobe) Advanced_Solutions->Hardware_Upgrade Further Improvement Needed Advanced_Solutions->Success S/N Improved Hardware_Upgrade->Success

Caption: General troubleshooting workflow for low S/N.
Step 1: Verify Sample Integrity

Before spending time on instrument parameters, ensure your sample is correctly prepared. Errors in sample preparation are a frequent source of poor results.

Question: Is the sample concentration adequate and is the peptide fully solubilized?

  • Causality: The NMR signal is directly proportional to the number of molecules in the detection volume.[12] If the concentration is too low, the signal will be weak. Aggregated peptides tumble slowly in solution, leading to very broad lines and a loss of detectable signal.[6]

  • Action:

    • Visually inspect the sample for any precipitate or cloudiness.

    • Confirm the concentration. For peptides, concentrations of 1-5 mM are typical for good S/N.[2][4]

    • If solubility is an issue, consider alternative solvent systems. A mixture of acetonitrile-d3 and D₂O can improve solubility for hydrophobic peptides. DMSO-d₆ is also an excellent choice for many peptides.

ParameterRecommended ValueRationale & Citation
Concentration 1 - 5 mMOptimizes signal intensity without promoting aggregation.[2][4]
Solvent DMSO-d₆ or H₂O/D₂O/CD₃CN mixtureEnhances solubility and minimizes aggregation.[3][5]
pH 5.0 (for aqueous solutions)Influences chemical shifts and peptide folding.[4][9]
Purity >95%Prevents spectral contamination from impurities.[4][6]

Table 1: Recommended Sample Preparation Parameters for Cycloviolacin O2.

Step 2: Optimize Magnetic Field Homogeneity (Shimming)

Question: Is the magnetic field properly shimmed?

  • Causality: Shimming is the process of adjusting currents in specialized coils to cancel out inhomogeneities in the main magnetic field (B₀).[11][20][21] An inhomogeneous field causes identical nuclei in different parts of the sample to experience slightly different field strengths, leading to a broad distribution of resonance frequencies and, consequently, broad, low-intensity peaks.[10]

  • Action:

    • Always shim the magnet for each new sample, as the sample itself perturbs the field homogeneity.[10][20]

    • Begin by adjusting the low-order shims (Z1, Z2) to maximize the lock level.[11]

    • Iteratively adjust both spinning and non-spinning shims. For high-resolution spectra, careful adjustment of higher-order shims (e.g., Z3, Z4, X, Y, XZ, etc.) is essential.[11][20]

    • Monitor the shape of the Free Induction Decay (FID) or a sharp solvent peak in real-time. A well-shimmed sample will produce a long, slowly decaying FID.[11]

Step 3: Tune and Match the Probe

Question: Is the NMR probe correctly tuned and matched?

  • Causality: The probe must be tuned to the correct resonance frequency and its impedance matched to the transmitter/receiver electronics. Mismatching leads to reflected RF power, which means less power is delivered to the sample during excitation pulses and, more importantly, the weak NMR signal from the sample is not efficiently transferred to the receiver.[22]

  • Action:

    • Tune and match the probe for every new sample and for any significant temperature change.

    • Follow the spectrometer's standard procedure (e.g., using "wobb" or an automatic tuning routine) to minimize reflected power.

    • For ultimate sensitivity, some studies suggest slightly detuning the probe to optimize for signal reception rather than transmission, which can be monitored using spin noise.[22] This can provide a further S/N improvement of up to 20%.[22]

Step 4: Optimize Acquisition Parameters

Question: Are the acquisition parameters set optimally for my sample?

  • Causality: The choice of parameters like the number of scans, relaxation delay, and pulse angle directly impacts the resulting S/N and the total experiment time.

  • Action:

    • Number of Scans (NS): Increase NS to improve S/N. Remember the relationship is S/N ∝ √NS.[12][13] Doubling the S/N requires a four-fold increase in experiment time.[15]

    • Receiver Gain (RG): Set the receiver gain as high as possible without causing ADC overflow (clipping the FID).[14][16][23] A clipped FID will introduce artifacts and reduce S/N. Most modern spectrometers have an automated routine to set the optimal gain.

    • Relaxation Delay (d1): This delay allows the magnetization to return to equilibrium between scans. If d1 is too short (less than 5 times the longest T₁ relaxation time), the signal will become saturated, leading to lower intensity.[14] For quantitative experiments, a long d1 is crucial. For simply improving S/N, a shorter delay combined with a smaller pulse angle (e.g., 30° or 45°) can be more time-efficient.[15][16]

    • Acquisition Time (AQ): A longer AQ provides better digital resolution but also adds more noise to the end of the FID. An AQ of 2-3 seconds is often a good compromise for ¹H spectra.[15]

ParameterEffect of IncreasingImpact on S/NImpact on TimeRecommendation
Number of Scans (NS) More signal averagingIncreases by √NSIncreases linearlyUse as needed for weak signals.[12][13]
Receiver Gain (RG) Amplifies signalIncreases (if not clipping)NoneSet as high as possible without ADC overflow.[23]
Relaxation Delay (d1) More complete relaxationCan increase if saturation was an issueIncreases linearlyUse d1 ≥ 5*T₁ for quantitative data; shorter d1 with smaller pulse angle can be efficient.[14]
Acquisition Time (AQ) Higher resolutionCan decrease if acquiring excessive noiseIncreases linearly2-3 seconds is a good starting point for ¹H.[15]

Table 2: Impact of Key Acquisition Parameters on Signal-to-Noise Ratio.

Step 5: Advanced Solutions

If the S/N is still insufficient after optimizing the above steps, consider these more advanced strategies.

Question: Can I change my experimental setup to improve the signal?

  • Causality: The inherent properties of the sample and the instrumentation ultimately define the maximum achievable S/N.

  • Action:

    • Use a Higher Field Magnet: The NMR signal strength increases significantly with the magnetic field strength.[12][13] Moving from a 500 MHz to an 800 MHz spectrometer will provide a substantial boost in both sensitivity and resolution.

    • Employ a Cryoprobe: As detailed in the FAQ, using a cryoprobe is one of the most effective ways to increase S/N, providing a 3-5x improvement over conventional probes by cooling the detection electronics.[17][18] This is especially valuable for natural products like CyO2 that may be available in only small quantities.[18]

    • Isotopic Labeling: For more complex experiments (e.g., 2D/3D NMR for structure determination), uniform labeling with ¹⁵N and ¹³C is essential.[2] This allows for the use of more sensitive heteronuclear experiments.

Solvent_Selection Start Start: Select Solvent for CyO2 Check_Solubility Is peptide soluble in 90% H₂O / 10% D₂O? Start->Check_Solubility Use_Aqueous Use 90% H₂O / 10% D₂O. Good for observing amide protons. Check_Solubility->Use_Aqueous Yes Try_Organic_Mix Try H₂O/D₂O/CD₃CN mixture (e.g., 70/5/25). Check_Solubility->Try_Organic_Mix No Check_Aggregation Is there evidence of aggregation (broad lines)? Use_Aqueous->Check_Aggregation Check_Aggregation->Try_Organic_Mix Yes Success Acquire Spectrum Check_Aggregation->Success No Try_DMSO Try DMSO-d₆. Excellent for slowing amide exchange. Try_Organic_Mix->Try_DMSO If still issues Try_Organic_Mix->Success Try_DMSO->Success

Caption: Decision workflow for solvent selection.

References

  • How Cryogenic NMR Probes Improve Sensitivity for Low-Concentration Samples. (2025, July 28). Vertex AI Search.
  • Improving NMR Through Advanced Cryoprobe Technology - Patsnap Eureka. (2025, September 22).
  • Signal-to-Noise Ratio: Organic Chemistry Study Guide. (2025, August 15). Fiveable.
  • A Comparative Guide: Ethylene Glycol-d4 vs. DMSO-d6 as NMR Solvents for Hydrophilic Peptides. Benchchem.
  • How to get the most out of your NMR system. Oxford Instruments.
  • SHIMMING AN NMR MAGNET. (1991, December 17). University of Illinois Urbana-Champaign.
  • NMR Solvents. Sigma-Aldrich.
  • Chapter 4: Cryogenically Cooled NMR Probes: a Revolution for NMR Spectroscopy. Royal Society of Chemistry.
  • Translational Diffusion of Cyclic Peptides Measured Using Pulsed-Field Gradient NMR. The University of Queensland.
  • Shimming an NMR Magnet. University of Illinois.
  • Locking and Shimming. University of California, Santa Barbara.
  • Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. ChemRxiv.
  • NMR | Shimming | Chemical Research Support. Weizmann Institute of Science.
  • Peptide NMR. University of Zurich.
  • Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning. (2017, September 12). University of Ottawa.
  • NMR sample prepar
  • Optimizing acquisition parameters for ¹⁹F NMR experiments. Benchchem.
  • Isolation and Characterization of Novel Cyclotides from Viola hederaceae. (2005, April 11). CORE.
  • Optimized Default 1H Parameters. (2020, April 13). University of Wisconsin-Madison.
  • 2KNM: Solution structure of the cyclotide cycloviolacin O2. (2010, March 9). RCSB PDB.
  • Peptide NMR Analysis Services
  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • Introduction to NMR part 2. (2007, August 23). MIT Department of Chemistry.
  • Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment. arXiv.
  • BMRB Entry 16073. Biological Magnetic Resonance Bank.

Sources

Troubleshooting

Refining MALDI-TOF mass spectrometry parameters for cycloviolacin O25 detection

Technical Support Center: MALDI-TOF MS Optimization for Cycloviolacin O25 Detection Welcome to the Application Support Center. As a Senior Application Scientist specializing in peptide mass spectrometry, I frequently enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: MALDI-TOF MS Optimization for Cycloviolacin O25 Detection

Welcome to the Application Support Center. As a Senior Application Scientist specializing in peptide mass spectrometry, I frequently encounter researchers struggling to detect and sequence cyclotides like cycloviolacin O25 (cyO25). Isolated from Viola odorata, cyO25 features a defining cyclic cystine knot (CCK) motif—a head-to-tail cyclized backbone cross-braced by three interlocking disulfide bonds[1]. While this topology confers remarkable biological stability, it severely impedes ionization and fragmentation in mass spectrometry.

This guide provides a causality-driven, self-validating framework to troubleshoot and optimize MALDI-TOF MS parameters specifically for cyO25 and similar hydrophobic cyclotides.

Workflow Visualization: The Cyclotide MALDI-TOF Pipeline

Workflow Start Native cyO25 Extract (Highly compact, poor ionization) RedAlk Reduction & Alkylation (DTT/TCEP + IAA) Start->RedAlk Break 3 Disulfide Bonds Desalt C18 ZipTip Desalting (Removes salts & buffers) RedAlk->Desalt Clean up reagents Digest Enzymatic Digestion (Trypsin + Glu-C) Desalt->Digest Aliquot for Sequencing Matrix Matrix Co-crystallization (CHCA in 50% ACN/0.5% FA) Desalt->Matrix Intact Mass Analysis Digest->Matrix Linearized Fragments MALDI MALDI-TOF MS Analysis (Reflectron Positive Mode) Matrix->MALDI Spot on Target Plate Validate Data Validation (+348 Da Shift Confirmed) MALDI->Validate Spectral Acquisition

Caption: Step-by-step sample preparation and MALDI-TOF MS workflow for cycloviolacin O25 analysis.

Section 1: Troubleshooting & FAQs

Q1: I am analyzing a crude extract of Viola odorata. Why is the native cycloviolacin O25 signal completely suppressed or undetectable? The Causality: Cycloviolacin O25 is uniquely hydrophobic among cyclotides, containing multiple hydrophobic residues (Tyr, Phe) in its loop 6 sequence ("YFNDIF")[1][2]. In its native state, the tightly folded CCK motif buries ionizable basic residues. Consequently, in a complex mixture, cyO25 suffers from severe ion suppression by more easily protonated linear peptides. The Solution: Do not attempt to analyze native cyO25 directly from crude extracts. You must first disrupt the CCK motif via chemical reduction (using TCEP or DTT) and alkylation (using iodoacetamide). Unfolding the peptide exposes basic sites, drastically enhancing proton affinity and MALDI ionization efficiency[1][3].

Q2: I have reduced and alkylated my sample. How do I definitively validate that the peak I am looking at is a cyclotide with 6 cysteines? The Causality: A self-validating protocol requires an internal diagnostic shift. Iodoacetamide (IAA) adds a carbamidomethyl group (57.02 Da) to each free thiol. The Solution: Run the native and treated samples side-by-side. A true cyclotide containing six conserved cysteines will exhibit a precise, diagnostic mass shift of +348 Da (6 × 58 Da, accounting for the added protons during reduction)[2][3]. If your peak shifts by exactly +348 Da, the protocol has internally validated the presence of the CCK motif.

Q3: Which MALDI matrix and solvent system should I use for cyO25? The Causality: Cyclotides have a mass range of ~2.8 to 3.5 kDa. While 2,5-dihydroxybenzoic acid (DHB) is excellent for intact proteins, α-cyano-4-hydroxycinnamic acid (CHCA) provides superior co-crystallization and energy transfer for peptides in this specific mass range[4][5]. The Solution: Use CHCA prepared in a 1:1 mixture of water and acetonitrile (ACN) with 0.1% to 0.5% trifluoroacetic acid (TFA) or formic acid (FA)[1][4]. The acid is critical; it provides the protons necessary for positive ion mode [M+H]+ generation.

Q4: I want to sequence cyO25 using MALDI-TOF/TOF (LIFT mode). I performed reduction and alkylation, but the peptide still won't fragment properly. Why? The Causality: Breaking the disulfide bonds unfolds the knot, but the peptide backbone remains a continuous, head-to-tail closed circle. When a cyclic peptide is subjected to collision-induced dissociation (CID) or laser-induced fragmentation, breaking a single peptide bond merely creates a linear peptide of the same mass, rather than generating a ladder of sequence ions[2]. The Solution: You must linearize the backbone before MS/MS. Perform an enzymatic digestion using a combination of Trypsin and endoproteinase Glu-C. This cleaves the cyclic precursor at two or more points, generating smaller, linear fragments (e.g., ~1800 Da and ~1400 Da) that fragment efficiently in tandem MS[2][5].

Section 2: Quantitative Data & Instrument Parameters

To ensure reproducibility, configure your MALDI-TOF system using the parameters in Table 1.

Table 1: Optimized MALDI-TOF Parameters for Cyclotides

ParameterRecommended SettingRationale
Ionization Mode Positive IonPeptides protonate efficiently in acidic matrices.
Detector Mode ReflectronProvides isotopic resolution for the ~3 kDa mass range.
Laser (Nitrogen, 337 nm) 50 Hz pulsedStandard for CHCA matrix desorption[4].
Laser Power 30 - 40% (Threshold + 5%)Avoid excessive laser power to prevent metastable decay.
Mass Range 1,000 - 4,500 DaCaptures native, alkylated, and digested cyclotide fragments.
Matrix CHCA (5 mg/mL)Optimal energy transfer for peptides < 4 kDa[5].

Table 2: Diagnostic Mass Shifts for Cyclotide Validation

StateModificationExpected Mass Shift (Da)
Native (Oxidized)None (3 intact disulfides)0 (Baseline)
Reduced+6 Protons+6
Reduced & Alkylated+6 Carbamidomethyl groups+348[2][3]

Section 3: Self-Validating Experimental Protocols

The following methodologies are designed with built-in validation checkpoints to ensure experimental integrity.

Protocol 1: Reduction, Alkylation, and Desalting (The +348 Da Shift Assay) Validation Checkpoint: Always retain a 2 µL aliquot of the native sample to spot alongside the treated sample.

  • Reduction: Take ~6 nmol of peptide extract in 20 µL of 0.1 M ammonium bicarbonate buffer (pH 8.0). Add 1 µL of 0.1 M TCEP (Tris(2-carboxyethyl)phosphine). Incubate at 65 °C for 10 minutes[1].

  • Alkylation: Add 2 µL of 0.5 M iodoacetamide (IAA) in water. Incubate in the dark at room temperature for 45 minutes.

  • Quenching: Quench the reaction by adding 1 µL of 10% formic acid.

  • Desalting (Critical): Salts from the buffer will suppress the MALDI signal.

    • Equilibrate a C18 ZipTip with 100% ACN, then wash with 0.1% TFA in water.

    • Bind the alkylated sample by pipetting up and down 10 times.

    • Wash the tip 3 times with 0.1% TFA to remove salts.

    • Elute the peptide directly into a clean tube using 10 µL of 80% ACN containing 0.5% formic acid[1].

Protocol 2: Matrix Preparation and Target Spotting

  • Matrix Solution: Dissolve 5 mg of α-cyano-4-hydroxycinnamic acid (CHCA) in 1 mL of 50% ACN / 50% water containing 0.1% TFA[4][5]. Vortex thoroughly and centrifuge to settle undissolved crystals. Use the supernatant.

  • Co-crystallization: Mix the desalted sample from Protocol 1 in a 1:1 ratio (v/v) with the CHCA matrix solution (e.g., 0.5 µL sample + 0.5 µL matrix)[1][4].

  • Spotting: Pipette 1 µL of the mixture onto a polished stainless-steel MALDI target plate.

  • Drying: Allow the spot to air-dry completely at room temperature. You should observe a uniform, thin crystalline layer.

  • Validation: Analyze the native aliquot and the treated aliquot. Confirm the +348 Da shift to validate the presence of the 6-cysteine CCK motif.

Troubleshooting Logic Tree

LogicTree Issue Issue: Poor S/N for cyO25 Check1 Is the sample desalted? Issue->Check1 Action1 Perform C18 ZipTip Wash with 0.1% TFA Check1->Action1 No Check2 Is the CCK motif reduced? Check1->Check2 Yes Action1->Check2 Action2 Reduce (TCEP) & Alkylate (IAA) Check2->Action2 No Check3 Using correct matrix? Check2->Check3 Yes Action2->Check3 Action3 Switch to CHCA (50% ACN / 0.1% TFA) Check3->Action3 No Success High-Resolution Spectrum Acquired Check3->Success Yes Action3->Success

Caption: Diagnostic logic tree for resolving poor signal-to-noise ratios in cyclotide MALDI-TOF MS.

References

  • Title: MALDI-TOF mass spectrometry (MS)
  • Title: Cyclotide analysis by MALDI-TOF mass spectrometry Source: Bio-protocol URL
  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • Title: Discovery of Cyclotides in the Fabaceae Plant Family Provides New Insights into the Cyclization, Evolution, and Distribution of Circular Proteins Source: ACS Publications URL

Sources

Optimization

Addressing disulfide bond mismatch in synthetic cycloviolacin O25 analogs

Introduction Cycloviolacin O25 (cyO25) and its analogs belong to the bracelet subfamily of cyclotides, a class of plant-derived peptides renowned for their exceptional stability.[1][2] This stability is conferred by thei...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Cycloviolacin O25 (cyO25) and its analogs belong to the bracelet subfamily of cyclotides, a class of plant-derived peptides renowned for their exceptional stability.[1][2] This stability is conferred by their unique cyclic cystine knot (CCK) topology, which consists of a head-to-tail cyclized peptide backbone reinforced by three interlocking disulfide bonds.[3][4][5] This structure makes them promising scaffolds for drug development.[6][7] However, the chemical synthesis of these complex molecules, particularly analogs with grafted bioactive sequences, is frequently hampered by a critical challenge: the formation of incorrect disulfide bond isomers.[6][7][8]

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues related to disulfide bond mismatch during the synthesis of cycloviolacin O25 analogs. It offers field-proven insights and detailed protocols to improve the yield of the correctly folded, native isomer.

Frequently Asked Questions (FAQs)

Q1: What is disulfide bond mismatch and why is it a major problem for cycloviolacin O25 analogs?

A1: Cycloviolacin O25 has six cysteine residues that must form three specific disulfide bonds (I-IV, II-V, III-VI) to create the functionally essential cyclic cystine knot.[5][9] Disulfide bond mismatch, or scrambling, occurs when these cysteines pair incorrectly during the oxidative folding step, leading to a mixture of non-native topological isomers. These scrambled isomers typically lack the desired biological activity and stability of the native peptide, complicate purification, and significantly reduce the overall yield of the target molecule.[2][10] The bracelet subfamily of cyclotides, to which cyO25 belongs, is known to be particularly difficult to fold correctly in vitro.[8][11]

Q2: My synthesis results in multiple peaks on RP-HPLC that have the same mass. Are these disulfide isomers?

A2: Yes, this is the most common indicator of disulfide bond isomerism. Since all isomers have the same amino acid sequence, they share the same molecular weight. However, their different three-dimensional structures, resulting from varied disulfide connectivity, lead to distinct hydrophobic profiles. This causes them to elute at different retention times on a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) column.[12] The native, correctly folded isomer is often, but not always, the most thermodynamically stable and may present as a major peak, but kinetic traps can lead to significant populations of misfolded species.[13]

Q3: Can I just change the pH of my folding buffer to fix the mismatch?

A3: While pH is a critical parameter, it is only one of several factors. Oxidative folding is typically performed at a slightly alkaline pH (around 7.5-8.5) to facilitate thiol-disulfide exchange by promoting the formation of the reactive thiolate anion.[14] However, simply altering the pH is unlikely to be a complete solution. The final yield of the native isomer is heavily influenced by a combination of factors including the specific redox potential (e.g., the ratio of reduced to oxidized glutathione), temperature, peptide concentration, and the presence of additives.[3][15]

Q4: I've heard that adding organic solvents can help. How does that work?

A4: Adding organic co-solvents like isopropanol, acetonitrile, or DMSO can significantly enhance folding rates and yields for some cyclotides.[3][15] These solvents can help by:

  • Disrupting Aggregates: They can prevent the reduced, unfolded peptide from aggregating, which is a common side reaction that competes with correct folding.[10]

  • Altering Folding Pathways: Hydrophobic solvents may stabilize folding intermediates that are on the correct pathway to the native structure, effectively guiding the process.[3][15] For some challenging bracelet cyclotides, high concentrations of alcohol were found to be essential for facilitating the formation of the native cystine knot.[16]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Isomer and a Complex Mixture of Products

This is the most frequent challenge, indicating that the oxidative folding conditions are not optimal for guiding the peptide to its native state.

Root Cause Analysis: The folding environment lacks the specific chemical and physical parameters required to favor the thermodynamically stable native conformation over kinetically trapped, misfolded isomers. Factors such as incorrect redox potential, peptide aggregation, or slow folding kinetics leading to side reactions like deamidation are often the cause.[3][15]

Workflow: Optimizing Oxidative Folding Conditions

G cluster_prep Preparation cluster_folding Folding Screen cluster_eval Evaluation cluster_scaleup Scale-Up start Start with Purified Linear Reduced Peptide screen Perform Parallel Folding Screen (See Protocol A & Table 1) start->screen analysis Analyze Aliquots by RP-HPLC & LC-MS screen->analysis eval Identify Condition with Highest Native Isomer Peak analysis->eval no_improvement No Improvement? Consider Redesign eval->no_improvement Failure scaleup Scale-Up Optimized Condition eval->scaleup Success no_improvement->start Re-synthesize with Cys Protecting Groups or different ligation site end Purify Native Isomer scaleup->end

Solutions & Protocols:

  • Systematic Folding Screen: Do not rely on a single folding condition. It is essential to screen a matrix of conditions to find the optimal environment for your specific cycloviolacin O25 analog. See Protocol A for a detailed methodology.

  • Optimize Redox Buffer: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is critical. High concentrations of GSSG can accelerate folding and increase the yield of the native isomer by promoting disulfide exchange away from incorrect pairings.[3][15]

  • Incorporate Co-solvents: Test the addition of isopropanol (10-40%) or DMSO (10-20%) to the folding buffer. This can be particularly effective for aggregation-prone sequences.[16]

  • Control Peptide Concentration: Keep the peptide concentration low (typically 0.1-0.2 mg/mL) to minimize intermolecular interactions and aggregation, which compete with intramolecular folding.[10]

ParameterCondition 1 (Starting Point)Condition 2 (High-Ox)Condition 3 (Organic)Condition 4 (High-Ox/Organic)
Buffer 100 mM NH₄HCO₃100 mM Tris-HCl100 mM NH₄HCO₃100 mM Tris-HCl
pH 8.28.08.28.0
GSH 2 mM1 mM2 mM1 mM
GSSG 1 mM5 mM1 mM5 mM
Co-solvent NoneNone20% Isopropanol20% Isopropanol
Temperature 25°C25°C25°C25°C
Expected Outcome Baseline foldingFaster folding, potentially higher native yield[3][15]Reduced aggregation, altered isomer distribution[16]Synergistic effect, often the optimal condition
Table 1: Example matrix for an oxidative folding screen.
Problem 2: Difficulty Confirming the Correct Disulfide Connectivity

You have a major peak from your folding reaction, but you need to definitively prove it has the native I-IV, II-V, III-VI disulfide bond arrangement.

Root Cause Analysis: Mass spectrometry alone only confirms the molecular weight. To confirm connectivity, the peptide must be fragmented in a way that preserves at least one disulfide bond, allowing the linked cysteine-containing fragments to be identified. This requires a non-reducing enzymatic digestion followed by specialized mass spectrometry analysis.[12][14]

G cluster_prep Sample Preparation cluster_digest Digestion cluster_analysis Analysis cluster_confirm Confirmation start Isolate Putative Native Isomer via HPLC alkylation Alkylate Free Thiols (e.g., with NEM) start->alkylation digest Digest with Protease (e.g., Trypsin, Asp-N) under NON-REDUCING conditions alkylation->digest lcms LC-MS/MS Analysis digest->lcms search Database Search with Disulfide Bond Algorithm lcms->search confirm Confirm Cys-Cys Linkages (e.g., Cys I linked to Cys IV) search->confirm end Structure Verified confirm->end

Solutions & Protocols:

  • Non-Reducing Enzymatic Digestion: This is the cornerstone of disulfide mapping. The goal is to cleave the peptide backbone while leaving the disulfide bonds intact. See Protocol B for a detailed methodology. It's crucial to first alkylate any residual free thiols to prevent disulfide scrambling during the procedure.[14]

  • LC-MS/MS Analysis: Analyze the digest using a high-resolution mass spectrometer. The instrument will detect larger, disulfide-linked peptide fragments. Tandem mass spectrometry (MS/MS) is then used to fragment these linked peptides.[12][17]

  • Data Analysis: Use specialized software to analyze the complex MS/MS data. The software identifies pairs of peptide fragments that are covalently linked, allowing you to deduce which cysteine residues were originally bonded.[14][18] A comparison with a reduced and alkylated sample can help distinguish disulfide-linked peptides from linear ones.[18]

Detailed Experimental Protocols

Protocol A: Optimized Oxidative Folding
  • Preparation: Dissolve the purified, linear, reduced cycloviolacin O25 analog in a degassed buffer (e.g., 6M Guanidine-HCl, 100 mM Tris, pH 8.5) to ensure it is fully denatured and monomeric.

  • Initiation of Folding: Rapidly dilute the peptide solution (100-fold or more) into the desired folding buffer (see Table 1 for examples) pre-equilibrated at the target temperature (e.g., 25°C). The final peptide concentration should be between 0.1 and 0.2 mg/mL.

  • Incubation: Stir the reaction mixture gently in a container open to the air to allow for slow oxidation.

  • Monitoring: At various time points (e.g., 1, 4, 8, 24, 48 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the folding reaction in the aliquot by adding an acid (e.g., 5 µL of 10% formic acid or trifluoroacetic acid) to lower the pH and stop the thiol-disulfide exchange.

  • Analysis: Analyze the quenched aliquot by RP-HPLC and LC-MS to track the disappearance of the reduced peptide and the appearance of folded isomers. The native isomer is often the major, thermodynamically favored product that emerges over time.[19]

Protocol B: Disulfide Bond Mapping by Non-Reducing Digestion
  • Alkylation of Free Thiols: Dissolve the purified cyclotide isomer (approx. 50 µg) in a denaturing buffer (e.g., 100 µL of 6M Guanidine-HCl, 100 mM Tris, pH 8.0). Add a 10-fold molar excess of N-ethylmaleimide (NEM) and incubate for 1 hour at room temperature to cap any free cysteine residues.[14]

  • Buffer Exchange: Remove the denaturant and excess NEM by buffer exchange into a digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) using a desalting column suitable for peptides.

  • Digestion: Add a protease (e.g., trypsin, at a 1:20 enzyme-to-substrate ratio) to the cyclotide solution. Incubate at 37°C for 4-12 hours. The cyclic and knotted nature of the peptide may require longer digestion times or harsher conditions than for linear peptides.[20]

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • LC-MS/MS Analysis: Immediately analyze the resulting peptide mixture using LC-MS/MS. Set the data acquisition method to perform collision-induced dissociation (CID) or electron-transfer dissociation (ETD) on precursor ions whose masses correspond to potential disulfide-linked fragments.[12][14]

References

  • Cemazar, M., et al. (2011). Interlocking Disulfides in Circular Proteins: Toward Efficient Oxidative Folding of Cyclotides. PubMed. [Link]

  • Daly, N. L., & Craik, D. J. (2016). Synthesis and Protein Engineering Applications of Cyclotides. ConnectSci. [Link]

  • Hashempour, S., et al. (2020). Harnessing cyclotides to design and develop novel peptide GPCR ligands. RSC Publishing. [Link]

  • Hauke, D. J., & Camarero, J. A. (2020). Chemical synthesis of grafted cyclotides using a “plug and play” approach. PMC. [Link]

  • Jia, B., et al. (2022). Using the Cyclotide Scaffold for Targeting Biomolecular Interactions in Drug Development. MDPI. [Link]

  • Goh, F. G. W., et al. (2009). Elucidating the Structure of Cyclotides by Partial Acid Hydrolysis and LC−MS/MS Analysis. Analytical Chemistry - ACS Publications. [Link]

  • Leta, A. D., et al. (2011). Optimal Oxidative Folding of the Novel Antimicrobial Cyclotide from Hedyotis biflora Requires High Alcohol Concentrations. Biochemistry - ACS Publications. [Link]

  • Ireland, D. C., et al. (2006). A novel suite of cyclotides from Viola odorata: sequence variation and the implications for structure, function and stability. PMC. [Link]

  • Cemazar, M., et al. (2011). Interlocking Disulfides in Circular Proteins: Toward Efficient Oxidative Folding of Cyclotides. ResearchGate. [Link]

  • Mendive-Tapia, L., et al. (2018). One-Pot Peptide Ligation–Oxidative Cyclization Protocol for the Preparation of Short-/Medium-Size Disulfide Cyclopeptides. Organic Letters - ACS Publications. [Link]

  • Foley, D. J., et al. (2024). Isolation and Characterization of Insecticidal Cyclotides from Viola communis. Journal of Natural Products - ACS Publications. [Link]

  • Clark, R. J., et al. (2008). Ultra-stable peptide scaffolds for protein engineering-synthesis and folding of the circular cystine knotted cyclotide cycloviolacin O2. PubMed. [Link]

  • Wang, C. K., et al. (2009). The conserved glu in the cyclotide cycloviolacin O2 has a key structural role. PubMed. [Link]

  • Brodbelt, J. S. (n.d.). Determination of disulfide bond connecting patterns via tandem mass spectrometry (MSn) and biomolecular ion/radical reactions. [Link]

  • SB-PEPTIDE. (n.d.). Cycloviolacin O2 peptide. [Link]

  • Svangard, E., et al. (2007). The cyclotide cycloviolacin O2 from Viola odorata has potent bactericidal activity against Gram-negative bacteria. ResearchGate. [Link]

  • An, S. J., & Kim, J. Y. (2018). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. PMC. [Link]

  • Göransson, U., et al. (2004). Reversible Antifouling Effect of the Cyclotide Cycloviolacin O2 against Barnacles. Journal of Natural Products - ACS Publications. [Link]

  • SCIEX. (n.d.). Determining Disulfide Bond Position by Peptide Mapping with LC-MS/MS. [Link]

  • Zhang, Q., et al. (2024). Characterization and evaluation of cytotoxic and antimicrobial activities of cyclotides from Viola japonica. PMC. [Link]

  • Andreu, D., & Nicolas, E. (1997). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. [Link]

  • Sung, M., et al. (2019). Monitoring the Disulfide Bonds of Folding Isomers of Synthetic CTX A3 Polypeptide Using MS-Based Technology. MDPI. [Link]

  • Mthembu, S. N., et al. (2020). Breaking a Couple: Disulfide Reducing Agents. [Link]

  • Jayasuriya, H., & Zink, D. L. (2007). Characterization of cyclic peptides containing disulfide bonds. PMC. [Link]

  • Appenteng, R. O., & McLeish, M. J. (2020). Revisiting the Formation of a Native Disulfide Bond: Consequences for Protein Regeneration and Beyond. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cell-Penetrating Peptide Assays for Cycloviolacin O2

Welcome to the technical support center for optimizing assays with the cell-penetrating peptide (CPP), cycloviolacin O2 (CyO2). This guide is designed for researchers, scientists, and drug development professionals to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing assays with the cell-penetrating peptide (CPP), cycloviolacin O2 (CyO2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is grounded in established scientific principles and field-proven insights to ensure the accuracy and reliability of your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise when working with cycloviolacin O2 and cell-penetrating peptide assays.

Q1: What is cycloviolacin O2 and what makes it an effective CPP?

Cycloviolacin O2 is a cyclotide, a class of peptides known for their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds.[1] This unique structure confers exceptional stability against thermal, chemical, and enzymatic degradation.[2] CyO2 is particularly effective as a CPP due to its potent membrane-disrupting activity, which allows it to create pores in cell membranes and facilitate the entry of cargo.[1][3][4] Its mechanism of action is thought to involve interaction with the lipid bilayer, leading to membrane disruption and subsequent cellular uptake.[3][5]

Q2: What are the primary methods for quantifying the cellular uptake of cycloviolacin O2?

The most common methods for quantifying CPP uptake are fluorescence-based techniques, including:

  • Flow Cytometry: This high-throughput method allows for the analysis of a large population of individual cells, providing quantitative data on the percentage of cells that have internalized the fluorescently labeled CPP and the relative amount of uptake per cell.[6][7][8]

  • Confocal Microscopy: This imaging technique provides high-resolution spatial information, allowing for the visualization of the subcellular localization of the CPP.[9][10][11] This is crucial for determining if the peptide is trapped in endosomes or has reached the cytosol.

  • Fluorescence Spectroscopy: This method measures the total fluorescence of a cell lysate, providing an overall quantification of CPP uptake within a cell population.[6][12]

It is important to note that each method has its own advantages and limitations, and a multi-method approach is often recommended for a comprehensive understanding of CPP uptake.[6]

Q3: How can I label cycloviolacin O2 for fluorescence-based assays without compromising its activity?

Labeling is a critical step that can potentially alter the physicochemical properties and biological activity of a CPP. For cycloviolacin O2, N-terminal labeling is a common strategy that has been shown to have minimal impact on its cell-penetrating ability.[13] A variety of fluorescent dyes can be used, with the choice depending on the specific experimental setup and available instrumentation. It is crucial to use site-specific labeling techniques to ensure a homogenous product and to avoid over-labeling, which can lead to misleading results.[14]

Q4: What is the "endosomal escape problem" and how does it relate to cycloviolacin O2?

Many CPPs and their cargo enter cells via endocytosis, becoming entrapped within endosomes.[15][] For the cargo to be effective, it must escape these vesicles and reach its target within the cytosol or nucleus. This is known as the "endosomal escape problem."[17][18] Cycloviolacin O2's inherent membrane-disrupting activity may facilitate endosomal escape by destabilizing the endosomal membrane from within.[19][20][21] Assays specifically designed to assess endosomal escape are crucial for evaluating the true delivery efficiency of CyO2-cargo conjugates.

Q5: Is cycloviolacin O2 cytotoxic, and how should I assess its toxicity?

Like many CPPs, cycloviolacin O2 can exhibit cytotoxicity, particularly at higher concentrations, due to its membrane-disrupting mechanism.[1][3][] It is essential to determine the therapeutic window for your specific cell type. Standard cytotoxicity assays include:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[22][23]

  • LDH Assay: Quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.[22]

  • SYTOX Green Assay: Uses a dye that only enters cells with compromised membrane integrity, allowing for the quantification of cell death.[24]

These assays should be performed to establish a non-toxic concentration range for your uptake experiments.[25][26]

II. Troubleshooting Guides

This section provides detailed guidance on how to identify and resolve common issues encountered during cycloviolacin O2 experiments.

Guide 1: Low or No Cellular Uptake

Problem: You observe minimal or no fluorescence signal from your cells after incubation with labeled cycloviolacin O2.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Suboptimal Peptide Concentration The concentration of CyO2 may be too low to induce significant cellular uptake.Perform a dose-response experiment to determine the optimal concentration range for your cell type. Start with a range of 0.1 µM to 10 µM.[24][27]
Inappropriate Incubation Time The incubation period may be too short for efficient internalization to occur.Conduct a time-course experiment, incubating cells for various durations (e.g., 30 minutes, 1 hour, 4 hours, 24 hours) to identify the optimal uptake time.[10][26]
Issues with Peptide Labeling The fluorescent label may have been quenched, or the labeling process may have damaged the peptide.Verify the fluorescence of your labeled peptide solution using a fluorometer. Confirm the integrity of the labeled peptide using mass spectrometry.
Cell Type Resistance Some cell lines are inherently more resistant to CPP-mediated uptake.If possible, test your assay on a different, well-characterized cell line known to be permissive to CPPs (e.g., HeLa, CHO cells).[28]
Incorrect Assay Conditions Factors such as temperature and serum concentration in the media can influence uptake.Ensure incubations are performed at 37°C, as endocytosis is an energy-dependent process.[9] Note that serum proteins can sometimes interfere with CPP activity, so consider performing experiments in serum-free media as a control.[29]

Workflow for Troubleshooting Low Uptake:

Caption: Troubleshooting workflow for low cellular uptake of cycloviolacin O2.

Guide 2: High Background or Non-Specific Staining in Microscopy

Problem: Your confocal images show high extracellular fluorescence or a diffuse, non-specific signal that makes it difficult to distinguish true internalization.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Peptide Adsorption to Cell Surface CPPs, especially cationic ones, can bind non-specifically to the negatively charged cell surface, leading to an overestimation of uptake.After incubation, wash the cells thoroughly with PBS or a heparin solution (to displace electrostatically bound peptides). Alternatively, treat with trypsin to cleave off surface-bound peptides before imaging.[9][11]
Excessive Peptide Concentration High concentrations can lead to aggregation and non-specific binding to the coverslip or cell membrane.Use the lowest effective concentration determined from your dose-response experiments.
Cell Fixation Artifacts Chemical fixation can sometimes permeabilize membranes and cause redistribution of the fluorescent signal.[9]Image live cells whenever possible. If fixation is necessary, test different fixatives (e.g., paraformaldehyde vs. methanol) and optimize the protocol to minimize artifacts.
Autofluorescence Some cell types exhibit significant autofluorescence, which can interfere with the signal from your labeled peptide.Image an unstained control sample using the same acquisition settings to assess the level of autofluorescence. If it is high, consider using a fluorophore in a different spectral range.

Experimental Protocol: Differentiating Internalized vs. Surface-Bound Peptide

  • Cell Seeding: Seed cells on glass-bottom dishes suitable for confocal microscopy and allow them to adhere overnight.[10][26]

  • Peptide Incubation: Treat cells with fluorescently labeled cycloviolacin O2 at the desired concentration and for the optimal duration.

  • Washing:

    • Standard Wash: Aspirate the peptide-containing medium and wash the cells three times with pre-warmed PBS.

    • Stringent Wash (for comparison): In a parallel sample, after the initial PBS washes, incubate the cells with a solution of trypsin-EDTA for a few minutes at 37°C to remove surface-bound peptide. Neutralize the trypsin with complete medium before proceeding.[11]

  • Live-Cell Imaging: Immediately image the live cells using a confocal microscope.

  • Analysis: Compare the fluorescence intensity and localization between the standard and stringent wash conditions. A significant reduction in signal after the trypsin wash indicates that a substantial portion of the fluorescence was due to surface-bound peptide.

Guide 3: Discrepancies Between Quantification Methods

Problem: You observe conflicting results between flow cytometry, confocal microscopy, and fluorescence spectroscopy. For example, flow cytometry indicates high uptake, but microscopy shows a punctate, endosomal localization.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Methodological Biases Each technique measures a different aspect of uptake. Flow cytometry quantifies total cell-associated fluorescence (both surface-bound and internalized), while microscopy provides spatial context.[6][9]Always use a combination of methods for a comprehensive analysis. Use microscopy to validate the subcellular localization of the signal quantified by flow cytometry.
Endosomal Entrapment A high total uptake signal (from flow cytometry or spectroscopy) may not correlate with high cytosolic delivery if the peptide is trapped in endosomes.[15]Perform co-localization studies using fluorescent markers for endosomes (e.g., LysoTracker) to determine the extent of endosomal entrapment.[10] Consider using an endosomal escape assay.
Fluorescence Quenching/Enhancement The fluorescence of the label can be sensitive to the local environment (e.g., pH, proximity to other molecules), which can differ between the cell surface, endosomes, and cytosol.[6]Be aware of the potential for environmental effects on your chosen fluorophore. If significant discrepancies persist, consider using an alternative labeling strategy or a different quantification method, such as mass spectrometry, for validation.[6]

Logical Relationship of Quantification Methods:

G cluster_0 Initial Quantification cluster_1 Spatial Validation & Mechanistic Insight Flow Flow Cytometry (Total Cell-Associated Fluorescence) Microscopy Confocal Microscopy (Subcellular Localization) Flow->Microscopy Validate Localization Spectroscopy Fluorescence Spectroscopy (Bulk Population Fluorescence) Spectroscopy->Microscopy Correlate Bulk vs. Single Cell EndosomalEscape Endosomal Escape Assay (Cytosolic Delivery) Microscopy->EndosomalEscape Confirm Cytosolic Access Quant Quantitative Method Validation Validation/Mechanistic Method

Caption: Inter-relationship of different assay methods for a comprehensive analysis.

III. References

  • How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC. (n.d.). National Institutes of Health.[Link]

  • Svangård, E., Burman, R., Gunasekera, S., Lövborg, H., Gullbo, J., & Göransson, U. (2007). Mechanism of Action of Cytotoxic Cyclotides: Cycloviolacin O2 Disrupts Lipid Membranes. Journal of Natural Products, 70(4), 643–647. [Link]

  • Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides - PMC. (n.d.). National Institutes of Health.[Link]

  • Simultaneous Measurement of Calciprotein Particles with Different Assays and Clinical Outcomes in CKD - PMC. (n.d.). National Institutes of Health.[Link]

  • Mechanism of action of cytotoxic cyclotides: cycloviolacin O2 disrupts lipid membranes. (2007). Journal of Natural Products, 70(4), 643-647. [Link]

  • Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed. (2016). Biochimica et Biophysica Acta, 1858(7 Pt A), 1499-1506. [Link]

  • Conditional Cell-Penetrating Peptide Exposure as Selective Nanoparticle Uptake Signal. (2024). ACS Applied Materials & Interfaces.[Link]

  • Conditional Cell-Penetrating Peptide Exposure as Selective Nanoparticle Uptake Signal | ACS Applied Materials & Interfaces. (2024). ACS Publications.[Link]

  • Impact of the endosomal escape activity of cell-penetrating peptides on the endocytic pathway - PMC. (n.d.). National Institutes of Health.[Link]

  • A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos. (2021). PLoS ONE, 16(9), e0256993. [Link]

  • Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids. (2024). MDPI.[Link]

  • Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC. (n.d.). National Institutes of Health.[Link]

  • Confocal microscopy reveals differential cellular uptake of Tat-CPP-R57... - ResearchGate. (n.d.). ResearchGate.[Link]

  • Proteins & Peptides In Vitro Potency Assay - CD Formulation. (n.d.). CD Formulation.[Link]

  • Endosomal escape: A bottleneck for LNP-mediated therapeutics - PNAS. (2024). Proceedings of the National Academy of Sciences.[Link]

  • Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications - MDPI. (2024). MDPI.[Link]

  • How do you label cell penetration peptide? | ResearchGate. (2014). ResearchGate.[Link]

  • Protocol for CF-CPP quantification by fluorometry. (A) Sample... - ResearchGate. (n.d.). ResearchGate.[Link]

  • cyclotide cycloviolacin O2 from Viola odorata has potent bactericidal activity against Gram-negative bacteria | Journal of Antimicrobial Chemotherapy | Oxford Academic. (2010). Oxford Academic.[Link]

  • In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC. (n.d.). National Institutes of Health.[Link]

  • A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - bioRxiv. (2021). bioRxiv.[Link]

  • Reversible Antifouling Effect of the Cyclotide Cycloviolacin O2 against Barnacles | Journal of Natural Products - ACS Publications. (2004). ACS Publications.[Link]

  • In Silico Study of Anticancer and Antimicrobial Peptides Derived from Cycloviolacin O2 (CyO2) - Biointerface Research in Applied Chemistry. (2022). Biointerface Research in Applied Chemistry.[Link]

  • Emerging Methods and Design Principles for Cell-Penetrant Peptides - PMC - NIH. (n.d.). National Institutes of Health.[Link]

  • Quantification of Cell Penetrating Peptide Uptake By Fluorescent Techniques - Research Explorer - The University of Manchester. (2012). The University of Manchester.[Link]

  • Cell-Penetrating Peptides: Methods and Protocols - ResearchGate. (2015). ResearchGate.[Link]

  • Importance of the Cell Membrane on the Mechanism of Action of Cyclotides. (2012). Current Protein & Peptide Science, 13(1), 49-63. [Link]

  • (A) Flow cytometry analysis was performed to quantify the cellular... - ResearchGate. (n.d.). ResearchGate.[Link]

  • Applications and Challenges for Use of Cell-Penetrating Peptides as Delivery Vectors for Peptide and Protein Cargos - PMC. (n.d.). National Institutes of Health.[Link]

  • Cell-Penetrating Peptides: Possibilities and Challenges for Drug Delivery in Vitro and in Vivo - PMC. (2015). Trends in Pharmacological Sciences, 36(7), 448-451. [Link]

  • In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1 - PMC. (n.d.). National Institutes of Health.[Link]

  • Cycloviolacin O2 peptide - SB-PEPTIDE - antimicrobial peptide. (n.d.). SB-PEPTIDE.[Link]

  • The Membrane-Active Phytopeptide Cycloviolacin O2 Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs - PMC. (2019). Theranostics, 9(5), 1449-1463. [Link]

  • Cell-penetrating peptide - Wikipedia. (n.d.). Wikipedia.[Link]

  • Quantitative Flow Cytometry: Applications & Benefits - KCAS Bio. (2025). KCAS Bio.[Link]

  • Investigating the Insertion Mechanism of Cell-Penetrating Peptide Penetratin into Cell Membranes: Implications for Targeted Drug Delivery - MDPI. (2023). MDPI.[Link]

  • Characterization and evaluation of cytotoxic and antimicrobial activities of cyclotides from Viola japonica - PMC. (2024). Scientific Reports, 14(1), 9789. [Link]

  • Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. (2024). MDPI.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Structural Analysis of Cycloviolacin O25 and Kalata B1: A Guide for Researchers

In the realm of peptide-based therapeutics and novel agrochemicals, the cyclotide family stands out for its exceptional stability and diverse biological activities.[1][2] These plant-derived proteins are characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of peptide-based therapeutics and novel agrochemicals, the cyclotide family stands out for its exceptional stability and diverse biological activities.[1][2] These plant-derived proteins are characterized by a unique head-to-tail cyclized backbone and an interlocking arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif.[1] This structural framework confers remarkable resistance to thermal, chemical, and enzymatic degradation.[3] This guide provides a detailed comparative analysis of two notable cyclotides: the prototypic Möbius cyclotide, kalata B1, and the unique bracelet cyclotide, cycloviolacin O25. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their structural nuances and the implications for their biological functions.

The Prototypic Cyclotide: Kalata B1

First identified from the African plant Oldenlandia affinis, kalata B1 is the archetypal member of the cyclotide family.[3] Its discovery was spurred by the uterotonic properties of a tea made from the plant, a traditional medicine used to expedite childbirth.[3][4][5] Kalata B1 is a 29-amino acid peptide and is classified as a Möbius cyclotide.[3] This classification is due to a cis-proline residue in loop 5, which introduces a twist in the peptide backbone.[6] Its structure has been extensively studied, making it a crucial reference point for cyclotide research.[7][8]

A Unique Bracelet Cyclotide: Cycloviolacin O25

Cycloviolacin O25 was isolated from the sweet violet, Viola odorata.[9] It belongs to the bracelet subfamily of cyclotides, which lack the cis-proline residue and thus have a more planar backbone structure compared to their Möbius counterparts.[6] Cycloviolacin O25 is particularly noteworthy for its unusual amino acid sequence in loop 6, which contains an Asn-Asp dipeptide sequence.[9] This was a significant discovery as a single asparagine or aspartic acid residue in this position was thought to be a strict requirement for the enzymatic cyclization process.[9]

Structural and Functional Comparison

The structural differences between kalata B1 and cycloviolacin O25, though subtle in the context of the overall CCK framework, lead to distinct physicochemical properties and biological activities.

FeatureKalata B1Cycloviolacin O25Structural Implication
Subfamily MöbiusBraceletThe cis-proline in kalata B1's loop 5 introduces a backbone twist, absent in the more planar cycloviolacin O25.[6]
Amino Acid Sequence CGETCVGGTCNTPGCTCSWPVCTRNGLPVGESCVWIPCISSAIGCSCKSKVCYRNGIPCGDifferences in loop sequences contribute to variations in surface properties and biological targets.
Amino Acid Count 2930A slight variation in the number of residues within the cyclic framework.
Molecular Weight ~2892.3 Da[6]~3140.7 Da[10]Reflects the difference in amino acid composition and length.
Key Sequence Feature cis-Proline in loop 5Asn-Asp sequence in loop 6; three Phenylalanine residues[9]The Asn-Asp sequence in O25 challenges previous assumptions about cyclotide biosynthesis.[9]
Disulfide Connectivity Cys I-IV, Cys II-V, Cys III-VICys I-IV, Cys II-V, Cys III-VIThe cystine knot is the conserved structural core for all cyclotides.[11]
Diagram: Möbius vs. Bracelet Cyclotide Structures

G cluster_0 Möbius Subfamily (e.g., Kalata B1) cluster_1 Bracelet Subfamily (e.g., Cycloviolacin O25) a Cyclic Backbone b Cis-Proline in Loop 5 a->b d Cystine Knot Core a->d c Backbone 'Twist' b->c e Cyclic Backbone f No Cis-Proline e->f h Cystine Knot Core e->h g Planar Backbone f->g

Caption: Generalized structural differences between Möbius and Bracelet cyclotides.

Comparative Biological Activities

The primary mechanism of action for many cyclotide activities is the interaction with and disruption of cell membranes.[2] This is influenced by the peptide's surface hydrophobicity and charge distribution, which are dictated by the amino acid sequences of the loops.

Biological ActivityKalata B1Cycloviolacin O25 & related Bracelet Cyclotides
Cytotoxicity Dose-dependent cytotoxicity against various cancer cell lines. IC50 for U-87 MG glioblastoma cells is ~2.4 µM.[3][12]Bracelet cyclotides like cycloviolacin O2 are generally more potent. Cycloviolacin O2 shows IC50 values in the range of 0.1–0.3 μM against a panel of human tumor cell lines.[13]
Hemolytic Activity Exhibits hemolytic activity; 50% hemolysis occurs at approximately 50 μM.[5]Data for O25 is not readily available, but related bracelet cyclotides like CyO2 also show hemolytic activity, which correlates with their membrane-disrupting mechanism.[14]
Antimicrobial Activity Reports on antimicrobial activity are conflicting, likely due to differences in experimental conditions.[3][4]Cycloviolacin O2 has potent bactericidal activity, particularly against Gram-negative bacteria.[6]
Insecticidal Activity Potent insecticidal activity has been demonstrated.[1]Cyclotides from Viola species are generally considered to have insecticidal properties as part of the plant's defense mechanism.[9]
Anti-HIV Activity Inhibits the cytopathic effects of HIV-1.[3]Cycloviolacin O2 also exhibits potent anti-HIV activity.[15]

Experimental Protocols for Comparative Analysis

To conduct a thorough comparative analysis of cycloviolacin O25 and kalata B1, a series of well-established biophysical and biological assays are required.

Protocol 1: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the three-dimensional structure of cyclotides in solution.[16]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 1-2 mg of the purified cyclotide in 500 µL of 90% H₂O/10% D₂O or a suitable deuterated solvent (e.g., deuterated methanol or trifluoroethanol) to a final concentration of 0.5-1.0 mM. The choice of solvent can be critical, as partially hydrophobic conditions may be needed to stabilize surface-exposed hydrophobic residues.[5]

    • Adjust the pH to a value where the peptide is stable and amide proton exchange is minimized (typically pH 3-5).

  • Data Acquisition:

    • Acquire a series of two-dimensional NMR experiments on a high-field NMR spectrometer (≥600 MHz).

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints, which are crucial for defining the 3D fold.

    • DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To obtain through-bond J-coupling information for dihedral angle restraints.

    • HSQC (Heteronuclear Single Quantum Coherence): If ¹⁵N or ¹³C labeled samples are available, to resolve spectral overlap.

  • Structure Calculation:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the observed NMR signals to specific protons in the peptide sequence.

    • Convert NOESY cross-peak intensities into inter-proton distance restraints.

    • Use software like CYANA or CNS to calculate a family of 3D structures that are consistent with the experimental restraints.

    • The final structure is represented by an ensemble of the lowest energy conformers.

Causality Behind Choices: The use of 2D NMR experiments is essential because the spectra of peptides are too complex for analysis in one dimension. The combination of through-bond (TOCSY, COSY) and through-space (NOESY) correlation experiments provides the necessary information to piece together the amino acid sequence and determine its three-dimensional folding.[17][18]

Protocol 2: Sequence and Disulfide Bond Verification by Mass Spectrometry

Mass spectrometry (MS) is a rapid and highly sensitive technique for verifying the molecular weight and amino acid sequence of cyclotides.[16]

Step-by-Step Methodology:

  • Intact Mass Analysis:

    • Analyze the purified cyclotide using MALDI-TOF or ESI-MS to confirm its molecular weight. This provides a quick verification of the peptide's identity and purity.[19]

  • Sequence Verification (MS/MS):

    • Subject the peptide to tandem mass spectrometry (MS/MS). Collision-induced dissociation (CID) will fragment the peptide backbone, and the resulting fragment ions can be used to deduce the amino acid sequence.[6]

  • Disulfide Bond Mapping:

    • To confirm the cystine knot connectivity, first reduce the disulfide bonds using a reducing agent like dithiothreitol (DTT).

    • Alkylate the resulting free thiol groups with an alkylating agent such as iodoacetamide. This prevents the disulfide bonds from reforming and adds a specific mass tag to each cysteine residue.[6]

    • The mass increase (e.g., +348 Da for six cysteines with iodoacetamide) confirms the number of cysteine residues.[20]

    • Partial reduction and digestion with a protease (e.g., trypsin) can generate fragments containing intact disulfide bonds, which can then be analyzed by MS to determine the specific Cys-Cys linkages.

Trustworthiness: This multi-step MS approach provides a self-validating system. The intact mass confirms the overall composition, MS/MS confirms the sequence, and the reduction/alkylation step unequivocally confirms the presence and number of cysteines involved in disulfide bonding.

Protocol 3: In Vitro Cytotoxicity Assessment using a Fluorometric Microculture Assay (FMCA)

The FMCA is a reliable method to quantify the cytotoxic activity of cyclotides against cancer cell lines.[14]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a human cancer cell line (e.g., U-937 GTB lymphoma or HeLa) under standard conditions (e.g., 37°C, 5% CO₂).[14]

  • Assay Preparation:

    • Harvest the cells and seed them into a 96-well microtiter plate at a predetermined density (e.g., 5,000 cells/well).[21]

    • Prepare serial dilutions of the cyclotides (cycloviolacin O25 and kalata B1) in the appropriate cell culture medium.

  • Treatment:

    • Add the cyclotide solutions to the wells containing the cells. Include a negative control (medium only) and a positive control (a known cytotoxic agent like Triton X-100).[14]

    • Incubate the plate for a standard period (e.g., 72 hours).

  • Viability Measurement:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Add a solution of fluorescein diacetate (FDA), a non-fluorescent compound that is hydrolyzed by esterases in viable cells to produce fluorescent fluorescein.

    • After a short incubation (e.g., 30-60 minutes), measure the fluorescence in each well using a fluorometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each cyclotide concentration relative to the negative control.

    • Plot the cell viability against the logarithm of the cyclotide concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Expertise & Experience: The choice of cell line is important; using a panel of cell lines can reveal selectivity and potential mechanisms of resistance.[13] The FMCA is chosen for its sensitivity and its ability to measure cell viability based on membrane integrity and metabolic activity, which are directly relevant to the membrane-disrupting mechanism of cyclotides.

Diagram: General Workflow for Cyclotide Analysis

G A Plant Material (e.g., V. odorata, O. affinis) B Extraction & Purification (e.g., RP-HPLC) A->B C Purity & Mass Check (MALDI-TOF/ESI-MS) B->C D Structural Analysis C->D E Functional Analysis C->E F 3D Structure Determination (NMR Spectroscopy) D->F G Sequence & Disulfide Mapping (MS/MS) D->G H Cytotoxicity Assays (e.g., FMCA) E->H I Antimicrobial Assays E->I J Hemolytic Assays E->J

Caption: A typical workflow for the isolation and characterization of cyclotides.

Conclusion

The comparative analysis of cycloviolacin O25 and kalata B1 reveals the elegant structural diversity within the cyclotide family. While both share the hyperstable cyclic cystine knot framework, the distinction between the bracelet (cycloviolacin O25) and Möbius (kalata B1) subfamilies, driven by the absence or presence of a single cis-proline residue, has significant structural and functional consequences. Furthermore, unique sequence variations, such as the Asn-Asp motif in cycloviolacin O25, not only expand our understanding of their biosynthesis but also present new avenues for bioengineering. For researchers in drug discovery and agricultural science, these peptides represent a validated, stable scaffold ripe for modification and a source of potent bioactive molecules. A thorough understanding of their individual characteristics, as detailed in this guide, is paramount to unlocking their full therapeutic and biotechnological potential.

References

  • The Biological Activity of the Prototypic Cyclotide Kalata B1 Is Modulated by the Formation of Multimeric Pores - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 1KAL: ELUCIDATION OF THE PRIMARY AND THREE-DIMENSIONAL STRUCTURE OF THE UTEROTONIC POLYPEPTIDE KALATA B1. (n.d.). RCSB PDB. [Link]

  • A novel suite of cyclotides from Viola odorata: sequence variation and the implications for structure, function and stability - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 1NB1: High resolution solution structure of kalata B1. (n.d.). RCSB PDB. [Link]

  • Cyclotides Testing: Analytical Methods, Applications, and Innovations. (2025, April 14). Contract Laboratory. [Link]

  • The biological activity of the prototypic cyclotide kalata b1 is modulated by the formation of multimeric pores. (2009, July 31). PubMed. [Link]

  • Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Mass spectrometric analysis of the cyclotide synthesis and folding. (A)... (n.d.). ResearchGate. [Link]

  • Chemical Synthesis and Folding Pathways of Large Cyclic Polypeptides: Studies of the Cystine Knot Polypeptide Kalata B1 | Biochemistry. (n.d.). ACS Publications. [Link]

  • Cyclotides: A Novel Type of Cytotoxic Agents. (2002, April 1). AACR Journals. [Link]

  • Cyclotide - Wikipedia. (n.d.). Wikipedia. [Link]

  • cyclotides from Viola betonicifolia by transcriptome and mass spectrometry analysis. (2021, April 28). Diva-portal.org. [Link]

  • Comprehensive Mapping of Cyclotides from Viola philippica by Using Mass Spectrometry-Based Strategy. (2024, September 13). PubMed. [Link]

  • The bountiful biological activities of cyclotides. (2012, July 15). Drug Development and Therapeutics. [Link]

  • Discovery, Characterization, and Bioactivity Screening of Cyclotides from Geophila repens - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • MS spectra of the cyclotide region of the LC–MS analysis of extracts... (n.d.). ResearchGate. [Link]

  • (PDF) Characterization and evaluation of cytotoxic and antimicrobial activities of cyclotides from Viola japonica. (2024, April 19). ResearchGate. [Link]

  • Chemosensitizing activities of cyclotides from Clitoria ternatea in paclitaxel-resistant lung cancer cells. (n.d.). Spandidos Publications. [Link]

  • Measuring the stability and cytotoxicity of cyclotides. (n.d.). UQ eSpace - The University of Queensland. [Link]

  • Reversible Antifouling Effect of the Cyclotide Cycloviolacin O2 against Barnacles | Journal of Natural Products. (2004, August 7). ACS Publications. [Link]

  • The Membrane-Active Phytopeptide Cycloviolacin O2 Simultaneously Targets HIV-1-infected Cells and Infectious Viral Particles to Potentiate the Efficacy of Antiretroviral Drugs - PMC. (2019, February 28). National Center for Biotechnology Information. [Link]

  • Mechanism of Action of Cytotoxic Cyclotides: Cycloviolacin O2 Disrupts Lipid Membranes. (2007, March 23). ACS Publications. [Link]

  • cyclotide cycloviolacin O2 from Viola odorata has potent bactericidal activity against Gram-negative bacteria | Journal of Antimicrobial Chemotherapy | Oxford Academic. (2010, September 15). Oxford Academic. [Link]

  • Cycloviolacin O2 | C133H207N37O39S6. (n.d.). PubChem. [Link]

  • 2KNM: Solution structure of the cyclotide cycloviolacin O2. (2010, March 9). RCSB PDB. [Link]

  • Kalata B1 Enhances Temozolomide Toxicity to Glioblastoma Cells. (2024, September 28). MDPI. [Link]

  • Combined X-ray and NMR Analysis of the Stability of the Cyclotide Cystine Knot Fold That Underpins Its Insecticidal Activity and Potential Use as a Drug Scaffold - PMC. (n.d.). National Center for Biotechnology Information. [Link]

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  • Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. (n.d.). RSC Publishing. [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). UNL | Powers Group. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the Cytotoxicity of Cycloviolacin O25 in Human Cancer Cell Lines

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cytotoxic potential of cycloviolacin O25, a lesser-known cyclotide, by comparing it against it...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cytotoxic potential of cycloviolacin O25, a lesser-known cyclotide, by comparing it against its well-characterized analogue, cycloviolacin O2 (CyO2). We will delve into the rationale behind experimental choices, provide detailed protocols, and offer a template for data presentation and interpretation.

Introduction: The Promise and Mystery of Cycloviolacin O25

Cyclotides are a fascinating class of plant-derived peptides characterized by their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds. This unique structure grants them exceptional stability against thermal, chemical, and enzymatic degradation, making them attractive scaffolds for drug development.[1][2]

The most extensively studied member of this family, cycloviolacin O2 (CyO2), exhibits potent cytotoxic activity against a broad spectrum of human cancer cell lines.[3][4] Its primary mechanism of action is the rapid disruption of the cell membrane, leading to necrotic cell death.[5][6][7] This direct, physical mechanism of action makes it a compelling candidate for overcoming common drug resistance mechanisms.[8][9]

Cycloviolacin O25, also isolated from Viola odorata, presents an intriguing case. It possesses a unique amino acid sequence in its sixth loop, featuring an Asn-Asp dipeptide sequence not seen in other cyclotides.[10] This structural divergence suggests that its biological activity, including its cytotoxic profile and potency, may differ significantly from that of CyO2. This guide provides a robust experimental workflow to elucidate the cytotoxic properties of cycloviolacin O25, using CyO2 as a benchmark.

Experimental Design: A Comparative Workflow

The core of this validation study is a head-to-head comparison of cycloviolacin O25 and CyO2. The following workflow is designed to provide a comprehensive understanding of O25's cytotoxic activity.

G cluster_0 Phase 1: Foundational Cytotoxicity cluster_1 Phase 2: Mechanistic Insights cluster_2 Phase 3: Comparative Analysis A Cell Line Selection (e.g., MCF-7, U-937 GTB, A549) B Dose-Response & IC50 Determination (MTT/XTT Assay) A->B Treat with O25 & O2 C Membrane Permeability Assay (SYTOX Green Assay) B->C Based on IC50 values D Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) C->D E Data Synthesis & Comparison D->E F Conclusion on O25's Cytotoxic Profile E->F

Figure 1: A three-phase experimental workflow for the validation of cycloviolacin O25 cytotoxicity.

Phase 1: Foundational Cytotoxicity Assessment

Cell Line Selection

The choice of cell lines is critical. We recommend starting with cell lines in which CyO2 has demonstrated potent activity. This provides a strong baseline for comparison.

  • MCF-7 (Breast Adenocarcinoma): A well-characterized epithelial cancer cell line. CyO2 has shown efficacy in both the standard and drug-resistant (MCF-7/ADR) variants.[6][8]

  • U-937 GTB (Human Lymphoma): A suspension cell line where CyO2 was shown to cause rapid membrane disintegration.[5]

  • A549 (Non-small cell lung cancer): CyO2 has demonstrated potent activity against this line with a low IC50 value.[4]

Dose-Response and IC50 Determination (MTT Assay)

The initial step is to determine the concentration of cycloviolacin O25 required to inhibit cell growth by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of cycloviolacin O25 and CyO2 (e.g., from 0.1 µM to 20 µM). Remove the old media and add 100 µL of fresh media containing the different concentrations of the cyclotides. Include a vehicle control (e.g., PBS) and a positive control for cell death (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2. A 24-hour time point is recommended initially, given the rapid action of CyO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values for both cyclotides.

Data Presentation: Comparative IC50 Values

Cell LineCycloviolacin O25 (IC50, µM)Cycloviolacin O2 (IC50, µM)
MCF-7Experimental DataExperimental Data
U-937 GTBExperimental DataExperimental Data
A549Experimental DataExperimental Data

Phase 2: Unraveling the Mechanism of Action

Based on the known mechanism of CyO2, we hypothesize that O25 also acts by disrupting the cell membrane. The following experiments are designed to test this hypothesis.

The Known Mechanism of Cycloviolacin O2: Membrane Disruption

Studies have shown that CyO2 directly interacts with the lipid bilayer of cancer cells, leading to pore formation and subsequent loss of membrane integrity.[5][6] This results in a rapid influx of extracellular components and leakage of intracellular contents, culminating in cell death.

G cluster_0 Cyclotide-Membrane Interaction A Cycloviolacin O2/O25 B Cancer Cell Membrane (Lipid Bilayer) A->B Binding C Pore Formation & Membrane Disruption B->C Insertion & Oligomerization D Loss of Membrane Integrity C->D E Necrotic Cell Death D->E

Sources

Comparative

A Comparative Analysis of Loop 6 Variations in Cycloviolacin O25 and O2: Implications for Structure and Function

A deep dive into the subtle yet significant sequence variations between cycloviolacin O25 and O2, this guide illuminates the critical role of loop 6 in defining the biological activity of these potent cyclotides. We prov...

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Author: BenchChem Technical Support Team. Date: April 2026

A deep dive into the subtle yet significant sequence variations between cycloviolacin O25 and O2, this guide illuminates the critical role of loop 6 in defining the biological activity of these potent cyclotides. We provide a comprehensive comparison, supported by experimental data and detailed protocols, to aid researchers in the fields of pharmacology and drug design.

Introduction to Cyclotides: Nature's Circular Warriors

Cyclotides are a fascinating class of plant-derived peptides characterized by their unique head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif.[1][2][3] This exceptionally stable structure confers remarkable resistance to thermal, chemical, and enzymatic degradation, making them attractive scaffolds for drug development.[1][2][3][4] Cyclotides exhibit a wide array of biological activities, including anti-HIV, antimicrobial, insecticidal, and cytotoxic effects.[5][6][7] The cycloviolacin subfamily, isolated from plants of the Violaceae family, is particularly noted for its potent cytotoxic and antitumor properties.[7][8]

The Pivotal Role of Loop 6 in Cyclotide Function

The cyclotide framework is comprised of six loops connecting the conserved cysteine residues. Among these, loop 6 is of particular interest as it plays a crucial role in both the biosynthesis and the biological activity of these molecules.[9] A conserved asparagine or aspartic acid residue within loop 6 is essential for the enzymatic cyclization of the peptide backbone.[3][9][10] Furthermore, the sequence and conformation of loop 6 can significantly influence the peptide's interaction with cell membranes, a key step in its cytotoxic mechanism of action.[5][9]

Structural Showdown: Cycloviolacin O25 versus O2

Cycloviolacin O2 and O25, both isolated from Viola odorata, share a high degree of sequence homology but exhibit a critical difference in their loop 6 sequences. Cycloviolacin O2 is one of the most potent cytotoxic cyclotides identified to date, while the variations in cycloviolacin O25's loop 6 suggest potential alterations in its biological profile.[5][8]

A key distinction lies in the presence of an Asn-Asp dipeptide sequence in loop 6 of cycloviolacin O25, a feature not observed in other cyclotides. It was previously thought that a small amino acid was required adjacent to the conserved asparagine for efficient cyclization. The discovery of cycloviolacin O25 challenges this assumption and highlights the plasticity of the cyclization mechanism.

Table 1: Amino Acid Sequence Alignment of Cycloviolacin O2 and O25

CyclotideLoop 1Loop 2Loop 3Loop 4Loop 5Loop 6
Cycloviolacin O2 GIPGESCVWIPCISSAIGCKSKVCYRN
Cycloviolacin O25 GIPGESCVWIPCISSAIGCKSKVCYND

Differences in Loop 6 are highlighted in bold.

G cluster_O2 Cycloviolacin O2 - Loop 6 cluster_O25 Cycloviolacin O25 - Loop 6 O2_R Arg O2_N Asn O2_R->O2_N O25_N Asn O25_D Asp O25_N->O25_D

Caption: Structural difference in Loop 6 of Cycloviolacin O2 and O25.

Comparative Functional Analysis: A Tale of Two Activities

The variation in loop 6 is predicted to have a significant impact on the biological activity of these cyclotides. Cycloviolacin O2 is known for its potent cytotoxic and membrane-disrupting capabilities.[5][11] Studies have shown that it rapidly induces cell death by permeabilizing cell membranes.[5][7] The positively charged arginine in its loop 6 likely contributes to its interaction with negatively charged components of cell membranes.

While specific experimental data directly comparing the cytotoxic and hemolytic activities of cycloviolacin O25 and O2 is limited in the readily available literature, the substitution of the basic arginine (R) in O2 with an acidic aspartic acid (D) in O25 is a significant chemical change. This alteration from a positive to a negative charge in this exposed loop would be expected to alter its interaction with cell membranes and, consequently, its biological activity profile.

Table 2: Reported Biological Activities of Cycloviolacin O2

ActivityCell Line/OrganismIC50/EC50Reference
CytotoxicityU-937 GTB (Human Lymphoma)~0.2 µM[5]
CytotoxicityVarious Human Tumor Cell Lines0.1 - 0.3 µM[8][12]
Hemolytic ActivityHuman Red Blood CellsMild[13]
Antibacterial ActivityE. coli2.2 µM (MIC)[11]
Antifouling ActivityBalanus improvisus0.25 µM (complete inhibition)[14]

Experimental Protocols for Comparative Analysis

To empirically determine the functional differences imparted by the loop 6 variations, the following standardized protocols are recommended.

Protocol 1: Hemolytic Assay

This assay quantifies the ability of a cyclotide to lyse red blood cells, providing an indication of its general membrane-disrupting activity.

Methodology:

  • Prepare Red Blood Cells (RBCs): Obtain fresh human red blood cells and wash them three times with phosphate-buffered saline (PBS) by centrifugation (1000 x g for 5 minutes). Resuspend the RBC pellet in PBS to a final concentration of 0.5% (v/v).

  • Prepare Cyclotide Solutions: Prepare a serial dilution of cycloviolacin O2 and O25 in PBS. A typical concentration range would be from 100 µM down to 0.1 µM.

  • Incubation: In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of each cyclotide dilution. Include a negative control (PBS only) and a positive control (1% Triton X-100 for 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate at 800 x g for 5 minutes to pellet intact RBCs.

  • Measure Hemolysis: Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate. Measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive control. Plot the percentage of hemolysis against the cyclotide concentration to determine the HC50 value (the concentration causing 50% hemolysis).

Protocol 2: Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is a widely used method to measure cytotoxicity.

Methodology:

  • Cell Culture: Plate a human cancer cell line (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Cyclotide Treatment: Prepare serial dilutions of cycloviolacin O2 and O25 in cell culture medium. Remove the old medium from the cells and add 100 µL of the cyclotide dilutions to the respective wells. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the cyclotide concentration to determine the IC50 value (the concentration inhibiting 50% of cell growth).

G cluster_hemolytic Hemolytic Assay Workflow cluster_cytotoxicity Cytotoxicity Assay Workflow H1 Prepare RBCs & Cyclotides H2 Incubate RBCs with Cyclotides H1->H2 H3 Centrifuge H2->H3 H4 Measure Supernatant Absorbance H3->H4 C1 Plate & Adhere Cells C2 Treat Cells with Cyclotides C1->C2 C3 Incubate C2->C3 C4 Add MTT & Incubate C3->C4 C5 Solubilize Formazan C4->C5 C6 Measure Absorbance C5->C6

Caption: Experimental workflows for comparative functional analysis.

Expert Insights and Future Directions

The distinct chemical nature of the loop 6 sequences in cycloviolacin O25 and O2 provides a compelling case for structure-activity relationship studies. The substitution of a positively charged arginine in O2 with a negatively charged aspartic acid in O25 is anticipated to significantly modulate the electrostatic interactions with the cell membrane. This could lead to a reduction in cytotoxic and hemolytic activity for O25 compared to O2.

However, this does not necessarily diminish the therapeutic potential of cycloviolacin O25. A cyclotide with reduced general cytotoxicity but retained or altered target specificity could be advantageous for certain therapeutic applications. For instance, the unique loop 6 of O25 might confer a novel binding affinity for a specific receptor or membrane microdomain, opening up new avenues for targeted drug design.

Further research should focus on a direct, side-by-side comparison of the hemolytic and cytotoxic activities of these two cyclotides using the protocols outlined above. Additionally, biophysical studies, such as surface plasmon resonance or isothermal titration calorimetry, could be employed to investigate their binding affinities to model lipid membranes of varying compositions. Understanding the precise molecular interactions governed by loop 6 will be instrumental in harnessing the full therapeutic potential of the cyclotide scaffold.

References

  • Mechanism of Action of Cytotoxic Cyclotides: Cycloviolacin O2 Disrupts Lipid Membranes. (2007). Journal of Medicinal Chemistry.
  • Protocols for measuring the stability and cytotoxicity of cyclotides. (2022). Methods in Enzymology.
  • Cycloviolacin O2 peptide - SB-PEPTIDE - antimicrobial peptide. SB-PEPTIDE.
  • Protocols for measuring the stability and cytotoxicity of cyclotides - ResearchGate.
  • The cyclotide cycloviolacin O2 from Viola odorata has potent bactericidal activity against Gram-negative bacteria. (2010). Journal of Antimicrobial Chemotherapy.
  • Measuring the stability and cytotoxicity of cyclotides. (2022). UQ eSpace.
  • Cyclotides: A Novel Type of Cytotoxic Agents. (2002). Molecular Cancer Therapeutics.
  • The cyclotide cycloviolacin O2 from Viola odorata has potent bactericidal activity against Gram-neg
  • Novel cyclotides from Hedyotis diffusa induce apoptosis and inhibit proliferation and migration of prostate cancer cells. (2018). Scientific Reports.
  • Cyclotides: From Structure to Function. (2019). Chemical Reviews.
  • A novel suite of cyclotides from Viola odorata: sequence variation and the implications for structure, function and stability. (2012). The FEBS Journal.
  • Cyclotides : a novel type of cytotoxic agents. (2002). SciSpace.
  • Cyclotides, a novel ultrastable polypeptide scaffold for drug discovery. (2013). Current Opinion in Chemical Biology.
  • The bountiful biological activities of cyclotides. (2012). Drug Development and Therapeutics.
  • Cyclotides from Brazilian Palicourea sessilis and Their Effects on Human Lymphocytes. (2021).
  • Cyclotides, a versatile ultrastable micro-protein scaffold for biotechnological applic
  • Structures, Functions and Therapeutic Potential of Cyclotides. (2022).
  • Reversible Antifouling Effect of the Cyclotide Cycloviolacin O2 against Barnacles. (2004).
  • Harnessing cyclotides to design and develop novel peptide GPCR ligands. (2020). RSC Chemical Biology.
  • Optimization of the cyclotide framework to improve cell penetration properties. (2014). Frontiers in Chemistry.
  • Discovery and mode of action of cyclotides. (2011). UQ eSpace.
  • Host-Defense Activities of Cyclotides. (2012). Toxins.
  • Resistance is futile: targeting multidrug-resistant bacteria with de novo Cys-rich cyclic polypeptides. (2023). RSC Chemical Biology.
  • Structural alignment of vigno 10 and cycloviolacin O2. The structures... (2012).

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Validation

Benchmarking cycloviolacin O25 insecticidal activity against standard biopesticides

An in-depth technical analysis benchmarking the insecticidal efficacy, structural stability, and mechanistic advantages of the cyclotide Cycloviolacin O25 against industry-standard biopesticides. The Paradigm Shift in Pe...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis benchmarking the insecticidal efficacy, structural stability, and mechanistic advantages of the cyclotide Cycloviolacin O25 against industry-standard biopesticides.

The Paradigm Shift in Peptide-Based Biopesticides

The agricultural and drug-development sectors are currently facing a critical bottleneck: the rapid emergence of pest resistance to standard biopesticides, particularly Bacillus thuringiensis (Bt) toxins and spinosyns. In response, cyclotides—a family of plant-derived, disulfide-rich peptides—have emerged as next-generation insecticidal agents.

Cycloviolacin O25 (CyO25), isolated from the sweet violet (Viola odorata), represents a unique structural class within this family. It is characterized by a cyclic cystine knot (CCK) motif, featuring a head-to-tail cyclized backbone interwoven with three interlocking disulfide bonds[1]. This topology grants CyO25 exceptional resistance to thermal, chemical, and proteolytic degradation[1]. Notably, CyO25 differs from other cyclotides by possessing a unique Asn-Asp dipeptide sequence in loop 6, alongside multiple hydrophobic residues, which enhances its membrane-disrupting capabilities[1].

Mechanistic Benchmarking: Receptor-Independent Lysis

The primary advantage of CyO25 over standard biopesticides lies in its mechanism of action (MoA). Standard biopesticides often rely on highly specific protein-protein interactions, making them vulnerable to single-point target mutations.

  • Cycloviolacin O25 (CyO25): Operates via a biophysical mechanism. It specifically binds to phosphoethanolamine (PE) lipid headgroups, which are highly enriched in the midgut epithelial membranes of Lepidopteran larvae[2]. Following surface accumulation, CyO25 inserts into the lipid bilayer to form toroidal pores, causing rapid membrane hydration, destabilization, and cell lysis[2].

  • Bt Cry Toxins (e.g., Cry1Ac): Require binding to specific cadherin or aminopeptidase N (APN) receptors on the insect midgut before oligomerizing to form pores. Downregulation or mutation of these receptors leads to high-level field resistance.

  • Spinosad: Acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs) in the insect nervous system, leading to hyperexcitation and paralysis.

MoA CyO25 Cycloviolacin O25 PE PE Lipid Binding (Midgut Membrane) CyO25->PE Pore1 Toroidal Pore Formation PE->Pore1 Lysis1 Midgut Lysis & Death Pore1->Lysis1 Bt Bt Cry Toxin Receptor Cadherin Receptor Binding Bt->Receptor Pore2 Oligomerization Receptor->Pore2 Lysis2 Midgut Lysis & Death Pore2->Lysis2

Comparison of the receptor-independent MoA of CyO25 versus the receptor-dependent MoA of Bt Toxin.

Quantitative Performance Data

To objectively benchmark CyO25, we must evaluate its performance metrics against standard commercial alternatives. The data below synthesizes the stability, toxicity, and resistance risks associated with each agent when deployed against Helicoverpa armigera (cotton bollworm).

BiopesticidePrimary Target / MoAEffective Concentration (LC₅₀)Proteolytic StabilityResistance Risk
Cycloviolacin O25 Midgut Membrane (PE Lipids)~0.8 µmol/g dietExtremely High (CCK motif resists gut proteases)Low (Lipid-targeted, receptor-independent)
Bt Cry1Ac Toxin Cadherin Receptors~0.1 - 0.5 µg/g dietModerate (Requires specific gut pH for activation)High (Receptor mutations are common)
Spinosad nAChR (Nervous System)~1.0 - 2.5 µg/g dietLow (Highly sensitive to UV degradation)Moderate (Metabolic & target-site resistance)
Azadirachtin Ecdysone (Growth Regulator)~10 - 20 µg/g dietLow (Rapid environmental degradation)Low (Multi-modal action)

Note: Cyclotides like CyO25 are exceptionally potent, with dietary concentrations of ~0.8 µmol/g demonstrating severe growth inhibition and mortality in Helicoverpa species[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows detail the extraction, purification, and functional validation of CyO25. Every protocol is designed as a self-validating system incorporating causality-driven steps.

Protocol 1: Extraction and Purification of CyO25

Objective: Isolate high-purity CyO25 from V. odorata while preventing structural denaturation.

  • Tissue Maceration: Homogenize aerial parts of V. odorata in 50% acetonitrile containing 1% formic acid.

    • Causality Rationale: The acidic environment ensures that the basic residues of the cyclotides remain protonated, maximizing their solubility and extraction yield while precipitating larger, unwanted structural proteins.

  • Strong Cation Exchange (SCX) Chromatography: Load the crude extract onto an SCX column and elute with a high-salt gradient (e.g., 0.5 M NaCl).

    • Causality Rationale: Cyclotides generally possess a net positive charge. SCX effectively traps CyO25 while neutral and anionic plant metabolites are washed away.

  • Preparative RP-HPLC: Fractionate the SCX eluate using a C18 column with a linear gradient of acetonitrile (0–60%).

    • Causality Rationale: CyO25 contains multiple hydrophobic residues (Tyr, Phe) in loop 6[1]. RP-HPLC separates CyO25 from other cyclotide isoforms (e.g., CyO2, CyO14) based on these subtle hydrophobic differences.

Protocol 2: Helicoverpa armigera Artificial Diet Bioassay

Objective: Quantify the in vivo insecticidal efficacy of CyO25.

  • Diet Incorporation: Blend purified CyO25 into a standardized haricot bean-based artificial diet at concentrations ranging from 0.1 to 1.0 µmol/g[4].

    • Causality Rationale: Incorporating the peptide directly into the diet mimics the natural ingestion route required for the cyclotide to reach the midgut epithelium.

  • Neonate Infestation: Transfer individual 2nd instar H. armigera larvae into separate wells of a bioassay tray containing the treated diet[5].

    • Causality Rationale:H. armigera larvae are highly cannibalistic. Isolating them prevents predation-induced mortality, ensuring that all recorded deaths are strictly compound-induced.

  • Orthogonal Readouts (Days 2–8): Measure both absolute mortality and larval weight gain every 48 hours[4].

    • Causality Rationale: Relying solely on mortality can mask sub-lethal effects. Tracking weight gain validates whether the peptide acts as an antifeedant (causing starvation) or a direct toxin (causing acute lysis).

Workflow Ext 1. Acidic Extraction (V. odorata tissue) Pur 2. SCX & RP-HPLC Purification (Isolate CyO25) Ext->Pur Diet 3. Artificial Diet Incorporation (0.1 - 1.0 µmol/g) Pur->Diet Infest 4. Individual H. armigera Infestation (Prevent Cannibalism) Diet->Infest Read 5. Orthogonal Readout (Mortality & Weight Gain) Infest->Read

Experimental workflow for the extraction, purification, and in vivo bioassay of CyO25.

Protocol 3: Liposome Leakage Assay (Mechanistic Validation)

Objective: Prove that in vivo toxicity is directly caused by physical membrane disruption.

  • LUV Synthesis: Prepare Large Unilamellar Vesicles (LUVs) enriched with phosphoethanolamine (PE) and encapsulate a self-quenching concentration of carboxyfluorescein dye.

    • Causality Rationale: PE-enriched LUVs act as a synthetic proxy for the insect midgut membrane. Using a cell-free system isolates the biophysical MoA from complex physiological variables.

  • Fluorescence Dequenching: Introduce CyO25 to the LUV suspension and monitor fluorescence at 520 nm.

    • Causality Rationale: If CyO25 successfully forms toroidal pores, the dye will leak out of the LUVs, dilute into the surrounding buffer, and dequench (fluoresce). The rate of fluorescence increase directly correlates to the kinetics of pore formation.

Conclusion

Cycloviolacin O25 represents a formidable template for next-generation biopesticides. By leveraging a highly conserved cyclic cystine knot (CCK) for environmental stability and a receptor-independent, lipid-targeting mechanism for toxicity, CyO25 circumvents the primary resistance pathways that currently plague Bt toxins and spinosyns.

References

  • Source: PMC (National Institutes of Health)
  • Transgenic Innovation: Harnessing Cyclotides as Next Generation Pesticides Source: ACS Omega URL
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • Bioassay Studies for Testing Toxicity of Novel Insecticides against Helicoverpa armigera (H.)

Sources

Comparative

Validating the Role of Multiple Hydrophobic Residues in Cycloviolacin O25 Stability: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Cycloviolacins, a subgroup of cyclotides, are plant-derived peptides characterized by their head-to-tail cyclized backbone and a knotted arrangement of thre...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Cycloviolacins, a subgroup of cyclotides, are plant-derived peptides characterized by their head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds, known as the cyclic cystine knot (CCK) motif.[1][2][3] This unique structure confers exceptional thermal, chemical, and enzymatic stability, making them attractive scaffolds for drug development.[1][3][4][5] Cycloviolacin O25 (CyO25), isolated from Viola odorata, is a member of the bracelet subfamily of cyclotides.[6] Its stability is crucial for its potential therapeutic applications. This guide provides a comparative analysis of experimental approaches to validate the contribution of multiple hydrophobic residues to the remarkable stability of CyO25.

The Significance of Hydrophobic Residues in Cyclotide Stability

The amphipathic nature of cyclotides, with distinct hydrophobic and hydrophilic patches, is a key determinant of their biological activity and stability.[7] The hydrophobic residues are often clustered on the molecular surface, forming a patch that is crucial for membrane interaction and subsequent bioactivities.[7][8] While the CCK motif is the primary contributor to the overall stability of cyclotides, the nature and arrangement of amino acid residues in the backbone loops, particularly hydrophobic ones, can fine-tune this stability.[2][6] Alterations in these hydrophobic patches can influence the peptide's folding, aggregation propensity, and resistance to denaturation.

Experimental Workflow for Validating the Role of Hydrophobic Residues

A systematic approach is required to elucidate the specific contributions of multiple hydrophobic residues to the stability of CyO25. This involves a combination of site-directed mutagenesis, recombinant expression or chemical synthesis, and a suite of biophysical techniques to assess stability.

Below is a generalized workflow for these investigations:

Workflow for Validating Hydrophobic Residue Roles cluster_0 Design & Synthesis cluster_1 Purification & Characterization cluster_2 Stability Assessment cluster_3 Data Analysis & Interpretation Identify Residues Identify Target Hydrophobic Residues Design Mutants Design Multiple Residue Mutants Identify Residues->Design Mutants Synthesize Peptides Synthesize/Express WT & Mutant Peptides Design Mutants->Synthesize Peptides Purification Purify Peptides (e.g., RP-HPLC) Synthesize Peptides->Purification Characterization Characterize Peptides (e.g., Mass Spectrometry) Purification->Characterization Thermal_Denaturation Thermal Denaturation (CD, DSC, DSF) Characterization->Thermal_Denaturation Chemical_Denaturation Chemical Denaturation (GdnHCl, Urea) Characterization->Chemical_Denaturation Proteolytic_Degradation Proteolytic Degradation (Trypsin, Pepsin) Characterization->Proteolytic_Degradation Compare_Tm Compare Tm Values Thermal_Denaturation->Compare_Tm Compare_Cm Compare Cm & ΔG Values Chemical_Denaturation->Compare_Cm Compare_Degradation Compare Degradation Profiles Proteolytic_Degradation->Compare_Degradation Correlate_Structure Correlate with Structural Changes Compare_Tm->Correlate_Structure Compare_Cm->Correlate_Structure Compare_Degradation->Correlate_Structure

Figure 1. A generalized experimental workflow for investigating the role of hydrophobic residues in cycloviolacin O25 stability.

Key Experimental Protocols

The initial step involves the rational design of CyO25 mutants where multiple hydrophobic residues are systematically replaced. Alanine scanning mutagenesis is a common approach, where hydrophobic residues are substituted with alanine to assess the contribution of their side chains.

Protocol: Site-Directed Mutagenesis [9][10]

  • Primer Design: Design mutagenic primers containing the desired nucleotide changes to substitute the target hydrophobic amino acid codons. Primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.[11]

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., PfuUltra) and a plasmid containing the wild-type CyO25 gene as a template. The cycling parameters typically include an initial denaturation at 95°C, followed by 18-30 cycles of denaturation, annealing, and extension.[12]

  • Template Digestion: Digest the parental, methylated DNA template with the Dpn I restriction enzyme, which specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.[9]

  • Transformation: Transform the Dpn I-treated plasmid into competent E. coli cells for nick repair and amplification.

  • Verification: Sequence the resulting plasmids to confirm the desired mutations.

Alternatively, solid-phase peptide synthesis can be employed to produce both wild-type and mutant peptides, which is particularly useful for cyclic peptides.

A multi-pronged approach is essential for a comprehensive understanding of stability.

a) Thermal Denaturation Analysis

This method assesses the resistance of the peptide to unfolding upon heating.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy monitors changes in the secondary structure of the peptide as a function of temperature.[13][14] The melting temperature (Tm), the temperature at which 50% of the peptide is unfolded, is a key indicator of thermal stability.[13][14]

  • Differential Scanning Calorimetry (DSC): DSC directly measures the heat absorbed by a protein sample as it unfolds with increasing temperature, providing thermodynamic parameters such as Tm and the change in heat capacity (ΔCp).[13][14]

  • Differential Scanning Fluorimetry (DSF): DSF, or thermal shift assay, uses a fluorescent dye that binds to exposed hydrophobic regions of the unfolded peptide, allowing for the determination of Tm by monitoring the increase in fluorescence with temperature.[14]

Protocol: Thermal Denaturation using CD Spectroscopy [13][14]

  • Sample Preparation: Prepare solutions of wild-type and mutant CyO25 in a suitable buffer (e.g., phosphate buffer).

  • Data Acquisition: Record the far-UV CD spectrum (typically around 222 nm for α-helical content) at increasing temperatures.

  • Data Analysis: Plot the change in mean residue ellipticity against temperature to generate a thermal denaturation curve. The midpoint of the transition corresponds to the Tm.

b) Chemical Denaturation Analysis

This technique involves monitoring the unfolding of the peptide in the presence of increasing concentrations of a chemical denaturant, such as guanidinium hydrochloride (GdnHCl) or urea.[15][16][17][18]

  • Intrinsic Tryptophan Fluorescence: If the peptide contains tryptophan residues, their fluorescence emission spectrum is sensitive to the local environment. Unfolding exposes the tryptophan to the aqueous solvent, causing a red shift in the emission maximum.[15]

  • Circular Dichroism (CD) Spectroscopy: Similar to thermal denaturation, changes in the CD signal at a specific wavelength can be monitored as a function of denaturant concentration.[15]

Protocol: Guanidinium Hydrochloride Unfolding Monitored by Intrinsic Fluorescence [15][16]

  • Sample Preparation: Prepare a series of samples with a constant concentration of wild-type or mutant CyO25 and increasing concentrations of GdnHCl.

  • Fluorescence Measurement: Excite the samples at 295 nm (to selectively excite tryptophan) and record the emission spectra (typically from 310 to 400 nm).

  • Data Analysis: Plot the wavelength of maximum emission (λmax) or the fluorescence intensity at a specific wavelength against the GdnHCl concentration. The resulting sigmoidal curve can be fitted to determine the midpoint of the transition (Cm) and the Gibbs free energy of unfolding (ΔG).

c) Proteolytic Degradation Assay

The exceptional stability of cyclotides is partly due to their resistance to proteases.[6] Comparing the degradation profiles of wild-type and mutant CyO25 in the presence of proteases like trypsin or pepsin can provide insights into their conformational stability.

Protocol: Proteolytic Digestion [19][20][21]

  • Incubation: Incubate wild-type and mutant CyO25 with a specific protease (e.g., trypsin) at an appropriate temperature and for a defined time course.

  • Quenching: Stop the reaction at various time points, often by adding an inhibitor or by heat inactivation.

  • Analysis: Analyze the reaction products using techniques like RP-HPLC or MALDI-TOF mass spectrometry to quantify the amount of intact peptide remaining.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in tables for easy comparison.

Table 1: Comparative Thermal Stability of CyO25 Variants

Peptide VariantTm (°C) via CDTm (°C) via DSC
Wild-Type CyO25ValueValue
Mutant 1ValueValue
Mutant 2ValueValue
.........

Table 2: Comparative Chemical Stability of CyO25 Variants

Peptide VariantCm (M GdnHCl)ΔG (kcal/mol)
Wild-Type CyO25ValueValue
Mutant 1ValueValue
Mutant 2ValueValue
.........

A decrease in Tm or Cm, and a lower ΔG value for the mutants compared to the wild-type CyO25 would indicate that the mutated hydrophobic residues contribute to the overall stability of the peptide. Conversely, if the stability parameters are similar or even increased, it would suggest that these specific residues are not critical for stability or that their replacement has a stabilizing effect.

Conclusion

Validating the role of multiple hydrophobic residues in the stability of cycloviolacin O25 requires a systematic and multi-faceted experimental approach. By combining site-directed mutagenesis with a suite of biophysical techniques, researchers can gain a detailed understanding of the structure-stability relationships that govern this promising class of therapeutic scaffolds. The insights gained from such studies are invaluable for the rational design of more stable and potent cyclotide-based drugs.

References

  • A novel suite of cyclotides from Viola odorata: sequence variation and the implications for structure, function and stability - PMC. (n.d.).
  • The cyclotide cycloviolacin O2 from Viola odorata has potent bactericidal activity against Gram-negative bacteria - Oxford Academic. (2010, June 17).
  • Proteins & Peptides Stability and Thermal Denaturation Analysis - CD Formulation. (n.d.).
  • The Methods of Measuring Protein Thermal Stability - Mtoz Biolabs. (n.d.).
  • Thermal Denaturation: A Useful Technique in Peptide Mass Mapping | Analytical Chemistry. (2000, April 25).
  • Thermal Denaturation: A Useful Technique in Peptide Mass Mapping - Chemistry. (n.d.).
  • Assessing peptide stability under thermal stress conditions - News-Medical.Net. (2024, October 15).
  • Unraveling the Contrasting Mechanisms of Protein Denaturation: Urea vs. Guanidinium Hydrochloride - Benchchem. (n.d.).
  • Site Directed Mutagenesis Protocol - BioInnovatise. (n.d.).
  • Cycloviolacin O2 peptide - SB-PEPTIDE - antimicrobial peptide. (n.d.).
  • In Silico study of anticancer and antimicrobial peptides derived from Cycloviolacin O2 (CyO2) - Monash University. (n.d.).
  • Importance of the Cell Membrane on the Mechanism of Action of Cyclotides. (2012, January 19).
  • Mechanism of Action of Cytotoxic Cyclotides: Cycloviolacin O2 Disrupts Lipid Membranes. (2007, March 23).
  • Site Directed Mutagenesis Protocol. (n.d.).
  • Characterization and evaluation of cytotoxic and antimicrobial activities of cyclotides from Viola japonica - PMC. (2024, April 28).
  • In-solution Protein Digestion with Guanidine-HCl and Trypsin Protease - UiB. (n.d.).
  • Structures, Functions and Therapeutic Potential of Cyclotides - Xia & He Publishing Inc. (2022, August 16).
  • Despite a Conserved Cystine Knot Motif, Different Cyclotides Have Different Membrane Binding Modes - PMC. (n.d.).
  • 2KCG: Solution structure of cycloviolacin O2 - RCSB PDB. (2009, July 21).
  • Guanidine Hydrochloride Unfolding of Peptide Helices: Separation of Denaturant and Salt Effects | Biochemistry - ACS Publications. (n.d.).
  • QuikChange II Site-Directed Mutagenesis Kit - Agilent. (n.d.).
  • Site-directed mutagenesis protocol - iGEM. (n.d.).
  • Reversible Antifouling Effect of the Cyclotide Cycloviolacin O2 against Barnacles | Journal of Natural Products - ACS Publications. (2004, August 7).
  • (PDF) The cyclotide cycloviolacin O2 from Viola odorata has potent bactericidal activity against Gram-negative bacteria - ResearchGate. (2026, February 17).
  • Use of Protein Folding Reagents - PMC - NIH. (n.d.).
  • Optimization of Signal Peptide via Site-Directed Mutagenesis for Enhanced Secretion of Heterologous Proteins in Lactococcus lactis - PMC. (2022, September 2).
  • Chemical Protein Unfolding – A Simple Cooperative Model | The Journal of Physical Chemistry B - ACS Publications. (2023, September 21).
  • Protocols for measuring the stability and cytotoxicity of cyclotides - ResearchGate. (n.d.).
  • Structure-activity relationships and development of disulfide-rich cyclic peptides as pharmaceutical templates - UQ eSpace - The University of Queensland. (1994).
  • Scanning mutagenesis identifies residues that improve the long-term stability and insecticidal activity of cyclotide kalata B1 - PMC. (n.d.).
  • Cyclotides, a novel ultrastable polypeptide scaffold for drug discovery - PMC. (n.d.).
  • Analysis of the Structural Stability Among Cyclotide Members Through Cystine Knot Fold that Underpins Its Potential Use as a Drug Scaffold - OUCI. (n.d.).
  • Measuring the stability and cytotoxicity of cyclotides - UQ eSpace - The University of Queensland. (n.d.).

Sources

Validation

Cross-validation of cycloviolacin O25 3D structure using NMR and X-ray crystallography

Introduction to Cycloviolacin O25 and the Cyclic Cystine Knot Cycloviolacin O25 (cyO25) is a unique macrocyclic peptide isolated from the sweet violet Viola odorata[1]. Like other cyclotides, it features a head-to-tail c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Cycloviolacin O25 and the Cyclic Cystine Knot

Cycloviolacin O25 (cyO25) is a unique macrocyclic peptide isolated from the sweet violet Viola odorata[1]. Like other cyclotides, it features a head-to-tail cyclized backbone stabilized by three interlocking disulfide bonds, forming a cyclic cystine knot (CCK) motif[2]. This topology confers exceptional resistance to thermal, chemical, and enzymatic degradation. Notably, cyO25 is distinguished by a unique Asn-Asp dipeptide sequence and multiple hydrophobic residues (Tyr29, Phe30, Phe3) in loop 6, challenging previous assumptions about the sequence tolerance of the cyclization mechanism[1][3].

Determining the precise 3D structure of such unique cyclotides is critical for understanding their structure-activity relationships, particularly their membrane-disrupting and insecticidal properties. While homology modeling (e.g., based on cycloviolacin O1, PDB: 1NBJ) provides initial insights[1], rigorous empirical cross-validation requires orthogonal high-resolution techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography . This guide critically compares these two methodologies for validating the cyO25 structure.

Methodological Comparison: Solution Dynamics vs. High-Resolution Snapshots

The cross-validation of cyclotide structures relies on the complementary strengths of NMR and X-ray crystallography. NMR captures the molecule in a solution state, preserving its dynamic conformational ensemble, which is crucial for understanding loop flexibility in cyO25. Conversely, X-ray crystallography provides a highly precise, static snapshot of the electron density, offering unambiguous assignment of the disulfide knot geometry.

Quantitative Comparison of Techniques
ParameterSolution NMR SpectroscopyX-ray Crystallography
Physical State Aqueous solution (mimics physiological state)Solid-state crystal lattice
Primary Data Interproton distances (NOEs), dihedral anglesElectron density maps
Resolution Ensemble of low-energy structures (typically 15-20)High precision (often < 1.5 Å for peptides)
Dynamics Captures loop flexibility and conformational exchangeStatic snapshot (B-factors indicate thermal motion)
Sample Requirements High concentration (~1-2 mM), isotope labeling optionalHighly pure, crystallizable sample
Bottleneck Signal overlap in larger proteins; resonance assignmentObtaining well-diffracting single crystals

Experimental Protocols for Structural Validation

To ensure scientific integrity, the structural determination of cyO25 must follow self-validating workflows. The causality behind each experimental choice is detailed below.

Protocol A: Solution NMR Spectroscopy Workflow
  • Sample Preparation: Dissolve high-purity (>95%) cyO25 in 90% H₂O/10% D₂O at a concentration of 1-2 mM. The D₂O provides a lock signal for the spectrometer, while the H₂O ensures exchangeable amide protons remain visible.

  • Data Acquisition: Record 2D TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) spectra at 298 K using a high-field spectrometer (e.g., 600 MHz or 800 MHz).

    • Causality: TOCSY identifies spin systems of individual amino acids, while NOESY measures through-space interproton distances (< 5 Å), which are critical for defining the folded CCK topology[1].

  • Resonance Assignment: Sequentially assign the backbone and side-chain resonances using the standard Wüthrich methodology.

  • Structure Calculation: Convert NOE cross-peak volumes into distance restraints. Use simulated annealing protocols (e.g., CNS or CYANA) to generate a family of 3D structures.

  • Validation: Evaluate the 20 lowest-energy structures using PROCHECK-NMR to ensure >90% of residues fall within the most favored regions of the Ramachandran plot[4].

Protocol B: X-ray Crystallography Workflow
  • Crystallization Screening: Utilize the hanging-drop vapor diffusion method. Mix 1 µL of cyO25 solution (10 mg/mL) with 1 µL of reservoir solution (screening various precipitants, pH, and salts).

    • Causality: Vapor diffusion allows the drop to slowly equilibrate with the reservoir, gently driving the protein into a state of supersaturation where nucleation and crystal growth occur.

  • Data Collection: Harvest mature crystals, cryoprotect them (e.g., with 20% glycerol), and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron radiation source (100 K) to minimize radiation damage.

  • Phase Determination: Since cyO25 contains three disulfide bonds, anomalous scattering from sulfur atoms (S-SAD) can be used to solve the phase problem without heavy-atom derivatization.

  • Model Building and Refinement: Build the initial model into the electron density map. Iteratively refine the structure using software like Phenix or REFMAC5, adjusting atomic coordinates and B-factors to minimize the R-free value.

Structural Cross-Validation Workflow

The integration of both datasets ensures a robust structural model. NMR provides the dynamic context of the unique loop 6 sequence, while X-ray crystallography confirms the rigid core of the cyclic cystine knot.

G start Cycloviolacin O25 Sample nmr Solution NMR Spectroscopy start->nmr xray X-ray Crystallography start->xray nmr_data NOESY/TOCSY Distance Restraints nmr->nmr_data xray_data Electron Density & Diffraction Phases xray->xray_data model 3D Structure Cross-Validation (Cyclic Cystine Knot Topology) nmr_data->model xray_data->model

Figure 1: Workflow for the cross-validation of the cycloviolacin O25 3D structure using NMR and X-ray.

References

  • Ireland, D. C., Colgrave, M. L., & Craik, D. J. (2006). A novel suite of cyclotides from Viola odorata: sequence variation and the implications for structure, function and stability. Biochemical Journal, 400(1), 1-12.[Link]

  • Poth, A. G., Colgrave, M. L., Philip, R., Kerenga, B., Daly, N. L., Anderson, M. A., & Craik, D. J. (2011). Discovery of Cyclotides in the Fabaceae Plant Family Provides New Insights into the Cyclization, Evolution, and Distribution of Circular Proteins. ACS Chemical Biology, 6(4), 345-355.[Link]

Sources

Safety & Regulatory Compliance

Safety

The Mechanistic Challenge: Why Standard Disposal Fails

As a Senior Application Scientist, I frequently consult with drug development teams and research laboratories on the handling of ultra-stable peptide biologics. Cycloviolacin O25, a potent membrane-disrupting cyclotide i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams and research laboratories on the handling of ultra-stable peptide biologics. Cycloviolacin O25, a potent membrane-disrupting cyclotide isolated from Viola odorata, presents a unique logistical and safety challenge.

Standard laboratory disposal methods—such as mild enzymatic digestion or standard autoclaving—are entirely insufficient for cyclotides. To ensure laboratory safety and environmental compliance, disposal protocols must be engineered to dismantle the molecule at a fundamental structural level.

Here is the authoritative, step-by-step operational guide for the safe handling, chemical degradation, and disposal of Cycloviolacin O25.

Cycloviolacin O25 is characterized by a cyclic cystine knot (CCK) motif. This topology consists of a head-to-tail cyclized peptide backbone crossed by three intertwined disulfide bonds. The cyclization process, naturally mediated by an asparaginyl endopeptidase (AEP)-like ligase, creates a highly constrained, hydrophobic core that provides immense 1[1].

Furthermore, Cycloviolacin O25 features a unique sequence with multiple hydrophobic residues in loop 6, which drives its potent cytotoxic and membrane-disrupting properties[2]. Because cyclotides are extremely water-soluble and environmentally persistent, they can3[3]. Consequently, an operational disposal plan must rely on sequential chemical disruption: first breaking the disulfide bonds (reduction) to remove the kinetic barrier, followed by aggressive backbone hydrolysis (oxidation).

Physicochemical & Stability Profile

To understand the necessity of our aggressive disposal protocols, compare the stability metrics of Cycloviolacin O25 against standard peptides.

PropertyCycloviolacin O25 (Cyclotide)Typical Linear Peptide
Molecular Weight ~3.1 kDaVariable
Structural Topology Cyclic Cystine Knot (3 Disulfide Bonds)Linear, Unknotted (0-1 Disulfide Bonds)
Thermal Stability Intact after 100°C for >1 hourDenatures rapidly >60°C
Proteolytic Resistance 4[4]Rapidly degraded by endopeptidases
Environmental Persistence Weeks to months in aqueous/soil environmentsHours to days

Procedural Step-by-Step Methodologies

Protocol A: Chemical Degradation of Liquid Waste (Self-Validating System)

Objective: Complete destruction of the CCK motif and peptide backbone to eliminate cytotoxic properties before introducing the waste to institutional aqueous streams.

Causality & Reagent Selection: We utilize TCEP (Tris(2-carboxyethyl)phosphine) rather than DTT for the reduction phase. The 5[5] means it can easily re-oxidize and refold if the reducing agent is depleted. TCEP irreversibly reduces disulfides over a broad pH range without rapid air-oxidation, ensuring the knot remains unraveled for the subsequent hypochlorite cleavage phase.

Step-by-Step Execution:

  • Preparation: Consolidate all aqueous Cycloviolacin O25 waste into a heavy-duty, chemically compatible waste container within a certified fume hood.

  • Reduction Phase: Add TCEP hydrochloride to the waste solution to achieve a final concentration of 50 mM. Adjust the pH to 7.5–8.0 using 1M Tris base or NaOH to ensure optimal TCEP activity.

  • Incubation: Stir the solution at room temperature for a minimum of 2 hours. Causality: This duration allows the reducing agent to fully penetrate the hydrophobic core and reduce all three disulfide bonds, converting the knotted topology into a flexible, vulnerable macrocycle.

  • Oxidative Cleavage Phase: Slowly add concentrated Sodium Hypochlorite (household bleach, 8-10% active Cl) to achieve a final concentration of 10% v/v in the waste mixture.

  • Secondary Incubation: Leave the strongly oxidizing mixture overnight (minimum 12 hours) in the fume hood with the cap loosely fitted to allow for off-gassing. The hypochlorite will oxidize the free thiols to cysteic acid (permanently preventing refolding) and hydrolyze the peptide bonds.

  • System Validation: Self-Validating Check: Before final disposal, perform an Ellman’s reagent (DTNB) assay on a small aliquot. A lack of yellow color change confirms the absence of free sulfhydryls, verifying that the oxidative cleavage has completely and permanently dismantled the CCK motif.

  • Neutralization & Disposal: Verify the pH is between 6.0 and 8.0 (neutralize with dilute HCl if necessary) before disposing of the liquid through the institutional aqueous hazardous waste stream.

Protocol B: Solid Waste and Bulk Disposal

Objective: Complete thermal destruction of contaminated consumables.

Step-by-Step Execution:

  • Collect all contaminated solid consumables (pipette tips, Eppendorf tubes, lyophilization vials, gloves) in a designated, puncture-resistant biohazard bag.

  • Critical Labeling: Label the bag clearly as "Hazardous Chemical Waste: Cyclotide / Membrane-Active Peptide." Do NOT route this through standard biological autoclaving (121°C), as the CCK motif will survive the process.

  • Transfer the sealed bag to the facility's hazardous waste management team for high-temperature commercial incineration (>1000°C) . This extreme heat is required to completely oxidize the carbon, nitrogen, and sulfur backbone into simple gases, leaving no active biological residue.

Spill Response & Decontamination Workflow

In the event of an accidental spill of lyophilized Cycloviolacin O25 powder or concentrated stock solution on the benchtop:

  • Containment: Do not sweep powder, as this causes aerosolization. Immediately cover the spill with absorbent paper towels.

  • Deactivation: Gently pour a freshly prepared solution of 10% Sodium Hypochlorite containing 1% SDS (sodium dodecyl sulfate) over the towels.

    • Causality: The SDS denatures secondary structures and disrupts hydrophobic interactions, lowering the activation energy required for the hypochlorite to penetrate and rapidly oxidize the peptide backbone.

  • Contact Time: Allow a strict 30-minute contact time.

  • Cleanup: Wipe up the spill, place all materials in a solid waste bag designated for high-temperature incineration, and wash the surface thoroughly with 70% ethanol.

Operational Workflow Visualization

CycloviolacinDisposal Start Cycloviolacin O25 Waste Decision Waste State? Start->Decision Solid Solid Waste (Consumables, Vials) Decision->Solid Liquid Liquid Waste (Aqueous Buffers) Decision->Liquid Incineration High-Temp Incineration (>1000°C) Solid->Incineration Direct Disposal Reduce 1. Disulfide Reduction (50 mM TCEP, pH 8.0) Liquid->Reduce Oxidize 2. Backbone Cleavage (10% NaOCl, >12 hrs) Reduce->Oxidize Unravels CCK Motif Neutralize 3. Neutralization (pH 6.0 - 8.0) Oxidize->Neutralize Destroys Peptide Dispose Aqueous Hazardous Waste Stream Neutralize->Dispose

Workflow for the safe disposal and chemical degradation of Cycloviolacin O25 laboratory waste.

References

  • Source: PMC (nih.gov)
  • Title: A novel suite of cyclotides from Viola odorata: Sequence variation and the implications for structure, function and stability Source: ResearchGate URL
  • Title: Public Release Statement on on the evaluation of the new active clitoria ternatea in the product Sero-X Insecticide Source: APVMA URL
  • Title: Using the Cyclotide Scaffold for Targeting Biomolecular Interactions in Drug Development Source: MDPI URL
  • Title: Optimal Oxidative Folding of the Novel Antimicrobial Cyclotide from Hedyotis biflora Requires High Alcohol Concentrations Source: ACS Publications URL

Sources

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